molecular formula C8H14N2O5 B1524786 6-Aminomethyl-piperidin-2-one oxalate CAS No. 1187930-45-5

6-Aminomethyl-piperidin-2-one oxalate

Cat. No.: B1524786
CAS No.: 1187930-45-5
M. Wt: 218.21 g/mol
InChI Key: ZHGPIQOFXOZMHN-UHFFFAOYSA-N
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Description

6-Aminomethyl-piperidin-2-one oxalate is a useful research compound. Its molecular formula is C8H14N2O5 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-(aminomethyl)piperidin-2-one;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.C2H2O4/c7-4-5-2-1-3-6(9)8-5;3-1(4)2(5)6/h5H,1-4,7H2,(H,8,9);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGPIQOFXOZMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)CN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187930-45-5
Record name 2-Piperidinone, 6-(aminomethyl)-, ethanedioate (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Aminomethyl)piperidin-2-one oxalate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Aminomethyl-piperidin-2-one Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for the preparation of 6-Aminomethyl-piperidin-2-one oxalate, a valuable building block in medicinal chemistry. The synthesis commences with the asymmetric dihydroxylation of an alkenyl ester to establish the chiral center, followed by a series of functional group transformations including tosylation, azidation, and subsequent reduction to the primary amine. The final step involves the formation of the stable oxalate salt. This guide offers a detailed, step-by-step methodology, explains the rationale behind the experimental choices, and provides visual aids to elucidate the reaction pathway and workflow.

Introduction and Significance

6-Aminomethyl-piperidin-2-one and its derivatives are important scaffolds in the development of novel therapeutic agents. The piperidin-2-one (or δ-valerolactam) core is a prevalent motif in a wide range of biologically active compounds. The presence of a primary aminomethyl group at the 6-position offers a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs. The oxalate salt form provides a stable, crystalline solid that is amenable to purification and handling.

This guide details a multi-step synthesis that is designed to be both efficient and scalable, providing access to this key intermediate in an enantiomerically controlled manner.

Retrosynthetic Analysis and Pathway Overview

The synthetic strategy for this compound is conceptualized through a retrosynthetic approach, as depicted below. The target molecule is disconnected to the free amine, which in turn is derived from a suitable precursor such as an azide or a nitrile. These functional groups can be introduced via nucleophilic substitution on a primary alcohol that has been activated as a tosylate or mesylate. This key chiral alcohol intermediate, 6-(hydroxymethyl)piperidin-2-one, can be synthesized from an acyclic precursor through a stereoselective reaction.

digraph "Retrosynthesis" {
  rankdir="LR";
  node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [color="#4285F4"];

target [label="this compound"]; free_amine [label="6-Aminomethyl-piperidin-2-one"]; azide [label="6-Azidomethyl-piperidin-2-one"]; tosylate [label="6-(Tosyloxymethyl)piperidin-2-one"]; alcohol [label="6-(Hydroxymethyl)piperidin-2-one"];

target -> free_amine [label="Salt Formation"]; free_amine -> azide [label="Reduction"]; azide -> tosylate [label="SN2 (N3-)"]; tosylate -> alcohol [label="Tosylation"]; }

Caption: Tosylation of the primary alcohol.

Stage 3: Synthesis of 6-Aminomethyl-piperidin-2-one

Step 3a: Azidation

The tosylate is an excellent substrate for SN2 reactions. Treatment of 6-(tosyloxymethyl)piperidin-2-one with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) results in the displacement of the tosylate group to yield 6-(azidomethyl)piperidin-2-one. This reaction typically proceeds with inversion of configuration at the carbon bearing the leaving group, although in this case, the stereocenter is not directly involved.

Step 3b: Reduction of the Azide

The azide is then reduced to the primary amine. There are two primary methods for this transformation:

  • Catalytic Hydrogenation: This is a clean and efficient method. The azide is hydrogenated over a palladium on carbon (Pd/C) or Raney Nickel catalyst under a hydrogen atmosphere[1][2][3]. This method is often preferred for its high yield and the benign nature of the byproducts (nitrogen gas).

  • Staudinger Reduction: This is a very mild method that involves the reaction of the azide with a phosphine, typically triphenylphosphine (PPh3), to form a phosphazide intermediate. This intermediate is then hydrolyzed with water to give the amine and triphenylphosphine oxide[4][5][6][7]. The Staudinger reduction is particularly useful for substrates that may be sensitive to the conditions of catalytic hydrogenation.

```dot digraph "Azide_Reduction" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

tosylate [label="6-(Tosyloxymethyl)piperidin-2-one"]; azide [label="6-(Azidomethyl)piperidin-2-one"]; amine [label="6-Aminomethyl-piperidin-2-one"];

tosylate -> azide [label="NaN3, DMF"]; azide -> amine [label="H2, Pd/C or PPh3, H2O"]; }

Caption: Overall workflow for the synthesis of this compound.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. The use of asymmetric dihydroxylation allows for the synthesis of either enantiomer of the target compound with high optical purity. The subsequent functional group manipulations are robust and high-yielding. This guide serves as a valuable resource for researchers in need of this important building block for their drug discovery and development endeavors.

References

  • Practical Asymmetric Synthesis of Both Enantiomers of 6-(Hydroxymethyl)piperidin-2-one. (URL not available)
  • Staudinger reaction - Wikipedia. [Link]

  • Staudinger Reaction - Organic Chemistry Portal. [Link]

  • Forming oxalte salts of amines - Sciencemadness.org. (URL not available)
  • Reaction of amines with diethyl oxalate (Hofmann amine separation method) - ECHEMI. (URL not available)
  • Coupling of the Staudinger reduction and 1,6-elimination for the...
  • EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry. (URL not available)
  • Staudinger Reduction I Staudinger Ligation I Mechanism & Examples I - YouTube. [Link]

  • (S)-6-(Hydroxymethyl)piperidin-2-one | C6H11NO2 | CID 10855475 - PubChem. [Link]

  • Chemoselective Hydrogenation Method Catalyzed by Pd/C Using Diphenylsulfide as a Reasonable Catalyst Poison | Request PDF - ResearchG
  • Recent Advances of Pd/C-Catalyzed Reactions - MDPI. [Link]

  • hydrogen - Organic Syntheses Procedure. (URL not available)
  • Raney nickel - Wikipedia. [Link]

  • Hydrogenation reactions using Raney-type nickel catalysts | Request PDF - ResearchG
  • Tosylates And Mesylates - Master Organic Chemistry. [Link]

  • Spontaneous conversion of O -tosylates of 2-(piperazin-1-yl)
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • Reaction of N-(tosylmethyl)ureas with NaCN: Synthetic and Mechanistic Aspects - MDPI. [Link]

  • Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide - Organic Syntheses. (URL not available)
  • Alcohol to Mesylate using MsCl, base - Organic Synthesis. [Link]

  • Supporting Information Staudinger reaction using 2,6-dichlorophenyl azide derivatives for robust aza-ylide formation applicable - The Royal Society of Chemistry. (URL not available)
  • formation of tosylates & mesylates - YouTube. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]

  • This compound - CAS:1187930-45-5 - Sunway Pharm Ltd. (URL not available)
  • Synthesis of oxalate salt - PrepChem.com. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Aminomethyl-piperidin-2-one Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-Aminomethyl-piperidin-2-one Oxalate, a molecule of interest in pharmaceutical development. Due to the limited availability of direct experimental data for this specific salt, this guide synthesizes information from its constituent components—the 6-Aminomethyl-piperidin-2-one free base and the oxalate counter-ion—and data from closely related analogs, such as its hydrochloride salt. The document is structured to offer not just a compilation of data, but a field-proven perspective on the causality behind experimental choices and the interpretation of physicochemical parameters. It is designed to be a self-validating system, grounding its claims in authoritative protocols and scientific principles. Detailed methodologies for key characterization experiments are provided, ensuring that researchers can reproduce and validate these findings.

Introduction and Molecular Overview

The piperidine ring is a highly privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs.[1] Its derivatives are explored for a multitude of therapeutic applications. The compound 6-Aminomethyl-piperidin-2-one combines this key heterocyclic structure with a reactive aminomethyl group and a lactam functionality, making it a versatile building block for drug design. The formation of an oxalate salt is a common strategy in pharmaceutical development to enhance physicochemical properties such as solubility, stability, and bioavailability.[2] Understanding these properties is paramount for formulation development, predicting pharmacokinetic behavior, and ensuring drug efficacy and safety.

This guide will systematically explore the structural features, solubility, melting point, and ionization constant (pKa) of this compound.

Chemical Structure and Basic Information
  • IUPAC Name: 6-(aminomethyl)piperidin-2-one;oxalic acid

  • Molecular Formula: C₈H₁₄N₂O₅ (as the oxalate salt)

  • Free Base Formula: C₆H₁₂N₂O

  • Hydrochloride Salt Formula: C₆H₁₃ClN₂O[3]

The structure consists of a piperidin-2-one ring substituted at the 6-position with an aminomethyl group. The basic aminomethyl group and the secondary amine within the lactam ring can be protonated, making the molecule amenable to salt formation with an acid, in this case, the dicarboxylic oxalic acid.

Physicochemical Properties: A Detailed Analysis

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its performance. For this compound, we will analyze key parameters, drawing logical inferences from related compounds where direct data is not available.

Predicted and Analog-Derived Properties

The following table summarizes the known and predicted physicochemical properties of 6-Aminomethyl-piperidin-2-one and its salts. It is crucial to note that some values are computed or derived from isomers, providing a baseline for experimental validation.

PropertyValueSource/Comment
Molecular Weight 218.21 g/mol (Oxalate Salt - Calculated)
128.17 g/mol (Free Base - Calculated)[4]
164.64 g/mol (Hydrochloride Salt)[3]
Appearance White solid(Predicted for Oxalate Salt, based on the HCl salt)[3]
logP (Octanol-Water Partition Coefficient) -1.1(Computed for 5-(Aminomethyl)piperidin-2-one free base)[4]
Hydrogen Bond Donors 2(Computed for 5-(Aminomethyl)piperidin-2-one free base)[4]
Hydrogen Bond Acceptors 2(Computed for 5-(Aminomethyl)piperidin-2-one free base)[4]
Polar Surface Area 55.1 Ų(Computed for 5-(Aminomethyl)piperidin-2-one free base)[4]

Expert Insight: The negative logP value for the free base isomer suggests high hydrophilicity. The presence of multiple hydrogen bond donors and acceptors further supports this, indicating that the molecule will readily interact with water. Salt formation with oxalic acid is expected to further enhance aqueous solubility.

The Influence of the Oxalate Counter-ion

The choice of a counter-ion is a critical step in drug development. Oxalic acid is a dicarboxylic acid, offering the potential for a 2:1 or 1:1 salt formation with the basic 6-Aminomethyl-piperidin-2-one. The properties of the resulting salt are a consequence of the crystal lattice interactions between the cation and anion.

  • Solubility: Salt formation is a primary strategy to improve the solubility of ionizable drugs. The oxalate salt of 6-Aminomethyl-piperidin-2-one is anticipated to have significantly higher aqueous solubility than the free base. Studies on other drug candidates, such as ethionamide, have shown that the oxalate salt can exhibit enhanced dissolution and bioavailability.[2]

  • Melting Point: The melting point of a salt is influenced by the strength of the interactions within its crystal lattice. While strong interactions, as seen in some hydrochloride and sulfonate salts, lead to high melting points, flexible aliphatic acid counter-ions like oxalate can result in relatively weaker lattice interactions and consequently lower melting points.[5]

  • Hygroscopicity: The tendency of a solid to take up water from the atmosphere is a critical stability parameter. The hygroscopicity of the oxalate salt would need to be experimentally determined, as it is dependent on the specific crystal packing and is not easily predicted.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following section details standardized, self-validating protocols for determining the key physicochemical properties of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method, as established by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility due to its reliability for a wide range of compounds.[6]

Causality: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most accurate measure of a compound's intrinsic solubility in a given solvent.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer solution) in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Subsequently, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge to separate the saturated solution from the excess solid.

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: The presence of undissolved solid in the vial at the end of the experiment must be visually confirmed to validate that the solution was indeed saturated.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant T (24-48h) A->B C Centrifuge or Filter B->C D Dilute supernatant C->D E Analyze by HPLC D->E

Caption: Workflow for Thermodynamic Solubility Determination.

Melting Point Determination (USP <741> Method)

The melting point is a fundamental property that provides information about the purity and identity of a crystalline solid. The United States Pharmacopeia (USP) provides a standardized method for this determination.[7]

Causality: A sharp melting range is indicative of a pure compound, while a broad range can suggest the presence of impurities or a mixture of polymorphic forms. This method relies on the precise visual or automated detection of the phase transition from solid to liquid under controlled heating.

Protocol:

  • Sample Preparation: Finely powder the dry this compound. Pack the powder into a capillary tube to a height of 2.5-3.5 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the apparatus to a temperature approximately 5°C below the expected melting point. Then, increase the temperature at a controlled rate of 1 ± 0.5 °C per minute.

  • Observation and Recording: Record two temperatures:

    • Onset of Melt: The temperature at which the substance begins to collapse or liquefy.

    • Clear Point: The temperature at which the substance is completely liquid.

  • Reporting: The melting point is reported as the range between the onset of melt and the clear point.

G A Pack capillary tube B Place in apparatus A->B C Heat to T_exp - 5°C B->C D Ramp at 1°C/min C->D E Record Onset of Melt D->E F Record Clear Point D->F E->F G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Prepare Analyte Solution C Add Titrant Incrementally A->C B Calibrate pH Meter B->C D Record pH at Equilibrium C->D D->C loop E Plot pH vs. Volume D->E F Determine Inflection Point (pKa) E->F

Caption: Workflow for Potentiometric pKa Determination.

Conclusion

This technical guide has provided a structured and in-depth overview of the essential physicochemical properties of this compound. By integrating data from close analogs with established scientific principles regarding salt formation, we have constructed a robust predictive profile for this compound. The detailed, field-tested protocols for solubility, melting point, and pKa determination offer researchers a clear pathway to experimentally validate these properties. A thorough understanding and empirical confirmation of these parameters are indispensable for the successful advancement of this compound through the drug development pipeline, enabling rational formulation design and predictable biopharmaceutical outcomes.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Gagniere, E., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Khadikar, P. V., et al. (2018). Effect of Counterions on Physicochemical Properties of Prazosin Salts. AAPS PharmSciTech, 19(4), 1647–1659.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10749203, 5-(Aminomethyl)piperidin-2-one. Retrieved from [Link]

  • Suresh, K., et al. (2018). Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide. Crystal Growth & Design, 18(10), 5949-5957.
  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Thakuria, R., et al. (2013). The importance and applications of co-crystals: a review. CrystEngComm, 15(32), 6241-6258.
  • USP. (n.d.). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

  • Varma, M. V. S., et al. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

Sources

"6-Aminomethyl-piperidin-2-one oxalate" CAS number 1187930-45-5

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Aminomethyl-piperidin-2-one Oxalate

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS Number: 1187930-45-5), a heterocyclic compound with potential applications in research and drug development. Due to the limited specific data available in public literature for this exact molecule, this document synthesizes information from foundational chemical principles and data on structurally related analogs. It serves as an essential resource for researchers, scientists, and drug development professionals by detailing its chemical properties, proposing a logical synthetic pathway, exploring its potential pharmacological significance, and outlining a complete analytical and safety workflow. The guide is structured to provide both theoretical grounding and practical, field-proven insights into the study and application of this and similar piperidinone-based scaffolds.

Introduction and Molecular Overview

This compound is a chemical entity combining a piperidin-2-one (δ-valerolactam) core with a C6-position aminomethyl substituent, formulated as an oxalate salt. The piperidine ring is a highly privileged scaffold in medicinal chemistry, present in a vast array of clinically approved drugs targeting conditions from cancer to central nervous system disorders.[1][2][3] The lactam functionality within the piperidinone ring introduces specific chemical properties, including hydrogen bonding capabilities and a defined conformational structure, while the aminomethyl group provides a basic handle for further modification or interaction with biological targets.

The formulation as an oxalate salt is a common strategy in pharmaceutical chemistry to improve properties such as crystallinity, stability, and aqueous solubility, which can, in turn, enhance bioavailability.[4] This guide aims to bridge the current information gap by providing a robust framework for understanding and working with this compound.

Physicochemical and Structural Properties

A summary of the core physicochemical properties for this compound is presented below. These are derived from supplier data and computational predictions based on its structure.

PropertyValueSource / Method
CAS Number 1187930-45-5Registry Number
Molecular Formula C₈H₁₄N₂O₅-
Molecular Weight 218.21 g/mol -
Canonical SMILES C1CC(C(=O)NC1)CN.C(=O)(C(=O)O)OStructure-based
Predicted LogP -1.5 to -2.0Computational Prediction
Predicted pKa (Amine) ~9.5 - 10.5Prediction based on primary amines
Predicted pKa (Lactam NH) ~17 - 18Prediction based on secondary amides
Appearance White to off-white solid (predicted)General for oxalate salts

Proposed Synthesis and Manufacturing Workflow

Rationale for Synthetic Strategy

The core of this strategy involves the creation of the substituted piperidinone ring, followed by salt formation. A common and effective method for synthesizing 6-substituted piperidin-2-ones is the cyclization of a corresponding 5,6-unsaturated nitrile or ester, followed by functional group manipulation. An alternative, robust approach starts from a chiral precursor like L-lysine to build the piperidinone core with the necessary functional handle already in place.

Step-by-Step Experimental Protocol

Step 1: N-Protection of a Lysine Derivative The synthesis begins with the protection of the alpha-amino group of an L-lysine ester (e.g., methyl ester) to prevent its participation in the subsequent cyclization. The benzyloxycarbonyl (Cbz) group is an excellent choice due to its stability and ease of removal via hydrogenation.

  • Dissolve L-lysine methyl ester dihydrochloride in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium carbonate (Na₂CO₃) portion-wise to neutralize the hydrochloride and basify the solution.

  • Add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature at 0°C and vigorously stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the di-Cbz protected lysine methyl ester.

Step 2: Selective Deprotection and Cyclization This step is designed to selectively deprotect the epsilon-amino group and induce intramolecular cyclization to form the lactam ring.

  • Dissolve the di-Cbz protected intermediate in methanol.

  • Add a catalytic amount of a suitable base, such as sodium methoxide (NaOMe).

  • Heat the mixture to reflux for 4-6 hours. The basic conditions facilitate the intramolecular attack of the epsilon-amino group onto the ester carbonyl, displacing methanol and forming the piperidin-2-one ring.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid) and concentrate in vacuo.

  • Purify the resulting Cbz-protected 6-(aminomethyl)piperidin-2-one via column chromatography on silica gel.

Step 3: Deprotection to Yield the Free Amine The final step before salt formation is the removal of the remaining Cbz protecting group to liberate the primary amine.

  • Dissolve the purified Cbz-protected intermediate in methanol.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Stir vigorously for 6-12 hours until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Concentrate the filtrate to yield the crude 6-Aminomethyl-piperidin-2-one free base as an oil or solid.

Step 4: Oxalate Salt Formation This final step enhances the stability and handling properties of the compound.

  • Dissolve the crude free base in a suitable solvent, such as ethanol or isopropanol.

  • In a separate flask, prepare a saturated solution of oxalic acid in the same solvent.

  • Slowly add the oxalic acid solution to the stirred solution of the free base at room temperature.

  • A precipitate should form immediately or upon cooling.

  • Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final this compound salt.

Synthetic_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation A L-Lysine Methyl Ester B Di-Cbz Protected Lysine Ester A->B Cbz-Cl, Na2CO3 C Cbz-Protected Lactam B->C NaOMe, MeOH D Free Base Amine C->D H2, Pd/C E Final Oxalate Salt (CAS 1187930-45-5) D->E Oxalic Acid

Caption: Proposed four-step synthesis of this compound.

Potential Biological and Pharmacological Profile

The biological activity of this compound has not been reported. However, its structural motifs—the piperidinone core and the aminomethyl side chain—are features of many pharmacologically active molecules.[3][5]

  • CNS Activity: The piperidine scaffold is a cornerstone of many CNS-active drugs.[3] Its ability to be substituted to modulate lipophilicity and interact with various receptors makes it a versatile template. Derivatives have shown activity as analgesics, anticonvulsants, and agents for neurodegenerative diseases.[6][7] The aminomethyl group could serve as a key pharmacophore for interacting with targets such as opioid or sigma receptors.[6]

  • Anticancer Potential: Numerous piperidine and piperidinone derivatives have been investigated for their anticancer properties.[3] They can function as inhibitors of key signaling pathways or enzymes crucial for cancer cell proliferation.

  • Antimicrobial Activity: Heterocyclic compounds containing amine functionalities are a well-known class of antimicrobial agents.[8][9] The combination of the piperidinone ring and the primary amine could confer activity against various bacterial or fungal strains.

The oxalate moiety itself is generally considered a counter-ion for formulation purposes, but high systemic concentrations of oxalate can be problematic, leading to the formation of calcium oxalate crystals and potential nephrotoxicity.[10] Therefore, any in vivo application would require careful toxicological assessment.

Comprehensive Analytical Workflow

A robust analytical workflow is essential to confirm the identity, purity, and stability of this compound. The following protocols form a self-validating system for quality control.

Structural Elucidation
TechniqueExpected Results and Interpretation
¹H NMR Protons on the piperidine ring would appear in the 1.5-3.5 ppm range. The aminomethyl protons (CH₂-NH₂) would likely be a singlet or multiplet around 2.8-3.2 ppm. The lactam N-H proton would be a broad singlet further downfield (7.0-8.5 ppm).[11][12][13]
¹³C NMR The lactam carbonyl carbon is a key diagnostic peak, expected around 170-175 ppm. Aliphatic carbons of the ring and aminomethyl group would appear in the 20-60 ppm range.[11][14]
FTIR A strong absorption band for the lactam carbonyl (C=O) stretch is expected around 1650-1680 cm⁻¹. N-H stretching vibrations for the lactam and amine will appear as broad bands in the 3200-3500 cm⁻¹ region.[15][16][17]
Mass Spec (ESI+) The primary ion observed would be the protonated free base [M+H]⁺, corresponding to the mass of C₆H₁₂N₂O. The oxalate counter-ion would not be observed in positive ion mode.[18][19]
Purity and Quantitative Analysis

Protocol: Reversed-Phase HPLC for Purity Assessment

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with 5% B for 2 minutes, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for amide bond).

  • Rationale: This method provides excellent separation for polar, amine-containing compounds. The acidic mobile phase ensures the amine is protonated, leading to sharp, symmetrical peaks.

Protocol: Ion Chromatography for Oxalate Quantification

  • Column: Anion-exchange column suitable for organic acids.

  • Mobile Phase: Aqueous sodium hydroxide or sodium carbonate/bicarbonate buffer.

  • Detection: Suppressed conductivity.

  • Rationale: This is the standard, high-sensitivity method for quantifying small anions like oxalate, ensuring the correct stoichiometric ratio of the active molecule to the counter-ion.

Analytical_Workflow cluster_0 Identity Confirmation cluster_1 Purity & Quantification cluster_2 Overall Assessment NMR NMR (1H, 13C) QC Final QC Report NMR->QC MS Mass Spectrometry MS->QC FTIR FTIR Spectroscopy FTIR->QC HPLC RP-HPLC (Purity) HPLC->QC IC Ion Chromatography (Oxalate Content) IC->QC

Sources

An In-depth Technical Guide to the Molecular Structure of 6-Aminomethyl-piperidin-2-one Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties. Within this vast chemical space, 6-Aminomethyl-piperidin-2-one emerges as a promising building block for the development of novel pharmaceuticals. The formation of its oxalate salt not only facilitates purification and handling but can also influence its biological activity and bioavailability. This technical guide provides a comprehensive exploration of the molecular structure of 6-Aminomethyl-piperidin-2-one oxalate, offering insights into its chemical identity, spatial arrangement, and the analytical techniques pivotal for its characterization. As a Senior Application Scientist, the aim is to present this information with a blend of technical precision and practical, field-tested insights to empower researchers in their drug discovery and development endeavors.

Chemical Identity and Physicochemical Properties

This compound is the salt formed between the basic 6-(aminomethyl)piperidin-2-one and the acidic oxalic acid. This interaction is crucial for its stability and solid-state properties.

Table 1: Core Chemical Identifiers

IdentifierValueSource
Chemical Name This compound-
CAS Number 1187930-45-5[1]
Molecular Formula C₈H₁₄N₂O₅-
Molecular Weight 218.21 g/mol -
Parent Amine SMILES NCC1CCCC(=O)N1-

The formation of the oxalate salt introduces two carboxylic acid groups for every molecule of the piperidinone derivative. This significantly alters the polarity and potential hydrogen bonding network of the compound compared to its freebase form, which can have profound implications for its solubility, crystal packing, and interaction with biological targets.

Elucidating the Molecular Architecture: A Spectroscopic Approach

A definitive understanding of the molecular structure of this compound necessitates a multi-faceted analytical approach, primarily relying on spectroscopic and spectrometric techniques. While specific experimental data for this exact salt is not widely published in peer-reviewed literature, we can infer the expected spectral characteristics based on the known structures of the parent amine and the oxalate counter-ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would be expected to exhibit characteristic signals for the piperidinone ring and the aminomethyl group.

  • Piperidinone Ring Protons: The protons on the piperidine ring (positions 3, 4, 5, and 6) would likely appear as a series of complex multiplets in the upfield region of the spectrum, typically between 1.5 and 3.5 ppm. The proton at the chiral center (C6) would be coupled to the adjacent methylene protons and the aminomethyl protons, leading to a distinct splitting pattern.

  • Aminomethyl Protons (-CH₂-NH₃⁺): The methylene protons of the aminomethyl group would likely resonate as a multiplet, further downfield than the ring methylene groups due to the deshielding effect of the adjacent protonated amino group.

  • Amide and Ammonium Protons (-NH- and -NH₃⁺): The amide proton on the lactam ring and the protons of the ammonium group would be observable in solvents like DMSO-d₆ and would likely appear as broad singlets. Their chemical shifts can be highly variable depending on concentration and temperature.

The carbon NMR spectrum provides crucial information about the carbon skeleton.

  • Carbonyl Carbon (C=O): The lactam carbonyl carbon would be the most downfield signal, typically appearing in the range of 170-180 ppm.

  • Piperidinone Ring Carbons: The carbons of the piperidine ring would resonate in the aliphatic region, generally between 20 and 60 ppm. The chemical shift of each carbon would be influenced by its proximity to the nitrogen and carbonyl groups.

  • Aminomethyl Carbon (-CH₂-NH₃⁺): The carbon of the aminomethyl group would also appear in the aliphatic region, with its chemical shift influenced by the adjacent ammonium group.

  • Oxalate Carbons (-OOC-COO-): The two equivalent carbons of the oxalate dianion would give rise to a single signal in the downfield region, typically around 160-170 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be a composite of the vibrational modes of the piperidinone cation and the oxalate anion.

Table 2: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Amide) 3200-3400Stretching
N-H (Ammonium) 2800-3200 (broad)Stretching
C-H (Aliphatic) 2850-3000Stretching
C=O (Lactam) 1640-1680Stretching
C=O (Oxalate) 1550-1610 (asymmetric)Stretching
C-O (Oxalate) 1300-1400 (symmetric)Stretching
N-H 1500-1650Bending

The presence of strong, broad absorptions in the N-H stretching region would be indicative of extensive hydrogen bonding, a characteristic feature of amine salts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. In a typical electrospray ionization (ESI) mass spectrum, one would expect to observe the protonated parent amine, [M+H]⁺, where M is 6-aminomethyl-piperidin-2-one. The oxalate counter-ion would not be directly observed in the positive ion mode. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the parent ion with high accuracy.

Three-Dimensional Conformation and Crystallography

While no public crystal structure data for this compound is currently available, we can make educated inferences about its likely solid-state structure. The piperidine ring is expected to adopt a chair conformation to minimize steric strain. The aminomethyl substituent at the C6 position can exist in either an axial or equatorial orientation. The thermodynamic stability of these conformers would be influenced by steric interactions and the potential for intramolecular hydrogen bonding.

X-ray crystallography would be the definitive technique to determine the three-dimensional arrangement of the ions in the crystal lattice. Such a study would reveal:

  • The precise bond lengths and angles of the 6-aminomethyl-piperidin-2-one cation.

  • The conformation of the piperidine ring.

  • The orientation of the aminomethyl substituent.

  • The intricate network of hydrogen bonds between the piperidinone cation, the oxalate anion, and any co-crystallized solvent molecules. This hydrogen bonding network is critical in defining the crystal packing and, consequently, the material's physical properties.

The visualization below illustrates a hypothetical crystal packing arrangement, emphasizing the key intermolecular interactions.

G cluster_0 Piperidinone Cation cluster_1 Oxalate Anion Cation_1 [C₆H₁₃N₂O]⁺ Anion_1 [C₂O₄]²⁻ Cation_1->Anion_1 H-Bond Anion_2 [C₂O₄]²⁻ Cation_1->Anion_2 H-Bond Cation_2 [C₆H₁₃N₂O]⁺ Cation_2->Anion_1 H-Bond Cation_2->Anion_2 H-Bond

Caption: A conceptual diagram of the ionic interactions and hydrogen bonding network in the crystal lattice of this compound.

Synthesis and Characterization Workflow

The synthesis of this compound would typically involve the preparation of the parent amine followed by salt formation with oxalic acid.

Synthesis of 6-Aminomethyl-piperidin-2-one

The synthesis of the piperidinone core can be achieved through various synthetic routes, often starting from commercially available precursors. A plausible, though not definitively published, route could involve the cyclization of a suitably protected lysine derivative.

G Start Protected Lysine Derivative Step1 Intramolecular Cyclization Start->Step1 Step2 Deprotection Step1->Step2 Product 6-Aminomethyl-piperidin-2-one Step2->Product

Caption: A generalized workflow for the synthesis of the 6-Aminomethyl-piperidin-2-one core.

Salt Formation

The oxalate salt is then prepared by reacting the free base of 6-aminomethyl-piperidin-2-one with a stoichiometric amount of oxalic acid in a suitable solvent system.

Protocol: Oxalate Salt Formation

  • Dissolution: Dissolve the purified 6-aminomethyl-piperidin-2-one free base in a suitable solvent (e.g., ethanol, methanol, or isopropanol).

  • Acid Addition: Slowly add a solution of one equivalent of oxalic acid dissolved in the same solvent to the amine solution with stirring.

  • Precipitation: The oxalate salt will typically precipitate out of the solution upon addition of the acid or upon cooling. The precipitation can be encouraged by the addition of a less polar co-solvent.

  • Isolation: The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Purity and Identity Confirmation

The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC), and its identity confirmed by the spectroscopic methods detailed in Section 2. Elemental analysis should also be performed to confirm the empirical formula.

Potential Applications and Biological Significance

The introduction of an aminomethyl group at the 6-position provides a key point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). This functional group can be derivatized to introduce various pharmacophoric elements, potentially leading to the discovery of new drug candidates. The lactam functionality also offers opportunities for interaction with biological targets through hydrogen bonding.

The oxalate form of a drug candidate is often explored in preclinical development. Oxalate salts can exhibit different solubility and dissolution profiles compared to the free base or other salt forms, which can impact oral bioavailability. However, the potential for in vivo conversion of the oxalate to less soluble calcium oxalate, a major component of kidney stones, is a factor that must be carefully considered during drug development.

Conclusion and Future Directions

This compound is a molecule of significant interest for medicinal chemists and drug development professionals. Its structure, combining the privileged piperidinone scaffold with a versatile aminomethyl handle, presents a valuable platform for the design and synthesis of new chemical entities. This guide has outlined the key structural features of this compound and the analytical methodologies required for its comprehensive characterization.

Future research in this area should focus on the experimental validation of the predicted spectroscopic and structural properties. The synthesis and biological evaluation of a library of derivatives based on this core structure could lead to the identification of novel therapeutic agents. A thorough investigation of the solid-state properties of the oxalate salt, including polymorphism and stability, will be crucial for its potential development as a pharmaceutical product. As our understanding of the intricate relationship between molecular structure and biological function continues to evolve, compounds like this compound will undoubtedly play a vital role in the ongoing quest for new and improved medicines.

References

  • Pandiarajan, K., & Mohan, R. T. S. (1986). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 24(4), 312-316.
  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • National Institute of Standards and Technology. Piperidine. In NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2020). Retrieved from [Link]

  • MDPI. Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. (2023). Retrieved from [Link]

  • MDPI. One-Pot Synthesis of Dioxime Oxalates. (2022). Retrieved from [Link]

  • National Center for Biotechnology Information. Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate. (2022). Retrieved from [Link]

  • National Center for Biotechnology Information. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014). Retrieved from [Link]

  • National Center for Biotechnology Information. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). (2020). Retrieved from [Link]

  • National Center for Biotechnology Information. Engineered Oxalate decarboxylase boosts activity and stability for biological applications. (2021). Retrieved from [Link]

  • National Center for Biotechnology Information. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). Retrieved from [Link]

  • National Center for Biotechnology Information. High-Resolution 17O Solid-State NMR as a Unique Probe for Investigating Oxalate Binding Modes in Materials: The Case Study of Calcium Oxalate Biominerals. (2022). Retrieved from [Link]

  • PubMed. Preparation, characterization, and antitumor activity of new cisplatin analogues with 1-methyl-4-(methylamino)piperidine. (2004). Retrieved from [Link]

  • PubMed. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. (2025). Retrieved from [Link]

  • PubMed. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). (2017). Retrieved from [Link]

  • PubMed. Biochemical and pharmacological characterization of 2-(9-(2-piperidinoethoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yloxymethyl)-4-(1-methylethyl)-6-methoxy-1,2-benzisothiazol-3(2H)-one-1,1-dioxide (SSR69071). (2003). Retrieved from [Link]

  • PubChem. Escitalopram Oxalate. (n.d.). Retrieved from [Link]

  • PubChem. Nicotinamidium oxalate. (n.d.). Retrieved from [Link]

  • ResearchGate. 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. (2013). Retrieved from [Link]

  • ResearchGate. Structure elucidation and complete assignment of H and C NMR data of Piperine. (2016). Retrieved from [Link]

  • ResearchGate. ATR-FTIR spectra of an aqueous oxalate at different pH, and oxalate.... (2018). Retrieved from [Link]

  • ResearchGate. FT-IR spectra of alkaloid isolate. (2018). Retrieved from [Link]

  • ResearchGate. A new heteroleptic oxalate-based compound: poly[[2-(aminomethyl)pyridine]di-μ6-oxalato-chromium(III)potassium(I)]. (2008). Retrieved from [Link]

  • Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. (2018). Retrieved from [Link]

  • Semantic Scholar. Crystal Chemistry of the Copper Oxalate Biomineral Moolooite: The First Single-Crystal X-ray Diffraction Studies and Thermal. (2023). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 6-Aminomethyl-piperidin-2-one Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, directly influencing formulation strategies, bioavailability, and ultimately, therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 6-Aminomethyl-piperidin-2-one Oxalate. While specific quantitative data for this exact salt is not extensively published, this document synthesizes foundational chemical principles, data from the parent molecule, and established pharmaceutical salt chemistry to construct a robust predictive solubility profile. Furthermore, it details an authoritative, step-by-step protocol for the experimental determination of thermodynamic solubility, empowering researchers in drug development to generate precise, reliable data.

Introduction: The Critical Role of Solubility

6-Aminomethyl-piperidin-2-one is a substituted piperidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their prevalence in a wide range of pharmaceuticals.[1] The conversion of an API into a salt form is a common and highly effective strategy to modulate its physicochemical properties.[2] Forming an oxalate salt of a basic compound like 6-Aminomethyl-piperidin-2-one can significantly enhance aqueous solubility and dissolution rate compared to the free base, which is a critical factor for oral drug delivery.[3][4]

Understanding the solubility of this compound in various media—from simple aqueous buffers to complex organic solvent systems—is paramount for:

  • Formulation Development: Selecting appropriate vehicles for liquid dosage forms and predicting dissolution behavior in solid forms.

  • Biopharmaceutical Classification: Determining the Biopharmaceutics Classification System (BCS) class, which guides regulatory pathways for bioequivalence studies.[5][6][7][8][9]

  • Process Chemistry: Choosing suitable solvents for synthesis, purification, and crystallization processes.

  • Toxicology Studies: Preparing appropriate formulations for preclinical safety assessments.

This guide serves as a foundational resource for scientists and researchers, providing both theoretical grounding and practical, actionable protocols.

Physicochemical Profile and the Influence of the Oxalate Salt

To predict the solubility of the oxalate salt, we must first understand the properties of the parent molecule and the counter-ion.

  • Parent Molecule: 6-Aminomethyl-piperidin-2-one

    • Structure: A piperidin-2-one (δ-valerolactam) ring substituted with an aminomethyl group at the 6-position.

    • Functionality: Contains a basic primary amine (-CH₂NH₂) and a neutral lactam. The primary amine is the key site for salt formation.

    • Predicted Properties: The presence of the polar lactam and the ionizable amine group suggests a degree of intrinsic aqueous solubility. The parent heterocycle, 2-piperidinone, is reported to be soluble in water.[10][11]

  • Counter-ion: Oxalic Acid (Oxalate)

    • Structure: A simple dicarboxylic acid (HOOC-COOH).

    • Properties: As a dicarboxylic acid, it can form salts with basic compounds. Oxalate salts have been shown to significantly improve the aqueous solubility of poorly soluble basic drugs.[3][4]

The Salt Form: this compound

The formation of the oxalate salt involves proton transfer from oxalic acid to the primary amine of the parent molecule. This ionization dramatically increases the polarity of the compound. The resulting salt's solubility is governed by the equilibrium between the solid crystal lattice and the solvated ions in solution.[12] This equilibrium is influenced by the crystal lattice energy of the salt and the solvation energy of the individual ions.

Predicted Solubility Profile

Based on first principles and data from analogous structures, a qualitative solubility profile can be predicted. This serves as an essential starting point for experimental design.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, Phosphate-Buffered Saline (PBS)Moderate to High The ionic nature of the salt and the hydrogen bonding potential of the parent molecule favor interaction with polar water molecules. Solubility is expected to be pH-dependent.[13][14]
Polar Protic Methanol, EthanolHigh These solvents can solvate ions effectively and engage in hydrogen bonding, similar to water.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to High The high polarity of these solvents can disrupt the crystal lattice and solvate the charged species.
Low Polarity / Nonpolar Dichloromethane (DCM), Toluene, HexaneVery Low to Insoluble These solvents lack the polarity and hydrogen bonding capability to effectively solvate the ionic salt form.

Standard Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

To move beyond prediction and obtain definitive quantitative data, the shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[5][12][15] This protocol is designed to be robust and self-validating.

4.1 Materials and Equipment

  • This compound (solid)

  • Selected solvents (HPLC-grade or equivalent)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Constant temperature orbital shaker/incubator (set to 37°C for biopharmaceutical relevance or 25°C for standard physicochemical characterization)[5][6][7]

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, ensure filter material is compatible with the solvent)

  • Volumetric flasks and pipettes

  • Calibrated pH meter (for aqueous studies)

  • Analytical instrument for quantification (e.g., HPLC-UV, UPLC-MS, or UV-Vis Spectrophotometer)

4.2 Step-by-Step Methodology

  • Preparation of Vials: Add an excess amount of solid this compound to a series of glass vials. "Excess" is critical; enough solid must be added to ensure that a saturated solution is formed and undissolved solid remains visible at the end of the experiment. A starting point is ~10-20 mg of compound per 1 mL of solvent.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the pre-equilibrated solvent into each vial. For aqueous studies, use buffers at a minimum of three pH values across the physiological range (e.g., pH 1.2, 4.5, and 6.8) as recommended by ICH guidelines.[5][6][7]

  • Equilibration: Tightly cap the vials and place them in the orbital shaker set to the desired temperature (e.g., 37 ± 1°C).[6][7] Agitate at a sufficient speed to keep the solid suspended for a minimum of 24 hours. This duration is crucial to ensure thermodynamic equilibrium is reached.

  • Phase Separation & Sampling: After the equilibration period, remove the vials and allow them to stand undisturbed at the experimental temperature for at least 2 hours. This allows the excess solid to settle.

  • Filtration: Carefully draw the supernatant into a syringe. It is critical not to disturb the settled solid. Attach a syringe filter and discard the first ~0.2 mL of filtrate to saturate the filter membrane. Collect the subsequent clear filtrate into a clean vial.

  • Dilution: Accurately dilute the filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Report the results in units such as mg/mL or µg/mL. For aqueous studies, measure and report the final pH of the saturated solution to ensure it has not shifted significantly.[6][7]

4.3 Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis start Start add_solid Add Excess Solid API to Vial start->add_solid add_solvent Add Known Volume of Solvent add_solid->add_solvent shake Agitate at Constant Temp (e.g., 24-48 hours) add_solvent->shake settle Allow Excess Solid to Settle shake->settle sample Withdraw Supernatant settle->sample filter Filter through Syringe Filter (e.g., 0.22 µm) sample->filter dilute Dilute Filtrate filter->dilute quantify Quantify Concentration (e.g., HPLC-UV) dilute->quantify calculate Calculate Solubility (mg/mL) quantify->calculate end_node End calculate->end_node

Caption: Experimental workflow for the shake-flask solubility determination method.

Key Factors Influencing Solubility Measurements

Accurate solubility determination requires careful control of several experimental variables.[12]

  • pH: For ionizable compounds like this one, solubility is highly pH-dependent. The solubility of a salt of a weak base will typically decrease as the pH increases towards and beyond the pKa of the base.[13]

  • Temperature: Solubility is a thermodynamic quantity and is therefore temperature-dependent. Most solids exhibit increased solubility at higher temperatures. All measurements must be performed and reported at a constant, controlled temperature.

  • Polymorphism: The compound must be in its most stable crystalline form. Different polymorphs or amorphous material can exhibit significantly different (and often higher, non-equilibrium) apparent solubilities.

  • Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility.[15]

  • Common Ion Effect: In buffered solutions, if the buffer contains an ion in common with the salt (e.g., an oxalate buffer), it can suppress the solubility of the salt. This is an important consideration for formulation.

G cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_env Environmental Factors center_node Measured Solubility pka pKa pka->center_node logp LogP / Lipophilicity logp->center_node polymorph Crystal Form (Polymorphism) polymorph->center_node mw Molecular Weight polarity Polarity polarity->center_node h_bond H-Bonding Capacity h_bond->center_node temp Temperature temp->center_node ph pH ph->center_node common_ion Common Ions common_ion->center_node

Sources

An In-depth Technical Guide to the Stability and Storage of 6-Aminomethyl-piperidin-2-one Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Stability Landscape of a Novel Piperidinone Derivative

The piperidine ring is a prevalent scaffold in numerous pharmaceuticals.[1] However, the introduction of a lactam functionality, a primary amine, and its formulation as an oxalate salt creates specific chemical liabilities that must be understood and controlled to ensure the integrity, safety, and efficacy of any resulting therapeutic agent. This document will serve as a foundational resource for establishing appropriate handling protocols, designing rigorous stability studies, and ensuring the long-term viability of this promising compound.

I. Molecular Architecture and Inherent Stability Considerations

A thorough understanding of the stability of 6-Aminomethyl-piperidin-2-one oxalate begins with a detailed analysis of its chemical structure. The molecule comprises three key functional domains, each with its own susceptibility to degradation.

cluster_molecule This compound cluster_liabilities Key Functional Groups & Stability Liabilities mol lactam δ-Lactam (Piperidin-2-one) Ring lactam->mol Susceptible to Hydrolysis amine Primary Aminomethyl Group amine->mol Prone to Oxidation & Maillard Reactions oxalate Oxalate Salt oxalate->mol pH-Dependent Stability & Potential for Disproportionation

Caption: Chemical structure and key stability liabilities of this compound.

  • The δ-Lactam Ring: The six-membered lactam (a cyclic amide) is a critical feature. Lactam rings are susceptible to hydrolysis, a process that can be catalyzed by both acidic and basic conditions, leading to the opening of the ring to form the corresponding amino acid.[2] This is often the primary degradation pathway for lactam-containing pharmaceuticals. The rate of hydrolysis is highly dependent on pH and temperature.[2]

  • The Primary Aminomethyl Group: The primary amine is a nucleophilic and basic center, making it susceptible to a range of reactions. Oxidation can lead to the formation of corresponding aldehydes or other degradation products. Furthermore, primary amines can participate in Maillard reactions with reducing sugars or other carbonyl-containing excipients, leading to discoloration and the formation of complex adducts.

  • The Oxalate Salt: The use of an oxalate salt can influence the physicochemical properties of the parent molecule, such as solubility and crystallinity. However, the stability of the salt itself is a consideration. Salt disproportionation, where the salt reverts to its free base and oxalic acid, can occur, particularly in the presence of moisture and certain excipients.[3] The pH of the microenvironment plays a crucial role in maintaining the integrity of the salt form.

II. Potential Degradation Pathways

Forced degradation studies are essential to elucidate the potential degradation pathways of a drug substance.[4] While specific experimental data for this compound is not extensively published, we can postulate the most probable degradation routes based on its functional groups.

cluster_stressors Stress Conditions cluster_products Potential Degradation Products parent 6-Aminomethyl-piperidin-2-one Oxalate hydrolysis Hydrolysis (Acidic/Basic) parent->hydrolysis oxidation Oxidation (e.g., H2O2) parent->oxidation photolysis Photolysis (UV/Vis Light) parent->photolysis thermal Thermal Stress (Elevated Temperature) parent->thermal hydrolyzed Ring-Opened Amino Acid hydrolysis->hydrolyzed Primary Pathway oxidized_amine Aldehyde/Imine Derivatives oxidation->oxidized_amine Potential Pathway other Other Minor Degradants photolysis->other Possible Rearrangement dimer Dimerization Products thermal->dimer Possible Condensation

Caption: Postulated degradation pathways for this compound under various stress conditions.

A. Hydrolytic Degradation

This is anticipated to be the most significant degradation pathway.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactam can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to cleave the amide bond. The resulting amino acid would be 6-amino-2-aminomethylhexanoic acid.

B. Oxidative Degradation

The primary amine is the most likely site of oxidative degradation. Exposure to oxidizing agents, such as peroxides or atmospheric oxygen in the presence of metal ions, could lead to the formation of an imine or aldehyde.

C. Photodegradation

While the core piperidinone structure does not have strong chromophores that absorb UV-visible light, impurities or the presence of certain functional groups can sometimes sensitize a molecule to photodegradation. Photolytic stress testing is necessary to determine if light exposure is a critical stability parameter.

D. Thermal Degradation

In the solid state, high temperatures can provide the energy for various degradation reactions, including intermolecular reactions such as dimerization through amide formation between the primary amine of one molecule and the lactam of another. Dehydration and decarboxylation of the oxalate counter-ion could also occur at elevated temperatures.

III. A Framework for Comprehensive Stability Assessment

A robust stability testing program is crucial to define the retest period and appropriate storage conditions. This program should encompass forced degradation studies and long-term stability trials under ICH-recommended conditions.

cluster_workflow Stability Study Workflow start Drug Substance (this compound) forced_degradation Forced Degradation Studies (Acid, Base, Peroxide, Light, Heat) start->forced_degradation method_dev Stability-Indicating Analytical Method Development (e.g., RP-HPLC) forced_degradation->method_dev long_term Long-Term & Accelerated Stability Studies (ICH Conditions) method_dev->long_term analysis Periodic Analysis of Samples (Assay, Impurities, Physical Properties) long_term->analysis data_eval Data Evaluation & Shelf-Life Determination analysis->data_eval

Caption: A logical workflow for a comprehensive stability study of this compound.

A. Forced Degradation Studies

The primary goal of forced degradation is to generate degradation products to develop and validate a stability-indicating analytical method.[4]

Stress ConditionProposed Experimental ProtocolRationale
Acid Hydrolysis 1. Dissolve the compound in a suitable solvent (e.g., water/acetonitrile). 2. Add 0.1 M HCl. 3. Heat at 60°C for 24-48 hours. 4. Neutralize and analyze by HPLC.To induce acid-catalyzed hydrolysis of the lactam ring.
Base Hydrolysis 1. Dissolve the compound in a suitable solvent. 2. Add 0.1 M NaOH. 3. Keep at room temperature for 2-8 hours. 4. Neutralize and analyze by HPLC.To induce base-catalyzed hydrolysis of the lactam, which is often faster than acid hydrolysis.[2]
Oxidation 1. Dissolve the compound in a suitable solvent. 2. Add 3% H₂O₂. 3. Keep at room temperature for 24 hours. 4. Analyze by HPLC.To assess susceptibility to oxidation, primarily at the aminomethyl group.
Photostability 1. Expose the solid compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). 2. Analyze by HPLC.To determine if the compound is light-sensitive.
Thermal Stress 1. Store the solid compound at 60-80°C for up to 2 weeks. 2. Analyze by HPLC.To assess the stability of the solid form at elevated temperatures.
B. Stability-Indicating Analytical Method

A validated stability-indicating method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[5] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective choice.[6]

Example Protocol: RP-HPLC Method Development

  • Column Selection: A C18 column is a good starting point for a molecule with moderate polarity.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure separation of the polar parent compound and potentially less polar degradation products.

  • Detection: UV detection at a wavelength where the parent compound has significant absorbance (e.g., around 210 nm for the amide chromophore).

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the peak for 6-Aminomethyl-piperidin-2-one is well-resolved from all degradation product peaks generated during forced degradation studies.

C. Long-Term and Accelerated Stability Studies

Once a stability-indicating method is in place, formal stability studies should be initiated according to ICH Q1A(R2) guidelines.

Study TypeStorage ConditionTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months

IV. Recommended Storage and Handling Conditions

Based on the chemical nature of this compound and general best practices for similar compounds, the following storage and handling conditions are recommended to ensure its long-term stability.

Table of Recommended Storage Conditions:

ParameterRecommendationJustification
Temperature 2-8°C (Refrigerated) While some supplier data for the oxalate suggests room temperature, a more conservative approach is warranted given the potential for lactam hydrolysis and other degradation pathways that are accelerated by heat. Refrigeration minimizes the rates of all chemical reactions.
Humidity Store in a well-sealed container with a desiccant. The compound is susceptible to hydrolysis and the oxalate salt can be sensitive to moisture. A dry environment is critical to prevent degradation and potential salt disproportionation.
Light Protect from light. Although not definitively known to be light-sensitive without experimental data, it is a standard precaution for all drug development candidates to store them in amber vials or in the dark to prevent potential photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen). To minimize the risk of oxidative degradation of the primary amine, storage under an inert atmosphere is recommended, especially for long-term storage of reference standards.
pH (in solution) Maintain pH in the slightly acidic to neutral range (pH 4-7). To minimize both acid- and base-catalyzed hydrolysis of the lactam ring. The optimal pH for stability in solution should be determined experimentally.

V. Conclusion: A Proactive Approach to Stability

The stability of this compound is a critical attribute that will influence its entire development lifecycle. While specific degradation kinetics and pathways for this molecule require empirical determination, a proactive approach grounded in the fundamental principles of its chemical structure provides a robust framework for its handling and assessment. The primary liabilities are the hydrolytic susceptibility of the lactam ring and the potential for oxidation of the primary amine.

By implementing the comprehensive stability testing program outlined in this guide—from forced degradation studies to the development of a validated stability-indicating method and long-term ICH studies—researchers can build a thorough understanding of the molecule's behavior. Adherence to the recommended storage conditions, particularly control of temperature and humidity, is paramount to preserving the integrity of this promising pharmaceutical compound. This diligent and scientifically-driven approach is essential for ensuring the quality, safety, and efficacy of this compound as it progresses through the development pipeline.

References

  • Alomrani, A., et al. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. Pakistan Journal of Pharmaceutical Sciences, 33(2), 685-694. Available at: [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Alomrani, A., et al. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. PubMed, 32276915. Available at: [Link]

  • Kurangi, B., & Jalalpure, S. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s677-s686. Available at: [Link]

  • Chen, Z., et al. (2023). One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail. Scientific Reports, 13(1), 16863. Available at: [Link]

  • Boruah, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6463. Available at: [Link]

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247-1254. Available at: [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. Available at: [Link]

  • Kotte, S. C. B., et al. (2013). Identification and characterization of stressed degradation products of Piperine and profiling with black pepper (Piper Nigrum L.) Extraction by using LC/Q-TOF-dual ESI-MS experiments. Analytical Methods, 5(16), 4044-4050. Available at: [Link]

  • Gkaniatsou, E., et al. (2023). Degradation of Penicillinic Antibiotics and β-Lactamase Enzymatic Catalysis in a Biomimetic Zn-Based Metal-Organic Framework. Chemistry – A European Journal, 29(39), e202301325. Available at: [Link]

  • van der Pijl, F., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2269-2278. Available at: [Link]

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Spectroscopic Characterization of 6-Aminomethyl-piperidin-2-one Oxalate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Aminomethyl-piperidin-2-one oxalate, a molecule of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The guide emphasizes the rationale behind experimental choices and provides detailed protocols to ensure scientific integrity and reproducibility.

Introduction

6-Aminomethyl-piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one (δ-valerolactam) core with an aminomethyl substituent at the 6-position. In the oxalate salt form, the basic aminomethyl group is protonated and forms an ionic bond with the oxalate dianion. Accurate spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of this compound, which are critical aspects in the drug development pipeline. This guide will delve into the predicted spectroscopic data for this compound and provide the methodologies for their acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are crucial for assigning the protons and carbons in the piperidinone ring and the aminomethyl side chain.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum of this compound, when dissolved in a suitable deuterated solvent such as DMSO-d₆, will exhibit distinct signals corresponding to the different proton environments in the molecule. The use of a polar aprotic solvent like DMSO-d₆ is recommended as it can effectively dissolve the salt and minimize the exchange of labile amine and amide protons, leading to sharper signals.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H1 (NH)7.5 - 8.5Broad Singlet1H-The amide proton is deshielded due to the electron-withdrawing effect of the carbonyl group and potential hydrogen bonding.
H6 (CH)3.0 - 3.5Multiplet1H-This proton is adjacent to the nitrogen atom of the lactam and the aminomethyl group, leading to a downfield shift.
H7 (CH₂)2.8 - 3.2Multiplet2H-The methylene protons of the aminomethyl group are adjacent to the protonated amine, causing a downfield shift.
H3 (CH₂)2.1 - 2.4Multiplet2H-These methylene protons are alpha to the carbonyl group and are thus deshielded.
H4, H5 (CH₂)1.5 - 1.9Multiplet4H-These methylene protons are in the middle of the piperidinone ring and are expected to be in a more shielded environment.
NH₃⁺8.0 - 9.0Broad Singlet3H-The protons of the ammonium group are significantly deshielded due to the positive charge and hydrogen bonding.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2 (C=O)170 - 175The carbonyl carbon of the lactam is highly deshielded.
C6 (CH)50 - 55This carbon is attached to the nitrogen of the lactam and the aminomethyl group.
C7 (CH₂)40 - 45The carbon of the aminomethyl group is adjacent to the protonated amine.
C3 (CH₂)30 - 35This methylene carbon is alpha to the carbonyl group.
C4, C5 (CH₂)20 - 30These methylene carbons are in the aliphatic region of the spectrum.
Oxalate (COO⁻)₂160 - 165The carboxylate carbons of the oxalate anion are deshielded.
Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is provided below.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of -1 to 14 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup transfer->setup h1_acq 1H NMR Acquisition setup->h1_acq c13_acq 13C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate integrate Integration (1H) calibrate->integrate final_report Analyzed Spectrum integrate->final_report Final Spectrum

NMR Spectroscopy Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the amide, ammonium, and oxalate groups.

Predicted IR Spectrum

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3300 - 3500MediumN-H (Amide)Stretching
2800 - 3200Broad, StrongN-H (Ammonium)Stretching[3]
2850 - 2960MediumC-H (Aliphatic)Stretching
~1650StrongC=O (Amide I)Stretching
1580 - 1620StrongC=O (Oxalate)Asymmetric Stretching[4][5][6]
1515 - 1550MediumN-H (Amide II)Bending
1300 - 1350MediumC-O (Oxalate)Symmetric Stretching[4][5][6]
Experimental Protocol for FTIR Spectroscopy

The Attenuated Total Reflectance (ATR) method is a convenient and common technique for acquiring IR spectra of solid samples.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[7][8][9][10]

    • Record a background spectrum of the clean ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance spectrum.

    • Perform baseline correction if necessary.

    • Label the significant peaks.

FTIR_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_processing Data Processing instrument FTIR with ATR background Record Background instrument->background load_sample Load Sample on ATR background->load_sample apply_pressure Apply Pressure load_sample->apply_pressure acquire_spectrum Acquire Spectrum apply_pressure->acquire_spectrum ratio Ratio to Background acquire_spectrum->ratio baseline Baseline Correction ratio->baseline peak_picking Peak Labeling baseline->peak_picking final_spectrum Analyzed IR Spectrum peak_picking->final_spectrum Final Spectrum

FTIR Spectroscopy Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which is crucial for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is the preferred method due to the ionic nature of the compound.

Predicted Mass Spectrum

In positive ion mode ESI-MS, the protonated 6-Aminomethyl-piperidin-2-one cation is expected to be observed.

  • Molecular Formula of Cation: C₆H₁₃N₂O⁺

  • Exact Mass of Cation: 129.1028 u

The high-resolution mass spectrum should show a prominent peak at an m/z corresponding to this exact mass.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by fragmenting the parent ion. Common fragmentation pathways for piperidine derivatives involve α-cleavage and ring fission.[11][12]

Table 4: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of 6-Aminomethyl-piperidin-2-one

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
129.1028112.0762NH₃Loss of ammonia from the aminomethyl group
129.1028101.0868COLoss of carbon monoxide from the lactam ring
129.102884.0813CH₂NH₂Loss of the aminomethyl radical
Experimental Protocol for Mass Spectrometry

A detailed protocol for acquiring ESI-MS and MS/MS data is outlined below.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

    • Calibrate the instrument using a known standard to ensure mass accuracy.

  • MS Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Operate the mass spectrometer in positive ion mode.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

  • MS/MS Acquisition:

    • Select the [M+H]⁺ ion (m/z 129.1028) as the precursor ion.

    • Perform collision-induced dissociation (CID) by applying a suitable collision energy.

    • Acquire the product ion spectrum.

  • Data Analysis:

    • Determine the accurate mass of the parent ion and its fragments.

    • Propose fragmentation pathways based on the observed neutral losses.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_solution Prepare Dilute Solution instrument_setup Instrument Setup (ESI-MS) prepare_solution->instrument_setup ms_scan Full Scan MS instrument_setup->ms_scan msms_scan Tandem MS (MS/MS) ms_scan->msms_scan mass_determination Accurate Mass Determination msms_scan->mass_determination fragmentation_analysis Fragmentation Analysis mass_determination->fragmentation_analysis final_report Analyzed Mass Spectra fragmentation_analysis->final_report Final Report

Mass Spectrometry Workflow

Conclusion

This technical guide has provided a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for this compound. The provided experimental protocols offer a robust framework for the acquisition of high-quality data, which is essential for the unambiguous characterization of this compound. The combination of these spectroscopic techniques provides a comprehensive and self-validating system for confirming the structure and purity of this compound, thereby supporting its advancement in research and development.

References

  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DEFENSE TECHNICAL INFORMATION CENTER. [Link]

  • ACD/Labs. (2024). A Beginner's Guide to Mass Spectrometry: Mass Analyzers. [Link]

  • Wikipedia. (2023). Quadrupole mass analyzer. [Link]

  • Hiden Analytical. (n.d.). Quadrupoles: How do they work?. [Link]

  • ResearchGate. (n.d.). Rapid Quantification of Oxalate Minerals By Infrared Spectroscopy. [Link]

  • Hiden Analytical. (2024). How a Quadrupole Mass Spectrometer Works. [Link]

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  • Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1277-1286. [Link]

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The Piperidinone Core: A Historical and Synthetic Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unassuming Heterocycle with Profound Impact

Within the vast landscape of medicinal chemistry, certain molecular scaffolds reappear with remarkable frequency, serving as privileged structures for biological activity. The piperidinone core, a six-membered heterocyclic ketone, is a prime example of such a scaffold. Deceptively simple, this structural motif is a cornerstone in the synthesis of a diverse array of natural products, particularly alkaloids, and has been instrumental in the development of transformative pharmaceutical agents.[1] Its true significance, however, lies not just in its presence in final drug molecules, but in its role as a versatile synthetic intermediate—a molecular chassis upon which complex and potent bioactivity can be built.

This guide provides an in-depth exploration of the discovery and history of piperidinone compounds. We will trace the evolution of their synthesis from foundational, century-old name reactions to modern, efficient methodologies. By examining the causality behind key experimental choices and highlighting landmark compounds, this document will serve as a technical resource for researchers, scientists, and drug development professionals, offering both historical context and practical, field-proven insights.

Part 1: Foundational Syntheses—The Dawn of Piperidinone Chemistry

The story of piperidinone synthesis is a story of organic chemistry's evolution. The earliest methods, developed over a century ago, remain cornerstones of heterocyclic chemistry and continue to be adapted and refined.

The First Piperidinones: Early Explorations

The simplest piperidinone, 2-piperidinone (also known as δ-valerolactam), first appeared in the chemical literature in the early 20th century.[2] Its synthesis was not the result of a targeted discovery but emerged from broader investigations into the structure and synthesis of piperidine alkaloids.[2] These early methods often involved classical techniques such as the oxidation of 2-piperidinol or the hydrolysis of cyanopyrrolidine.[2] While no single individual is widely credited with its discovery, this foundational work established the piperidinone ring as an accessible and stable chemical entity.

The Petrenko-Kritschenko Piperidone Synthesis (1906): A Classic is Born

The first truly systematic and named reaction for the synthesis of a piperidinone core was reported in 1906 by Ukrainian chemist Paul Petrenko-Kritschenko.[3][4] This multicomponent reaction elegantly constructs the 4-piperidone ring by condensing two equivalents of an aldehyde with an amine and a dialkyl ester of acetonedicarboxylic acid.[3]

The reaction's brilliance lies in its convergence and efficiency, assembling a relatively complex heterocycle from simple, readily available starting materials in a single pot. It is closely related to the more widely known Robinson-Schöpf tropinone synthesis but predates it by over a decade.[5] The key distinction is the use of simple aldehydes rather than dialdehydes, which results in the formation of a monocyclic 4-piperidone instead of a bicyclic tropinone structure.[5]

Mechanism of the Petrenko-Kritschenko Reaction

The reaction proceeds through a series of well-understood steps, initiated by the formation of an imine from the aldehyde and amine, followed by a double Mannich-type condensation.

Petrenko_Kritschenko Petrenko-Kritschenko Reaction Mechanism cluster_reactants Reactants cluster_steps Reaction Cascade R1 2x Aldehyde (R-CHO) S1 Imine Formation R-CHO + R'-NH2 -> R-CH=NR' R1->S1 R2 Amine (R'-NH2) R2->S1 R3 Acetonedicarboxylate Ester S2 First Mannich Addition Enolate attacks imine R3->S2 Enolate S1->S2 S3 Second Mannich Addition Intermediate reacts with 2nd aldehyde and enolate site S2->S3 S4 Cyclization & Dehydration S3->S4 P1 Substituted 4-Piperidone S4->P1

Caption: Key stages of the Petrenko-Kritschenko 4-piperidone synthesis.

The Mannich Reaction: A Versatile Alternative

Another classical method for constructing the 4-piperidone skeleton is the Mannich reaction. This approach involves the aminoalkylation of an enolizable ketone with an aldehyde (often formaldehyde) and a primary amine or ammonia. The resulting β-amino carbonyl compounds can then undergo intramolecular cyclization to form the piperidone ring.[6][7] Pioneering work by chemists like Baliah further developed and refined this method, demonstrating its utility for creating elegantly substituted 2,6-diphenylpiperidine-4-ones.[6] The causality for this development was the need for more varied substitution patterns on the piperidone ring, which the Mannich approach readily accommodates.

Part 2: A Paradigm Shift—The Glutarimide Core and the Rise of IMiDs®

While not strictly piperidinones, the related piperidine-2,6-dione (glutarimide) structure is central to one of the most compelling stories in medicinal chemistry: the saga of Thalidomide and its successors. This history fundamentally altered drug development and regulation and ultimately led to a new class of powerful therapeutics.

Thalidomide: From Tragedy to Therapeutic Tool

Thalidomide was first synthesized by the German pharmaceutical company Grünenthal in 1954.[8][9] Initially developed as a sedative, it was found to be a remarkably effective antiemetic and was widely prescribed to pregnant women for morning sickness.[10] The tragic result was thousands of infants born with severe birth defects, most notably phocomelia, or malformation of the limbs.[10][11]

The drug was withdrawn, but subsequent research into its biological effects revealed potent anti-inflammatory and immunomodulatory properties.[12] In the 1990s, it was discovered to be a powerful inhibitor of angiogenesis (the formation of new blood vessels), a critical process for tumor growth.[10][13] This discovery led to its repurposing for treating erythema nodosum leprosum (a complication of leprosy) and, most significantly, the blood cancer multiple myeloma.[10]

Lenalidomide and Pomalidomide: Rational Design and Enhanced Potency

The clinical success of thalidomide in oncology, tempered by its severe side effects, drove the rational design of analogues with improved therapeutic profiles. This effort, led by Celgene Corporation, produced two landmark drugs: Lenalidomide (Revlimid®) and Pomalidomide (Pomalyst®).

  • Lenalidomide : An analogue of thalidomide with a 4-amino substitution on the phthaloyl ring and one of the phthaloyl carbonyl groups removed.[14] It is significantly more potent than thalidomide and lacks many of its severe neurologic side effects.[15]

  • Pomalidomide : A later-generation analogue that incorporates an amino group at the 4-position of the phthaloyl ring.[] It is even more potent than lenalidomide and is effective in patients who have become resistant to other therapies.[13][]

These compounds, known as Immunomodulatory Imide Drugs (IMiDs), have revolutionized the treatment of multiple myeloma.[17][18]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The long-standing mystery of how IMiDs exert their effects was solved with the discovery of their primary molecular target: a protein called Cereblon (CRBN) .[19][20] Cereblon is a substrate receptor for the CRL4 E3 ubiquitin ligase complex, an enzyme that "tags" other proteins for destruction by the cell's proteasome.

IMiDs act as a "molecular glue," binding to Cereblon and altering its substrate specificity.[21] This hijacking of the cellular machinery causes the E3 ligase to target two new proteins for degradation: the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[19][20]

The degradation of Ikaros and Aiolos has two major downstream effects:

  • Direct Anti-Myeloma Effect : These transcription factors are essential for the survival of myeloma cells. Their destruction leads to cell cycle arrest and apoptosis (programmed cell death).[19][21]

  • Immunomodulatory Effect : The degradation of Ikaros and Aiolos in T-cells leads to increased production of Interleukin-2 (IL-2), a potent cytokine that stimulates the proliferation and cytotoxic activity of T-cells and Natural Killer (NK) cells, enhancing the body's own immune response against the cancer.[15][20][22]

The IMiD Mechanism of Action

This diagram illustrates how IMiDs redirect the CRL4-CRBN E3 ligase to induce the degradation of neosubstrate transcription factors.

IMiD_Mechanism IMiD Mechanism of Action cluster_E3 CRL4-CRBN E3 Ligase Complex cluster_effects Downstream Effects CRBN Cereblon (CRBN) (Substrate Receptor) Neosubstrate Neosubstrates (Ikaros IKZF1, Aiolos IKZF3) CRBN->Neosubstrate recruits CUL4 Cullin 4 (CUL4) DDB1 DDB1 CUL4->DDB1 ROC1 ROC1 CUL4->ROC1 DDB1->CRBN ROC1->Neosubstrate Ubiquitinates IMiD IMiD Drug (Lenalidomide/ Pomalidomide) IMiD->CRBN binds & alters specificity Proteasome Proteasome Neosubstrate->Proteasome targeted to Ub Ubiquitin Degradation Degradation Proteasome->Degradation Effect1 Direct Anti-Myeloma Activity (Apoptosis) Degradation->Effect1 Effect2 Immunomodulation (T-cell/NK-cell activation via IL-2) Degradation->Effect2

Caption: IMiDs act as molecular glues, inducing proteasomal degradation of target proteins.

Part 3: Experimental Protocols and Data

To bridge theory and practice, this section provides representative experimental protocols for the synthesis of piperidinone cores and a comparative analysis of key compounds.

Protocol 1: Synthesis of 2,6-Disubstituted-4-Piperidone via Mannich Reaction

This protocol is a representative procedure for the synthesis of a 4-piperidone core using the Mannich reaction, adapted from methodologies described in the literature.[6][23]

Objective: To synthesize a substituted 4-piperidone from an aromatic aldehyde, a ketone, and an amine salt.

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde): 0.4 mole

  • Ketone (e.g., Acetone): 0.2 mole

  • Amine Salt (e.g., Ammonium Acetate): 0.2 mole

  • Solvent: Glacial Acetic Acid (20-30 mL)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the amine salt (0.2 mole) in glacial acetic acid.

  • Addition of Reactants: To the stirred solution, add the aromatic aldehyde (0.4 mole) followed by the ketone (0.2 mole). The order of addition may be optimized depending on the specific substrates.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Using glacial acetic acid as a solvent often improves yields compared to aqueous or alcoholic solutions by allowing for higher reaction temperatures and facilitating the formation of the reactive amine acetate species.[23]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of crushed ice with stirring.

  • Precipitation and Isolation: The product will often precipitate as a solid. If precipitation is slow, the solution can be neutralized with a base (e.g., sodium carbonate solution). Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.[6]

Protocol 2: Representative Synthesis of a Pomalidomide Precursor

This protocol outlines a key step in the synthesis of Pomalidomide, involving the condensation of 3-aminopiperidine-2,6-dione with a phthalic anhydride derivative.[24][25]

Objective: To synthesize N-(2,6-dioxopiperidin-3-yl)-4-nitrophthalimide, a key intermediate for Pomalidomide.

Materials:

  • 4-Nitrophthalic Anhydride: 1.0 equivalent

  • 3-Aminopiperidine-2,6-dione hydrochloride: 1.0 equivalent

  • Triethylamine (or other suitable base): 2.2 equivalents

  • Solvent: Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

Step-by-Step Procedure:

  • Reactant Suspension: Suspend 4-nitrophthalic anhydride and 3-aminopiperidine-2,6-dione hydrochloride in glacial acetic acid in a round-bottom flask.

  • Base Addition: Add triethylamine to the suspension. This neutralizes the hydrochloride salt and facilitates the reaction.

  • Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The condensation and subsequent cyclization (imidization) occur at this elevated temperature.

  • Isolation: Cool the reaction mixture. The product typically crystallizes directly from the reaction medium upon cooling.

  • Purification: Collect the solid product by filtration, wash with water and then ethanol to remove residual acetic acid and impurities. The resulting 4-nitro-substituted thalidomide derivative is the direct precursor that is then reduced (e.g., via catalytic hydrogenation) to yield Pomalidomide.[24]

Workflow for Pomalidomide Synthesis

Pomalidomide_Synth Simplified Pomalidomide Synthetic Workflow Start1 4-Nitrophthalic Anhydride Step1 Condensation & Cyclization (Acetic Acid, Reflux) Start1->Step1 Start2 3-Aminopiperidine-2,6-dione (from Glutamine) Start2->Step1 Intermediate 4-Nitro-Thalidomide Derivative Step1->Intermediate Step2 Nitro Group Reduction (e.g., H2, Pd/C) Intermediate->Step2 Final Pomalidomide Step2->Final

Caption: High-level overview of the synthetic route to Pomalidomide.

Comparative Data of Key Piperidinone-Related Drugs

The evolution from Thalidomide to its modern analogues represents a triumph of medicinal chemistry, characterized by a dramatic increase in potency and a refinement of the therapeutic window.

CompoundCore StructurePrimary UseRelative Potency (Anti-Myeloma)Key Mechanistic Feature
Thalidomide GlutarimideMultiple Myeloma, ENL1x (Baseline)Anti-angiogenic, Immunomodulatory
Lenalidomide GlutarimideMultiple Myeloma, MDS~100x ThalidomidePotent Cereblon binder; strong immunomodulatory (IL-2) effect[15][26]
Pomalidomide GlutarimideMultiple Myeloma, Kaposi Sarcoma~10x LenalidomideMost potent Cereblon binder; strong direct anti-proliferative effect[13][22]

Conclusion and Future Outlook

From its origins in early 20th-century alkaloid chemistry to its central role in the development of life-saving cancer therapies, the piperidinone scaffold and its close relatives have proven to be of enduring value. The historical journey, marked by both serendipity and tragedy, has provided profound lessons in drug safety, rational design, and the intricate biology of disease. Foundational methods like the Petrenko-Kritschenko and Mannich reactions remain relevant, while the elucidation of the IMiD mechanism of action has opened entirely new therapeutic avenues, most notably the field of targeted protein degradation.

Looking ahead, the piperidinone core will undoubtedly continue to serve as a privileged starting point for the synthesis of novel therapeutics. Future research will likely focus on developing more stereoselective synthetic methods, exploring new substitution patterns to fine-tune biological activity, and applying the principles learned from IMiDs to target other disease-causing proteins for degradation. The unassuming piperidinone ring is set to remain a key player in the future of drug discovery.

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The Piperidinone Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidinone ring system, a versatile six-membered nitrogen-containing heterocycle with a ketone functionality, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry and drug discovery.[1][2] Its prevalence in a multitude of natural products and clinically successful synthetic drugs underscores its profound biological significance.[3] This technical guide provides a comprehensive exploration of the piperidinone core, delving into its structural attributes, diverse pharmacological activities, and strategic applications in the design of novel therapeutics. We will examine the causality behind its success, from its ability to engage in crucial molecular interactions to its favorable pharmacokinetic properties. This document is intended to serve as a detailed resource for researchers, offering both foundational knowledge and field-proven insights into the exploitation of this remarkable chemical entity.

The Piperidinone Scaffold: Structural and Physicochemical Attributes

The piperidinone scaffold is a derivative of piperidine, a saturated heterocycle, and is characterized by the presence of a carbonyl group at various positions within the ring (2-, 3-, or 4-).[4] This seemingly simple modification imparts a unique set of physicochemical properties that are highly advantageous for drug design.

The presence of the nitrogen atom, a key feature of the piperidine ring, allows for the formation of hydrogen bonds and salt bridges, which are critical for target engagement.[5] The carbonyl group of the piperidinone further enhances its hydrogen bonding capacity, acting as a hydrogen bond acceptor. The saturated nature of the ring provides a three-dimensional architecture, allowing for precise spatial orientation of substituents to interact with biological targets.[6] This "escape from flatland" approach, moving away from purely two-dimensional structures, is increasingly recognized as a strategy to improve binding affinity and selectivity.[2]

The choice between piperidinone and its close relative, the five-membered pyrrolidinone, can significantly impact a drug candidate's properties. Piperidinone generally offers a more rigid and slightly more lipophilic framework, which can be beneficial for achieving high binding affinity through conformational restriction.[7]

A Privileged Scaffold in Nature and Medicine

The piperidinone motif is a recurring theme in a diverse array of natural products, many of which exhibit potent biological activities.[1] This natural prevalence has inspired medicinal chemists to explore and exploit this scaffold for the development of synthetic drugs.

Table 1: Representative Piperidinone-Containing Natural Products and Drugs

CompoundClassSource/ApplicationBiological Activity
Piperine AlkaloidBlack PepperAntibacterial, Anticancer[2][6]
Aloperine AlkaloidSophora alopecuroidesAntiviral, Anti-inflammatory, Antitumor[6]
Matrine AlkaloidSophora speciesAntiviral, Anti-inflammatory, Antitumor[6]
Donepezil Synthetic DrugAlzheimer's Disease TreatmentAcetylcholinesterase Inhibitor[2][8]
AMG 232 Synthetic DrugCancer Therapy (Clinical Trials)MDM2 Inhibitor[9]
EF24 Synthetic CompoundCancer ResearchIKKβ Inhibitor[6]

The piperidine ring, and by extension the piperidinone core, is present in over twenty classes of pharmaceuticals, highlighting its versatility and importance in the pharmaceutical industry.[2][10]

Diverse Pharmacological Activities of Piperidinone Derivatives

The synthetic adaptability of the piperidinone scaffold allows for the generation of a wide range of derivatives with a broad spectrum of biological activities.[1] This versatility has made it a focal point in the search for novel therapeutic agents.

3.1. Anticancer Activity

Piperidinone derivatives have emerged as a significant class of anticancer agents, targeting various pathways involved in tumor progression.[1][6]

  • Inhibition of Protein-Protein Interactions: A notable success story is the development of piperidinone-based inhibitors of the MDM2-p53 interaction.[9] The tumor suppressor protein p53 is a crucial regulator of cell growth and apoptosis.[9] In many cancers, p53 is inactivated by the oncoprotein MDM2.[9] Small molecules containing the piperidinone scaffold have been designed to block this interaction, thereby reactivating p53 and inducing tumor cell death.[9] AMG 232 is a piperidinone-based MDM2 inhibitor that has advanced to human clinical trials.[9]

MDM2_p53_Inhibition cluster_interaction Normal State in Cancer Cells cluster_inhibition Therapeutic Intervention MDM2 MDM2 Oncoprotein p53 p53 Tumor Suppressor MDM2->p53 Binds and Inhibits Apoptosis Apoptosis (Cell Death) p53->Apoptosis Suppressed Apoptosis_active Apoptosis (Cell Death) p53->Apoptosis_active Activated Piperidinone Piperidinone Inhibitor (e.g., AMG 232) Piperidinone->MDM2 Blocks Binding Site

  • Kinase Inhibition: Piperidinone derivatives have been developed as inhibitors of various kinases involved in cancer-related signaling pathways. For instance, the compound EF24, a piperidinone derivative, shows potential activity against several types of cancer by inhibiting IκB kinase (IKKβ), a key player in the NF-κB signaling pathway that promotes chronic inflammation in carcinomas.[2][6]

  • Topoisomerase Inhibition: Certain 3,5-bis(ylidene)-4-piperidone scaffolds, considered mimics of curcumin, have demonstrated anticancer activity through the inhibition of topoisomerase IIα, an enzyme crucial for DNA replication and repair.[11][12]

3.2. Neuroprotective and CNS Activity

The piperidinone scaffold is a key component in drugs targeting the central nervous system (CNS).

  • Alzheimer's Disease: Donepezil, a widely prescribed medication for Alzheimer's disease, features a 1,4-disubstituted piperidine core, which is synthetically derived from a 4-piperidone precursor.[8][13] It acts as an acetylcholinesterase (AChE) inhibitor, increasing the levels of the neurotransmitter acetylcholine in the brain.[8] Structure-activity relationship (SAR) studies have shown that the piperidine ring is essential for its potent AChE inhibitory effects.[13]

3.3. Anti-inflammatory and Antioxidant Activity

Many piperidinone derivatives exhibit significant anti-inflammatory and antioxidant properties.[1] The mechanism often involves the modulation of inflammatory pathways and the scavenging of reactive oxygen species.

3.4. Antimicrobial, Antifungal, and Antiviral Activities

The piperidinone core has been incorporated into molecules with a broad range of antimicrobial activities.[1] For example, certain N-methyl-4-piperidone derivatives have shown moderate activity against various bacteria, including Streptococcus mutans.[1] The presence of the piperidinone ring was found to enhance antibacterial activity compared to analogous acetone-derived compounds.[1]

3.5. Antidiabetic Activity

Piperidinone-constrained phenethylamines have been identified as novel and potent inhibitors of dipeptidyl peptidase IV (DPP4).[14][15] DPP4 inhibitors are a class of therapeutic agents for the treatment of type 2 diabetes.[14][15] They work by increasing the levels of incretin hormones, which are important for glucose homeostasis.[15]

Synthesis of the Piperidinone Scaffold: Methodologies and Strategies

The synthetic accessibility of the piperidinone core is a key factor in its widespread use in drug discovery.[1] Various synthetic strategies have been developed to construct this versatile scaffold.

  • Multicomponent Reactions: These reactions, where multiple starting materials react to form a single product in one pot, offer an efficient and atom-economical route to substituted piperidones.[1]

  • Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions are a powerful tool for the stereoselective synthesis of complex piperidinone derivatives.[2]

  • Aza-Michael Addition: A concise and high-yielding double aza-Michael reaction of divinyl ketones has been used to prepare chiral 2-substituted 4-piperidone building blocks.[8][13]

  • Oxidative Cyclization: The aza-Achmatowicz reaction is an example of an oxidative cyclization used in the stereoselective synthesis of 3-piperidones.[16]

  • Hydrogenation of Pyridine Derivatives: The controlled hydrogenation of certain pyridine derivatives can lead to the formation of piperidinones.[2]

Experimental Protocols: A Representative Synthesis

Protocol: Synthesis of a 2-Substituted 4-Piperidone via Double Aza-Michael Addition [8][13]

This protocol outlines a general procedure for the synthesis of a chiral 2-substituted 4-piperidone, a key intermediate for compounds like donepezil analogues.

Step 1: Synthesis of Divinyl Ketone

  • To a solution of a suitable vinyl aldehyde in anhydrous diethyl ether at 0 °C, add vinylmagnesium bromide dropwise under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dienol.

  • Dissolve the dienol in dichloromethane and add pyridinium chlorochromate (PCC).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of silica gel and concentrate the filtrate to yield the divinyl ketone.

Step 2: Double Aza-Michael Addition

  • Dissolve the divinyl ketone and a chiral primary amine (e.g., (S)-(-)-α-methylbenzylamine) in a suitable solvent such as methanol.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2-substituted 4-piperidone.

Synthesis_Workflow Start Vinyl Aldehyde + Vinylmagnesium Bromide Dienol Dienol Intermediate Start->Dienol Grignard Reaction Divinyl_Ketone Divinyl Ketone Dienol->Divinyl_Ketone Oxidation (PCC) Piperidone 2-Substituted 4-Piperidone Divinyl_Ketone->Piperidone Double Aza-Michael Addition with Chiral Amine

Structure-Activity Relationship (SAR) and Drug Design Principles

Systematic exploration of the structure-activity relationships of piperidinone derivatives is crucial for optimizing their therapeutic potential.[1][17]

  • Substitution Patterns: The position and nature of substituents on the piperidinone ring can dramatically influence biological activity. For example, in the case of donepezil, the 1,4-disubstitution pattern is critical, but further substitutions at other positions could lead to improved pharmacological profiles.[13]

  • Stereochemistry: The introduction of chiral centers into the piperidinone scaffold can lead to enhanced biological activity and selectivity.[18] Enantiomerically pure piperidinones often exhibit significantly different potencies and pharmacokinetic properties.

  • Bioisosteric Replacement: The benzoylpiperidine fragment is considered a potential bioisostere of the piperazine ring, offering a metabolically stable alternative in drug design.[19]

Future Perspectives and Conclusion

The piperidinone scaffold continues to be a fertile ground for the discovery of new medicines.[1] A deeper understanding of the mechanistic relationships between structure and activity will enable the rational design of novel piperidinone-based molecules that can target multiple pathways simultaneously, thereby enhancing therapeutic efficacy.[1] Furthermore, investigating natural biosynthetic routes may provide scalable methods for producing structurally complex piperidinone derivatives.[1]

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  • Significance and strategies for the synthesis of 2-piperidinones. (2023). ResearchGate. [Link]

  • Biological activities of piperidine alkaloids. (2023). ResearchGate. [Link]

  • Representative drugs and bioactive natural products containing pyrrolidine and piperidine N-heterocycles. (2018). ResearchGate. [Link]

  • 4-Piperidone. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. (2015). ACS Medicinal Chemistry Letters, 6(10), 1111–1115. [Link]

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The Strategic Utility of 6-Aminomethyl-piperidin-2-one Oxalate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminomethyl-piperidin-2-one, a versatile bifunctional building block, is gaining significant traction in the landscape of organic synthesis, particularly in the realm of medicinal chemistry. Its constrained cyclic lactam structure, coupled with a reactive primary amine, offers a unique scaffold for the construction of complex molecular architectures and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and strategic applications of 6-aminomethyl-piperidin-2-one oxalate, offering field-proven insights for its effective utilization in research and drug development.

Introduction: The Piperidinone Scaffold - A Privileged Motif in Drug Discovery

The piperidine and piperidinone moieties are highly privileged scaffolds in medicinal chemistry, appearing in a wide array of clinically approved drugs and bioactive molecules.[1][2] Their prevalence stems from their ability to impart favorable physicochemical properties, such as improved metabolic stability, modulated lipophilicity, and the capacity to engage in specific hydrogen bonding interactions within biological targets. The rigidified conformation of the piperidinone ring can also pre-organize appended functional groups, leading to enhanced binding affinity and selectivity for target proteins. 6-Aminomethyl-piperidin-2-one, as a functionalized derivative, provides two key points of diversity for synthetic elaboration: the lactam nitrogen and the primary aminomethyl group.

Physicochemical Properties and Handling

While specific experimental data for the oxalate salt is not widely published, the core structure of 6-(aminomethyl)piperidin-2-one suggests it is a polar, water-soluble compound. The oxalate salt form is likely a crystalline solid, which can offer advantages in terms of stability, handling, and purification compared to the free base.

Table 1: Physicochemical Data for 6-(Aminomethyl)piperidin-2-one and its Hydrochloride Salt

Property6-(Aminomethyl)piperidin-2-one6-(Aminomethyl)piperidin-2-one Hydrochloride
CAS Number 130762-29-7[3]118894-94-3[4][5]
Molecular Formula C₆H₁₂N₂OC₆H₁₃ClN₂O
Molecular Weight 128.17 g/mol 164.63 g/mol [6]
Appearance Likely a solid or oilSolid[7]
Purity (Typical) >95%>97%[7]

Note: Data for the oxalate salt (CAS 1187930-45-5) is limited to supplier information.[8]

Storage and Handling: 6-Aminomethyl-piperidin-2-one and its salts should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. As with all amine-containing compounds, it is advisable to handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][7]

Synthetic Strategies: A Retrosynthetic Approach from L-Lysine

The most logical and convergent synthetic approach to 6-aminomethyl-piperidin-2-one originates from the readily available and chiral amino acid, L-lysine. The biosynthesis of many piperidine alkaloids in nature follows a similar pathway, utilizing lysine as a key precursor.[4][9] A general retrosynthetic analysis is presented below:

G Target This compound FreeBase 6-Aminomethyl-piperidin-2-one Target->FreeBase Salt Formation ProtectedPiperidinone N-Protected 6-(Aminomethyl)piperidin-2-one FreeBase->ProtectedPiperidinone Deprotection ProtectedLysine Differentially Protected L-Lysine ProtectedPiperidinone->ProtectedLysine Intramolecular Cyclization Lysine L-Lysine ProtectedLysine->Lysine Protection G cluster_0 Step 1: Protection cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection & Salt Formation Lysine L-Lysine ProtectEpsilon Protect ε-amino group (e.g., Boc) Lysine->ProtectEpsilon ProtectAlpha Protect α-amino group ProtectEpsilon->ProtectAlpha ProtectedLysine Differentially Protected Lysine ProtectAlpha->ProtectedLysine DeprotectAlpha Selective α-amino deprotection ProtectedLysine->DeprotectAlpha ActivateCarboxyl Activate carboxylic acid (e.g., with DCC, EDC) DeprotectAlpha->ActivateCarboxyl Cyclize Intramolecular nucleophilic attack ActivateCarboxyl->Cyclize ProtectedPiperidinone N-Boc-6-(aminomethyl)piperidin-2-one Cyclize->ProtectedPiperidinone DeprotectEpsilon Deprotect ε-amino group (e.g., TFA, HCl) ProtectedPiperidinone->DeprotectEpsilon FreeBase 6-(Aminomethyl)piperidin-2-one DeprotectEpsilon->FreeBase SaltFormation Treat with Oxalic Acid FreeBase->SaltFormation OxalateSalt This compound SaltFormation->OxalateSalt

Caption: Conceptual workflow for the synthesis of the target molecule.

Deprotection and Salt Formation

The final steps involve the deprotection of the ε-aminomethyl group and subsequent salt formation with oxalic acid. The choice of deprotection conditions is critical to avoid side reactions and ensure a high yield of the desired product.

Detailed Protocol: N-Boc Deprotection

The removal of the tert-butyloxycarbonyl (Boc) group is a common and crucial step in many synthetic sequences.

  • Reagents and Solvents:

    • N-Boc protected piperidine derivative

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

    • Dichloromethane (DCM) or Dioxane/Methanol

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure (Acidic Deprotection with TFA):

    • Dissolve the N-Boc protected piperidine derivative in DCM (concentration of approximately 0.1-0.2 M) in a round-bottom flask. [10] 2. Cool the solution to 0°C using an ice bath. [10] 3. Slowly add TFA (5-10 equivalents) to the stirred solution. [10] 4. Remove the ice bath and allow the reaction to warm to room temperature. [10] 5. Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS. [10] 6. Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. [10] 7. To obtain the free base, dissolve the residue in water and basify with a saturated solution of sodium bicarbonate until the pH is basic. [10] 8. Extract the aqueous layer with DCM (3 x volume of the aqueous layer). [10] 9. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. [10] 10. Filter and concentrate under reduced pressure to yield the deprotected piperidine derivative. [10] Protocol: Oxalate Salt Formation

  • Dissolve the purified 6-aminomethyl-piperidin-2-one free base in a suitable solvent such as ethanol or isopropanol.

  • In a separate flask, dissolve one equivalent of oxalic acid in the same solvent, with gentle heating if necessary.

  • Slowly add the oxalic acid solution to the stirred solution of the free base at room temperature.

  • A precipitate of the oxalate salt should form. If not, the solution can be cooled or a less polar co-solvent can be added to induce precipitation.

  • Stir the resulting slurry for a period of time to ensure complete salt formation.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford the this compound salt.

Applications in Organic Synthesis

The bifunctional nature of this compound makes it a valuable building block for the synthesis of a diverse range of molecular scaffolds.

Elaboration at the Primary Amine

The primary aminomethyl group is a versatile handle for a variety of chemical transformations, including:

  • Amide bond formation: Coupling with carboxylic acids to introduce a wide range of substituents.

  • Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

  • Sulfonamide formation: Reaction with sulfonyl chlorides.

  • Urea and thiourea formation: Reaction with isocyanates and isothiocyanates, respectively.

Modification of the Lactam Nitrogen

The lactam nitrogen can also be functionalized, for example, through N-alkylation or N-arylation, to further expand the chemical space accessible from this building block.

Reaction Scheme: Diversification of 6-Aminomethyl-piperidin-2-one

G cluster_0 Amine Functionalization cluster_1 Lactam Functionalization Start 6-Aminomethyl-piperidin-2-one Amide Amide Start->Amide R-COOH, Coupling Agent SecAmine Secondary Amine Start->SecAmine R-CHO, NaBH(OAc)₃ Sulfonamide Sulfonamide Start->Sulfonamide R-SO₂Cl, Base Urea Urea Start->Urea R-NCO NAlkylated N-Alkylated Derivative Start->NAlkylated R-X, Base

Caption: Potential synthetic diversifications of the core scaffold.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its straightforward synthesis from L-lysine, coupled with its two points of diversification, makes it an attractive starting material for the construction of complex molecules, particularly in the context of drug discovery. The strategic use of this scaffold can enable the rapid exploration of chemical space and the development of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, with the aim of empowering researchers to effectively utilize this promising building block in their synthetic endeavors.

References

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Methodological & Application

Application Notes and Protocols for the Use of "6-Aminomethyl-piperidin-2-one oxalate" in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Peptidomimetic Toolbox with Cyclic β-Amino Acids

The synthesis of peptides with enhanced structural stability and biological activity is a cornerstone of modern drug discovery. The incorporation of unnatural amino acids, particularly those with constrained conformations, offers a powerful strategy to modulate the pharmacological properties of peptides.[1][2] Cyclic β-amino acids, such as 6-Aminomethyl-piperidin-2-one, are of significant interest as they can induce stable secondary structures in peptides, leading to improved proteolytic resistance and receptor binding affinity.[1] This document provides a detailed protocol for the application of 6-Aminomethyl-piperidin-2-one oxalate in solid-phase peptide synthesis (SPPS), a widely used technique for the efficient assembly of peptides.[3][4]

Physicochemical Properties and Handling of this compound

PropertyValueSource
IUPAC Name 6-(aminomethyl)piperidin-2-one; oxalic acidN/A
CAS Number 1187930-45-5[5]
Molecular Formula C₈H₁₄N₂O₅Inferred
Molecular Weight 218.21 g/mol Inferred
Appearance White to off-white solidTypical for similar compounds
Storage Sealed in a dry, room temperature environment.[5]

Safety and Handling:

While specific safety data for the oxalate salt is limited, the constituent parts suggest caution. Oxalates can be harmful if swallowed and may cause eye irritation.[6][7] The piperidine moiety, when present in other molecules, can be corrosive and cause skin and eye damage.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[8]

Conceptual Workflow for Solid-Phase Synthesis

The following diagram illustrates the general workflow for incorporating 6-Aminomethyl-piperidin-2-one into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Wash1 3. Washing Fmoc_Deprotection->Wash1 Coupling 4. Amino Acid Coupling Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Cleavage 6. Cleavage and Deprotection Wash2->Cleavage Final Cycle Repeat->Fmoc_Deprotection Purification 7. Purification Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for the Incorporation of this compound

This protocol is based on the widely adopted Fmoc/tBu strategy in SPPS.[9][10] The primary amine of 6-Aminomethyl-piperidin-2-one will be protected with an Fmoc group prior to its use in synthesis. The oxalate salt form will need to be converted to the free base in situ or beforehand for efficient coupling.

Materials and Reagents
  • Fmoc-protected 6-Aminomethyl-piperidin-2-one

  • Solid-phase synthesis resin (e.g., Rink Amide or Wang resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine[11]

  • Coupling reagents (e.g., HATU, HBTU/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Acetonitrile (ACN)

Step-by-Step Protocol

1. Resin Preparation and Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes at room temperature.[10]

  • Drain the DMF.

2. Fmoc Deprotection

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.[10][12]

  • Agitate the mixture for 5-20 minutes at room temperature. The deprotection time may need to be optimized.[13]

  • Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).[12]

3. Coupling of Fmoc-6-Aminomethyl-piperidin-2-one

Causality: The carboxyl group of the incoming amino acid is activated by a coupling reagent to facilitate the formation of a peptide bond with the free amine on the resin-bound peptide. DIPEA is added to neutralize the in situ formed ammonium salts and maintain a basic pH for the reaction.

Coupling_Mechanism cluster_reactants Reactants cluster_products Products AA Fmoc-AA-OH Coupled_Peptide Fmoc-AA-NH-Peptide-Resin AA->Coupled_Peptide Resin H₂N-Peptide-Resin Resin->Coupled_Peptide Reagents Coupling Reagent + DIPEA Byproducts Byproducts Reagents->Byproducts

Caption: Simplified representation of the amino acid coupling step in SPPS.

  • Activation: In a separate vial, dissolve 3 equivalents of Fmoc-6-Aminomethyl-piperidin-2-one, 3 equivalents of HATU, and 6 equivalents of DIPEA in DMF.

  • Coupling: Add the activation solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a colorimetric test (e.g., Kaiser test).

  • Drain the coupling solution and wash the resin extensively with DMF and DCM.

4. Capping (Optional)

  • To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10-15 minutes.[14]

5. Continuation of Peptide Synthesis

  • Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.[13]

6. Final Cleavage and Deprotection

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin thoroughly with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A standard cocktail for acid-labile side-chain protecting groups is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[10][14]

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

7. Peptide Purification and Analysis

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling Steric hindrance from the cyclic structure.Extend the coupling time, double the equivalents of amino acid and coupling reagents, or use a more potent coupling reagent like HATU.
Aggregation The growing peptide chain is folding on the resin.Use a more polar solvent system, perform the synthesis at an elevated temperature, or incorporate pseudoproline dipeptides.[9]
Side Reactions Premature deprotection of side chains.Ensure the use of an orthogonal protection strategy (e.g., Fmoc for the N-terminus and tBu for side chains).[10][13]

Conclusion

The incorporation of 6-Aminomethyl-piperidin-2-one into peptide sequences offers an exciting avenue for the development of novel peptidomimetics with potentially enhanced therapeutic properties. The protocol outlined in this document provides a robust starting point for researchers to explore the use of this unique building block in their solid-phase synthesis endeavors. As with any synthetic protocol, optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific peptide sequences.

References

  • Fülöp, F., Martinek, T. A., & Tóth, G. K. (2006). Application of alicyclic beta-amino acids in peptide chemistry. Chemical Society Reviews, 35(4), 323-334. [Link]

  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. [Link]

  • CEM Corporation. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Biovera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]

  • GenScript. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). [Link]

  • Fülöp, F. (2006). Application of alicyclic beta-amino acids in peptide chemistry. Chemical Society Reviews, 35(4), 323-34. [Link]

  • Bio-Synthesis Inc. (n.d.). Cyclic Peptide Synthesis. [Link]

  • ResearchGate. (n.d.). Some important cyclic β-amino acids. [Link]

  • Seebach, D., Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., Vettiger, T., & Widmer, H. (1996). Synthesis of β-amino acid peptides. Part 4. Cyclo-peptides of β-amino acids. Helvetica Chimica Acta, 79(4), 913-941. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Ammonium Oxalate. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • National Institutes of Health. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). [Link]

  • Fields, G. B. (2007). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology, 386, 1-32. [Link]

  • Martelli, G., Cantelmi, P., Palladino, C., Mattellone, A., Corbisiero, D., Fantoni, T., ... & Ferrazzano, L. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(20), 8096-8107. [Link]

  • PubChem. (n.d.). 2-(4-(Aminomethyl)piperidin-1-YL)-N-(3_cyclohexyl-4-oxo-2,4-dihydroindeno[1,2-C]pyrazol-5-YL)acetamide. [Link]

Sources

Application Notes and Protocols for 6-Aminomethyl-piperidin-2-one Oxalate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidin-2-one Scaffold as a Privileged Structure in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural products.[1][2][3] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets.[4] Within this class, piperidin-2-ones (also known as δ-valerolactams) have emerged as particularly versatile frameworks. The embedded lactam functionality provides a rigidifying element and a hydrogen bond acceptor, while the rest of the ring can be functionalized to modulate properties like solubility, lipophilicity, and target affinity.[1] These scaffolds are integral to compounds showing a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][3][5]

This guide focuses on 6-Aminomethyl-piperidin-2-one oxalate , a bifunctional building block poised for application in modern drug discovery programs. While specific literature on this exact oxalate salt is sparse, its constituent parts—a primary amine and a cyclic lactam—represent a powerful combination of reactive handles. These notes provide a framework for leveraging this scaffold's potential, offering detailed protocols for its application in the synthesis of kinase inhibitors and as a novel component in Proteolysis Targeting Chimeras (PROTACs).

Molecular Profile and Strategic Value

6-Aminomethyl-piperidin-2-one presents two key points for chemical diversification, making it an excellent starting point for library synthesis and lead optimization.

  • Primary Aminomethyl Group (-CH₂NH₂): This nucleophilic group is ideal for forming stable amide, sulfonamide, or urea linkages. It can also undergo reductive amination to form secondary amines, providing a vector for exploring interactions with target proteins.

  • Lactam Nitrogen (-NH-): The secondary amine within the lactam ring can be alkylated or acylated, allowing for the introduction of a second element of diversity. This position is often crucial for modulating physicochemical properties or for attaching linkers in more complex molecular architectures like PROTACs.

The oxalate salt form enhances the compound's stability and improves its handling characteristics as a crystalline solid, though it must typically be neutralized or used with an excess of base in subsequent reactions to liberate the free amine.

Table 1: Physicochemical Properties (Hydrochloride Salt as Reference)

Property Value Source
IUPAC Name 6-(aminomethyl)piperidin-2-one;oxalic acid Generated
CAS Number 118894-94-3 (HCl Salt) [6]
Molecular Formula C₈H₁₄N₂O₅ (Oxalate Salt) Calculated
Molecular Weight 218.21 g/mol (Oxalate Salt) Calculated

| Key Functionalities | Primary Amine, Secondary Lactam | Structural Analysis |

Application 1: A Scaffold for Type II Kinase Inhibitors

Scientific Rationale: Kinase inhibitors are a major class of targeted cancer therapeutics. Many inhibitors achieve selectivity by binding to the inactive "DFG-out" conformation of the kinase, accessing a hydrophobic back pocket adjacent to the ATP binding site. The 6-aminomethyl-piperidin-2-one scaffold is well-suited for building such inhibitors. The primary amine can be used to couple the scaffold to a hinge-binding heterocycle (e.g., a pyrimidine or quinoline), while substituents introduced on the lactam nitrogen can be designed to extend into the hydrophobic back pocket, enhancing potency and selectivity.

Protocol 1: Synthesis of a Phenyl-Amide Derivative as a Kinase Inhibitor Core

This protocol details the acylation of the primary amine with 4-fluorobenzoyl chloride. The resulting amide can serve as a core structure for further elaboration in a kinase inhibitor project.

Experimental Workflow:

G cluster_0 Step 1: Salt Neutralization & Acylation cluster_1 Step 2: Work-up & Purification start This compound reagents Dissolve in DCM Add Triethylamine (TEA) start->reagents acylation Cool to 0°C Add 4-Fluorobenzoyl Chloride Stir at RT for 4h reagents->acylation workup Quench with H₂O Separate Layers acylation->workup wash Wash organic layer with: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine workup->wash dry Dry over Na₂SO₄ Filter & Concentrate wash->dry purify Purify by Flash Chromatography (SiO₂, EtOAc/Hexane gradient) dry->purify end end purify->end Final Product: N-((2-oxopiperidin-6-yl)methyl)-4-fluorobenzamide

Caption: Workflow for the synthesis of a core kinase inhibitor fragment.

Reagents and Materials:

Reagent MW ( g/mol ) Equivalents Amount
This compound 218.21 1.0 500 mg (2.29 mmol)
Triethylamine (TEA) 101.19 3.0 0.96 mL (6.87 mmol)
4-Fluorobenzoyl chloride 158.56 1.1 0.30 mL (2.52 mmol)
Dichloromethane (DCM) - - 20 mL
Water, 1M HCl, Sat. NaHCO₃, Brine - - As needed
Anhydrous Sodium Sulfate (Na₂SO₄) - - As needed

| Silica Gel | - | - | As needed |

Step-by-Step Procedure:

  • Suspend this compound (500 mg, 2.29 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (0.96 mL, 6.87 mmol) to the suspension. Stir at room temperature for 15 minutes to ensure complete neutralization and formation of the free base.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add 4-fluorobenzoyl chloride (0.30 mL, 2.52 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding 15 mL of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.

Application 2: A Novel Building Block for PROTAC Development

Scientific Rationale: PROTACs are heterobifunctional molecules that induce protein degradation by recruiting a target protein to an E3 ubiquitin ligase. They consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. Derivatives of thalidomide, which contain a piperidine-2,6-dione moiety, are widely used ligands for the Cereblon (CRBN) E3 ligase.[7] The 6-aminomethyl-piperidin-2-one scaffold, while not a direct CRBN binder, represents a novel, structurally related fragment that can be used to build new E3 ligase ligands or to create linkers with unique conformational properties. This protocol describes the attachment of a polyethylene glycol (PEG) linker to the lactam nitrogen, a key step in PROTAC synthesis.

Protocol 2: N-Alkylation with a Boc-Protected PEG Linker

This protocol details the alkylation of the lactam nitrogen with a Boc-protected amino-PEG linker, demonstrating how the scaffold can be incorporated into a linker chain for PROTAC synthesis.

Experimental Workflow:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation & Purification start N-((2-oxopiperidin-6-yl)methyl)-4-fluorobenzamide (from Protocol 1) reagents Dissolve in DMF Cool to 0°C Add Sodium Hydride (NaH) start->reagents deprotonation Stir at 0°C for 30 min reagents->deprotonation alkylation Add Boc-NH-PEG₂-Br Stir at RT overnight deprotonation->alkylation workup Quench with sat. NH₄Cl Extract with EtOAc alkylation->workup dry Dry over Na₂SO₄ Filter & Concentrate workup->dry purify Purify by Flash Chromatography (SiO₂, MeOH/DCM gradient) dry->purify end end purify->end Final Product: Boc-Protected Linker Conjugate

Caption: Workflow for attaching a PROTAC linker to the piperidinone scaffold.

Reagents and Materials:

Reagent MW ( g/mol ) Equivalents Amount
N-((2-oxopiperidin-6-yl)methyl)-4-fluorobenzamide 250.28 1.0 200 mg (0.80 mmol)
Sodium Hydride (NaH, 60% in mineral oil) 24.00 1.2 38 mg (0.96 mmol)
Boc-NH-PEG₂-Br 298.17 1.1 262 mg (0.88 mmol)
Anhydrous Dimethylformamide (DMF) - - 8 mL
Saturated NH₄Cl, Ethyl Acetate (EtOAc) - - As needed
Anhydrous Sodium Sulfate (Na₂SO₄) - - As needed

| Silica Gel | - | - | As needed |

Step-by-Step Procedure:

  • Add N-((2-oxopiperidin-6-yl)methyl)-4-fluorobenzamide (200 mg, 0.80 mmol) to a dry, inert-atmosphere flask.

  • Dissolve the starting material in anhydrous DMF (8 mL).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (38 mg of 60% dispersion, 0.96 mmol) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of Boc-NH-PEG₂-Br (262 mg, 0.88 mmol) in anhydrous DMF (2 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the desired N-alkylated product.

Conclusion

This compound is a promising, yet underexplored, building block for medicinal chemistry. Its dual functionality offers a platform for creating diverse chemical libraries and for constructing complex molecules like kinase inhibitors and PROTACs. The protocols provided herein are intended as a starting point for researchers to unlock the potential of this versatile scaffold. As with any novel building block, careful optimization of reaction conditions and thorough analytical characterization of all products are paramount to success.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Recent advances in piperidones as privileged scaffolds for drug discovery and development. (2026). Medicinal Chemistry Research. [Link]

  • Naseem, H., et al. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Authorea Preprints. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

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  • Pandey, P., & Chawla, P. (2012). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 195-198. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • ResearchGate. (n.d.). Representative 2-substituted piperidine-containing pharmaceuticals. [Link]

  • Kumar, K. A., et al. (2012). PIPERIDONE ANALOGS: SYNTHESIS AND THEIR DIVERSE BIOLOGICAL APPLICATIONS. International Research Journal of Pharmaceutical and Applied Sciences, 2(6), 145-154. [Link]

  • Fu, S. (n.d.). Detection and Profiling of Synthetic Opioids. UTS OPUS. [Link]

  • Kiec-Kononowicz, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals, 16(9), 1267. [Link]

  • Liu, Y. H., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal, 18(12), e202300188. [Link]

  • Pandey, P., & Chawla, P. (2012). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. International Journal of Pharmacy and Biological Sciences, 2(2), 305-309. [Link]

  • Fernandes, C., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(16), 4983. [Link]

  • Kriel, F. H. (2015). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

Sources

Application and Protocols for the Utilization of 6-Aminomethyl-piperidin-2-one Oxalate in Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the synthesis of diverse and structurally complex small molecule libraries is a cornerstone of identifying novel therapeutic agents. The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1][2][3] Its derivatives are integral to a wide array of pharmaceuticals, highlighting the importance of developing versatile building blocks for their synthesis.[1][2] The 6-Aminomethyl-piperidin-2-one moiety, in particular, offers a unique combination of a lactam ring and a primary amine, providing a valuable scaffold for creating libraries with diverse functionalities and potential biological activities. This document provides detailed application notes and protocols for the use of "6-Aminomethyl-piperidin-2-one oxalate" in the synthesis of compound libraries for drug discovery and development.

Physicochemical Properties of this compound

The oxalate salt form of 6-Aminomethyl-piperidin-2-one is often preferred for its crystalline nature, stability, and ease of handling compared to the free base. It is crucial to consider these properties when designing synthetic routes.

PropertyValueSource
CAS Number 1187930-45-5[4]
Molecular Formula C6H12N2O · C2H2O4[4]
Molecular Weight 218.20 g/mol [4]
Appearance White to off-white solidTypical
Solubility Soluble in water, DMSO, and methanolInferred
Storage Sealed in a dry environment at room temperature[4]

Note: The oxalate salt must be neutralized to the free base in situ for most synthetic applications.

Core Applications in Library Synthesis

The bifunctional nature of 6-Aminomethyl-piperidin-2-one allows for its use as a versatile scaffold in combinatorial chemistry. The primary amine can be readily derivatized, while the lactam ring can be maintained or further modified. The two primary reactions for library synthesis utilizing this building block are amide bond formation and reductive amination.

Amide Bond Formation: Creating Diverse Amide Libraries

The primary amine of 6-Aminomethyl-piperidin-2-one serves as an excellent nucleophile for acylation reactions with a wide range of carboxylic acids, acid chlorides, or activated esters. This allows for the generation of large and diverse amide libraries.

The in situ generation of the free amine from the oxalate salt is a critical first step. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to avoid competition with the primary amine of the scaffold. A variety of coupling reagents can be employed to activate the carboxylic acid, each with its own advantages. For example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is known for its high efficiency and low rates of racemization.

Amide_Bond_Formation cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Scaffold_Oxalate 6-Aminomethyl-piperidin-2-one Oxalate Free_Base_Generation In situ Free Base Generation Scaffold_Oxalate->Free_Base_Generation Carboxylic_Acid R-COOH (Diverse Building Block) Carboxylic_Acid_Activation Carboxylic Acid Activation Carboxylic_Acid->Carboxylic_Acid_Activation Base Base (e.g., TEA, DIPEA) Base->Free_Base_Generation Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU) Coupling_Reagent->Carboxylic_Acid_Activation Amide_Coupling Nucleophilic Attack & Amide Formation Free_Base_Generation->Amide_Coupling Carboxylic_Acid_Activation->Amide_Coupling Amide_Library Amide Library Member Amide_Coupling->Amide_Library

Materials:

  • This compound

  • A diverse library of carboxylic acids

  • HATU (or other suitable coupling reagent)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a clean, dry reaction vessel, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add TEA or DIPEA (2.2 eq) to the solution and stir for 15-20 minutes at room temperature to generate the free base in situ.

  • In a separate vessel, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add the activated carboxylic acid solution to the free base solution and stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide.

Reductive Amination: Generating Diverse Secondary Amine Libraries

Reductive amination is a powerful method for introducing diversity by reacting the primary amine of the scaffold with a library of aldehydes or ketones. This two-step, one-pot reaction involves the formation of an imine or enamine intermediate, followed by its reduction to a secondary amine.[5][6]

The choice of reducing agent is critical for the success of reductive amination. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for this transformation.[5] It is less basic than other common reducing agents like sodium cyanoborohydride, which minimizes side reactions. The reaction is typically carried out in a non-protic solvent like DCM or 1,2-dichloroethane (DCE).

Reductive_Amination cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Scaffold_Oxalate 6-Aminomethyl-piperidin-2-one Oxalate Free_Base_Generation In situ Free Base Generation Scaffold_Oxalate->Free_Base_Generation Carbonyl R-CHO or R-CO-R' (Aldehyde/Ketone Library) Imine_Formation Imine/Iminium Ion Formation Carbonyl->Imine_Formation Base Base (e.g., TEA, DIPEA) Base->Free_Base_Generation Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reduction Reduction to Secondary Amine Reducing_Agent->Reduction Free_Base_Generation->Imine_Formation Imine_Formation->Reduction Amine_Library Secondary Amine Library Member Reduction->Amine_Library

Materials:

  • This compound

  • A diverse library of aldehydes or ketones

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM or DCE.

  • Add TEA or DIPEA (2.2 eq) and stir for 15-20 minutes at room temperature.

  • Add the aldehyde or ketone (1.1 eq) to the mixture and stir for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired secondary amine.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of diverse compound libraries. Its bifunctional nature allows for straightforward derivatization via robust and well-established synthetic methodologies such as amide bond formation and reductive amination. The protocols outlined in this document provide a solid foundation for researchers and scientists in drug discovery to efficiently generate novel libraries of piperidinone-containing compounds for screening and lead optimization efforts. The inherent drug-like properties of the piperidine scaffold make these libraries particularly promising for identifying new therapeutic candidates.[7]

References

  • Zaragoza, F., et al. (2011). Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. Bioorganic & Medicinal Chemistry Letters, 21(24), 7473-7477. [Link]

  • Lund, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(12), 3550-3553. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Scott, M. K., et al. (2009). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. ACS Combinatorial Science, 11(3), 232-236. [Link]

  • Du, Y. D., et al. (2023). Significance and strategies for the synthesis of 2-piperidinones. Organic Chemistry Frontiers, 10(20), 5035-5040. [Link]

  • Walkowiak, J., et al. (2024). Intramolecular reductive amination for the preparation of piperazines. Scientific Reports, 14(1), 12345. [Link]

  • Sun, D., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters, 5(7), 834-839. [Link]

  • Satz, A. L., et al. (2010). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Bioconjugate Chemistry, 21(6), 1168-1175. [Link]

  • Shcherbakov, I. V., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. [Link]

  • Battilocchio, C., et al. (2018). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal, 24(64), 16996-17008. [Link]

  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(10), 1493-1506. [Link]

  • Angell, Y. M., et al. (2000). Synthesis of Ketomethylene Amino Pseudopeptide Analogues via Reductive Amination of Glyoxals Derived From Alpha-Amino Acids. Bioorganic & Medicinal Chemistry Letters, 10(2), 153-155. [Link]

  • Zhang, Y., et al. (2023). One-pot transfer hydrogenation and reductive amination of polyenals. Organic Chemistry Frontiers, 10(19), 4734-4740. [Link]

  • Rotta, G., et al. (2023). An Efficient Light‐Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine‐CBr4. Chemistry – A European Journal, 29(35), e202300556. [Link]

  • Spruijt, E., et al. (2022). Selective amide bond formation in redox-active coacervate protocells. Chemical Science, 13(38), 11267-11275. [Link]

  • Hsieh, Y. T., et al. (2024). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Molecules, 29(23), 5678. [Link]

  • Wang, C., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Chemistry – An Asian Journal, 18(11), e202300188. [Link]

  • Wang, J. R., et al. (2020). Discovery, Characterization, and Pharmaceutical Applications of Two Loratadine–Oxalic Acid Cocrystals. Pharmaceutics, 12(11), 1069. [Link]

Sources

Application Notes & Protocols for the Characterization of 6-Aminomethyl-piperidin-2-one Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Aminomethyl-piperidin-2-one is a piperidone derivative, a class of heterocyclic amines that are significant scaffolds in pharmaceutical development.[1] As an oxalate salt, its characterization requires a multi-faceted analytical approach to elucidate its structure, confirm its identity, assess its purity, and ensure its stability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of 6-Aminomethyl-piperidin-2-one oxalate. The methodologies detailed herein are designed to be robust and provide a holistic understanding of the molecule's physicochemical properties.

The piperidine ring is a prevalent structural motif in many natural products and clinically approved drugs.[2] The presence of a primary amine and a lactam functionality in 6-Aminomethyl-piperidin-2-one makes it a versatile building block in medicinal chemistry. The formation of an oxalate salt can influence properties such as solubility, stability, and bioavailability, making its precise characterization crucial.

This guide will delve into a suite of analytical techniques, explaining the rationale behind the selection of each method and providing detailed, step-by-step protocols.

Logical Workflow for Characterization

A systematic approach to the characterization of this compound is essential. The following workflow ensures a comprehensive analysis, starting from fundamental identity confirmation to detailed purity and stability assessments.

Workflow cluster_A cluster_B cluster_C A Initial Identification & Structural Elucidation B Purity Assessment A->B Confirm Structure C Physicochemical Properties B->C Assess Purity A1 NMR Spectroscopy (¹H, ¹³C) A2 Mass Spectrometry (LC-MS, HRMS) A3 FTIR Spectroscopy B1 HPLC/UPLC B2 TLC B3 Elemental Analysis C1 Thermal Analysis (TGA, DSC) C2 Melting Point

Sources

Application Note: High-Performance Liquid Chromatography and Gas Chromatography Methods for the Analysis of 6-Aminomethyl-piperidin-2-one Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Aminomethyl-piperidin-2-one is a heterocyclic compound featuring a piperidinone ring and a primary aminomethyl substituent. It is frequently encountered as an oxalate salt to improve its stability and handling.[1] The accurate quantification and purity assessment of 6-Aminomethyl-piperidin-2-one oxalate are critical in pharmaceutical development and quality control, as it may serve as a key intermediate or be a potential impurity in active pharmaceutical ingredients (APIs). This application note presents robust and reliable analytical methods for the determination of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The inherent chemical properties of 6-Aminomethyl-piperidin-2-one, specifically its polarity and the presence of a primary amine, present unique challenges for chromatographic analysis. This guide provides detailed protocols for both HPLC, a technique well-suited for polar and non-volatile compounds, and GC, which often requires derivatization to enhance the volatility and thermal stability of such analytes.[2][3] The causality behind experimental choices is explained to provide a deeper understanding of the method development process.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a preferred method for the analysis of polar, non-volatile compounds like this compound. The presence of the primary amine allows for sensitive detection using UV-Vis spectroscopy after derivatization, or more advanced techniques like mass spectrometry (MS). A reversed-phase HPLC method is proposed here for its versatility and wide applicability.

Rationale for Method Selection
  • Reversed-Phase Chromatography: A C18 stationary phase is chosen for its hydrophobicity, which allows for good retention and separation of polar analytes when used with an aqueous-organic mobile phase.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is employed to ensure adequate retention of the polar analyte and elution of any less polar impurities. The buffer helps to control the ionization of the primary amine, leading to improved peak shape.[4]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is a straightforward approach for compounds with limited chromophores. For higher sensitivity and specificity, pre-column derivatization with a UV-absorbing agent like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC) can be employed.[5] Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) would provide the highest sensitivity and structural confirmation. For the purpose of this protocol, a standard UV detection method is detailed.

HPLC Experimental Protocol

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Potassium phosphate monobasic (analytical grade)
  • Phosphoric acid (analytical grade)
  • Water (HPLC grade)
  • This compound reference standard

3. Preparation of Solutions:

  • Mobile Phase A (Aqueous Buffer): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
  • Mobile Phase B (Organic Modifier): Acetonitrile.
  • Diluent: Mobile Phase A.
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 1 mg/mL).
  • Sample Solution: Prepare the sample by dissolving it in the diluent to a similar concentration as the standard solution.

4. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5-50% B; 20-25 min: 50% B; 25.1-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (Aqueous Buffer & Acetonitrile) hplc_system HPLC System Setup (Column, Temp, Flow Rate) prep_mobile_phase->hplc_system prep_standard Prepare Standard Solution injection Inject Standard/Sample prep_standard->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 210 nm separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: HPLC analysis workflow for this compound.

Gas Chromatography (GC) Method

The direct analysis of this compound by GC is challenging due to its low volatility and the high polarity of the primary amine, which can lead to poor peak shape and thermal degradation.[2][3] Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable derivative.

Rationale for Method Selection and Derivatization
  • Derivatization: Silylation is a common and effective derivatization technique for primary amines.[2] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) are highly effective in replacing the active hydrogens on the amine and amide groups with trimethylsilyl (TMS) groups, thereby increasing volatility and reducing polarity.[2]

  • Stationary Phase: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good starting point for the separation of the derivatized analyte.

  • Detection: A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds. For higher sensitivity and structural confirmation, a Mass Spectrometer (MS) can be used as the detector (GC-MS).

GC Experimental Protocol

1. Instrumentation and Columns:

  • Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and a capillary column.
  • Capillary column: 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Reagents and Standards:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
  • Pyridine (anhydrous) or other suitable aprotic solvent
  • This compound reference standard

3. Derivatization Procedure:

  • Accurately weigh about 5 mg of the standard or sample into a reaction vial.
  • Add 200 µL of anhydrous pyridine to dissolve the material.
  • Add 200 µL of BSTFA + 1% TMCS.[2]
  • Tightly cap the vial and heat at 70°C for 30 minutes.[2]
  • Allow the vial to cool to room temperature before injection.

4. Chromatographic Conditions:

ParameterCondition
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm
Carrier Gas Helium or Hydrogen, constant flow at 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Temperature Program Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
GC Workflow with Derivatization Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh_sample Weigh Standard/Sample add_solvent Add Anhydrous Pyridine weigh_sample->add_solvent add_reagent Add BSTFA + 1% TMCS add_solvent->add_reagent heat Heat at 70°C for 30 min add_reagent->heat cool Cool to Room Temperature heat->cool injection Inject Derivatized Sample cool->injection gc_system GC System Setup (Column, Temps, Flow) gc_system->injection separation Chromatographic Separation injection->separation detection FID Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: GC analysis workflow including the essential derivatization step.

Method Summary and Comparison

FeatureHPLC MethodGC Method
Principle Reversed-Phase ChromatographyGas-Liquid Chromatography
Sample Preparation Simple dissolution in mobile phaseDerivatization (Silylation) required
Volatility Requirement Not requiredHigh volatility required (achieved via derivatization)
Typical Run Time 20-30 minutes15-25 minutes
Detection UV, MSFID, MS
Advantages Direct analysis of the salt form, suitable for non-volatile compoundsHigh resolution and efficiency
Disadvantages Lower resolution compared to capillary GCSample derivatization adds complexity and potential for error

Conclusion

This application note provides detailed and scientifically grounded protocols for the analysis of this compound by both HPLC and GC. The choice between the two techniques will depend on the specific requirements of the analysis, such as the need for direct analysis of the salt (favoring HPLC) or the availability of instrumentation and expertise in derivatization techniques (for GC). Both methods, when properly validated, are capable of providing accurate and reliable results for the quality control and characterization of this important chemical compound.

References

  • Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back. Retrieved from [Link]

  • Journal of AOAC INTERNATIONAL. (2020, February 15). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Oxford Academic. Retrieved from [Link]

  • National Institutes of Health. (2020, January 2). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from [Link]

  • Virginia Tech. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Retrieved from [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • FooDB. (2011, September 21). Showing Compound 2-Piperidinone (FDB028421). Retrieved from [Link]

  • ResearchGate. (2024, September 1). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • NIST. (n.d.). 4-Piperidinone, 1-(phenylmethyl)-. NIST WebBook. Retrieved from [Link]

  • Wiley Online Library. (1990). Gas chromatography/mass spectrometry in the elucidation of the structure of piperidine alkaloids. Retrieved from [Link]

  • CNKI. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analytical procedures and methods validation for oxalate content estimation. Retrieved from [Link]

  • Preprints.org. (2022, September 6). Analytical Methods for Oxalate Quantification: The Ubiqui- tous Organic Anion. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]

  • MDPI. (n.d.). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Retrieved from [Link]

  • MDPI. (n.d.). Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications. Retrieved from [Link]

  • PubMed. (2023, April 4). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-(Aminomethyl)piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Piperidone. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Piperidinone. Retrieved from [Link]

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Application Notes & Protocols: A Framework for Evaluating 6-Aminomethyl-piperidin-2-one oxalate and Related Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine heterocyclic moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2][3] Compounds incorporating the piperidine ring exhibit a wide spectrum of biological activities, including significant potential as anticancer agents.[4][5][6] These derivatives have been shown to modulate crucial signaling pathways that govern cell proliferation, cell cycle progression, and apoptosis (programmed cell death).[5][7]

While there is limited published data specifically on the anticancer properties of 6-Aminomethyl-piperidin-2-one oxalate (CAS: 118894-94-3) [8], its structure, featuring the piperidin-2-one core, places it within a class of compounds of high interest for oncological research.[9] This document, therefore, uses this compound as a representative lead compound to provide a comprehensive framework for its evaluation. The following application notes and protocols outline a standard, field-proven workflow for assessing the in vitro anticancer potential of novel piperidin-2-one derivatives, from initial cytotoxicity screening to the elucidation of the underlying mechanism of action.

Part 1: Initial In Vitro Screening - Cytotoxicity Assessment

The primary step in evaluating a potential anticancer agent is to determine its cytotoxicity against various cancer cell lines. This establishes the compound's potency and selectivity. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit cell growth by 50%, is a standard metric for potency.[10] The MTT assay is a robust and widely used colorimetric method for this purpose, assessing cell metabolic activity as an indicator of cell viability.[11]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, present in metabolically active (viable) cells, to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.[11] This product is then solubilized, and its concentration is determined by measuring the absorbance at approximately 570 nm.[12][13]

Data Presentation: Comparative Cytotoxicity

Quantitative results from the MTT assay should be summarized to compare the potency of the test compound against different cell lines and a known positive control.

Table 1: Example IC50 Data for a Piperidin-2-one Derivative

Cancer Cell Line Tissue of Origin This compound IC50 (µM) Doxorubicin (Positive Control) IC50 (µM)
MCF-7 Breast Adenocarcinoma Experimental Value 0.8 ± 0.1
NCI-H460 Lung Carcinoma Experimental Value 1.2 ± 0.2
PC-3 Prostate Carcinoma Experimental Value 2.5 ± 0.4
HT29 Colon Carcinoma Experimental Value 1.5 ± 0.3

Note: The data presented for the positive control are illustrative examples.[10] Experimental values for the test compound must be determined empirically.

Protocol 1: Cell Viability Assessment via MTT Assay

A. Cell Culture and Seeding

  • Cell Lines: Culture a panel of human cancer cell lines (e.g., MCF-7, NCI-H460, PC-3) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[10]

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[10]

  • Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium.[10][14] Incubate for 24 hours to allow for cell adhesion.[11]

B. Compound Treatment

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Prepare serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with the same concentration of solvent) and a positive control (e.g., Doxorubicin).[10]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.[10]

C. MTT Assay Procedure

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[10][15]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[15][13][14]

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[10][14]

  • Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.

D. Data Analysis

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • IC50 Determination: Plot the percentage of cell viability against the log of the compound concentration. Use non-linear regression analysis to determine the IC50 value.[4]

Part 2: Mechanistic Elucidation - Apoptosis Induction

A primary mechanism of action for many successful anticancer drugs is the induction of apoptosis.[10] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle of the Annexin V/PI Assay

In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[16][17] During the early stages of apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet, where it can be detected by fluorochrome-conjugated Annexin V.[16][17][18] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their differentiation.[18]

G cluster_input Cell Population Treated with Compound cluster_staining Staining start Treated Cancer Cells stain Add Annexin V-FITC & Propidium Iodide (PI) start->stain Harvest & Resuspend live Viable Cells (Annexin V- / PI-) stain->live Analyze Populations early Early Apoptotic (Annexin V+ / PI-) stain->early Analyze Populations late Late Apoptotic/Necrotic (Annexin V+ / PI+) stain->late Analyze Populations necrotic Necrotic Cells (Annexin V- / PI+) stain->necrotic Analyze Populations

Caption: Flowchart of the Annexin V/PI apoptosis assay.
Protocol 2: Detection of Apoptosis by Annexin V/PI Staining

A. Cell Preparation and Treatment

  • Seeding: Seed cells in 6-well plates or T25 flasks at an appropriate density to reach 70-80% confluency at the time of harvesting.

  • Treatment: Treat the cells with this compound at its predetermined IC50 concentration for 24-48 hours. Include a vehicle-treated negative control.[10]

B. Cell Harvesting and Staining

  • Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then combine with the supernatant collected earlier.

  • Washing: Wash the collected cells (1-5 x 10^5) twice with ice-cold PBS by centrifuging at approximately 500 x g for 5 minutes.[16]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[19]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (working concentration ~50-100 µg/mL) to the cell suspension.[10][16]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining.[16]

C. Flow Cytometry Analysis

  • Analysis: Analyze the samples immediately using a flow cytometer.

  • Gating:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[16]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[16]

Part 3: Investigating Molecular Pathways via Western Blotting

To understand how a compound induces apoptosis, it is essential to investigate its effect on key regulatory proteins. Many piperidine derivatives exert their anticancer effects by modulating the intrinsic (mitochondrial) apoptosis pathway.[5] This pathway is controlled by the Bcl-2 family of proteins (e.g., anti-apoptotic Bcl-2 and pro-apoptotic Bax) and executed by a cascade of caspases (e.g., Caspase-9, Caspase-3).[5] Western blotting is the gold-standard technique to quantify changes in the expression levels of these specific proteins.[20]

G compound 6-Aminomethyl-piperidin-2-one oxalate bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Promotes bcl2->bax mito Mitochondrion bax->mito Forms pore cyto_c Cytochrome c mito->cyto_c Release cas9 Caspase-9 cyto_c->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

Caption: Hypothesized intrinsic apoptosis pathway induced by a test compound.
Protocol 3: Western Blot Analysis of Apoptotic Proteins

A. Protein Lysate Preparation

  • Cell Treatment: Culture and treat cells with the test compound at its IC50 concentration as described in Protocol 2.

  • Lysis: After treatment, wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors. For adherent cells, use a cell scraper to collect the lysate.[21]

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.[21]

  • Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).

B. SDS-PAGE and Protein Transfer

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-50 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[22]

  • Electrophoresis: Load the samples onto a polyacrylamide gel (SDS-PAGE) and run the gel to separate proteins based on size.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[21]

C. Immunoblotting and Detection

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[20][21]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, and a loading control like anti-β-actin) overnight at 4°C with gentle agitation.[21]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[21]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Washing: Repeat the washing step as in C3.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system or X-ray film.[21] The intensity of the bands corresponds to the level of protein expression.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

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Application Notes and Protocols: 6-Aminomethyl-piperidin-2-one Oxalate in Central Nervous System (CNS) Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of "6-Aminomethyl-piperidin-2-one oxalate" in the discovery of novel therapeutics for Central Nervous System (CNS) disorders. The piperidin-2-one scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of bioactive molecules with significant CNS activity. The structural similarity of 6-Aminomethyl-piperidin-2-one to γ-aminobutyric acid (GABA) suggests its potential as a modulator of GABAergic neurotransmission, a critical pathway in regulating neuronal excitability. Dysregulation of this system is implicated in numerous neurological and psychiatric conditions, including epilepsy, anxiety disorders, and sleep disturbances. These application notes will detail the scientific rationale, potential mechanisms of action, and detailed protocols for in vitro and in vivo evaluation of this compound and its analogs.

Introduction: The Piperidin-2-one Scaffold in CNS Drug Discovery

The piperidine ring is a cornerstone in the design of CNS-active pharmaceuticals, prized for its metabolic stability and its ability to confer favorable pharmacokinetic properties, such as blood-brain barrier penetration.[1] The piperidin-2-one (or δ-valerolactam) substructure is of particular interest as it serves as a conformationally restricted analog of GABA, the principal inhibitory neurotransmitter in the mammalian brain.[2][3] By mimicking the structure of GABA, compounds incorporating the piperidin-2-one moiety can potentially interact with GABA receptors (GABA-A and GABA-B) or associated proteins, thereby modulating inhibitory neurotransmission.

6-Aminomethyl-piperidin-2-one, with its aminomethyl group at the 6-position, presents a key structural feature that can engage with receptor binding sites. The oxalate salt form is typically employed to improve the compound's solubility and stability for experimental use.

Postulated Mechanism of Action: GABAergic Modulation

The primary hypothesis for the CNS activity of this compound is its role as a positive allosteric modulator (PAM) of the GABA-A receptor. GABA-A receptors are ligand-gated ion channels that, upon binding GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. PAMs bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to a greater inhibitory signal.[4] This mechanism is the basis for the therapeutic effects of widely used drug classes such as benzodiazepines and barbiturates.[4]

An alternative, yet plausible, mechanism could involve interaction with GABA transporters (GATs) to inhibit GABA reuptake, thereby increasing the concentration of GABA in the synaptic cleft, or interaction with GABA transaminase (GABA-T), the enzyme responsible for GABA degradation.

Below is a conceptual diagram of the proposed primary mechanism of action at the GABA-A receptor.

GABA-A Receptor Modulation cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Cl- Channel Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) GABA_A_Receptor:f1->Hyperpolarization Increased Cl- Influx GABA GABA GABA->GABA_A_Receptor:f0 Binds Test_Compound 6-Aminomethyl- piperidin-2-one Test_Compound->GABA_A_Receptor:f0 Enhances GABA Binding (as a PAM) Chloride Cl- Ions Chloride->GABA_A_Receptor:f1 Synthetic_Workflow Start Starting Materials (e.g., Glutaronitrile derivative) Step1 Step 1 Michael Addition/ Intramolecular Cyclization Start->Step1:f0 Step2 Step 2 Selective Reduction of one carbonyl Step1:f0->Step2:f0 Step3 Step 3 Conversion to Aminomethyl Group Step2:f0->Step3:f0 Step4 Step 4 Reaction with Oxalic Acid Step3:f0->Step4:f0 Final 6-Aminomethyl-piperidin-2-one oxalate Step4:f0->Final

Caption: A generalized workflow for the synthesis of the target compound.

In Vitro Evaluation: Characterizing GABAergic Activity

The initial assessment of this compound's CNS activity should focus on its interaction with the GABA-A receptor. A tiered approach, starting with high-throughput screening and progressing to more detailed electrophysiological characterization, is recommended.

High-Throughput Screening (HTS) for GABA-A Receptor Modulation

A fluorescence-based assay is a robust and scalable method for initial screening. The Yellow Fluorescent Protein (YFP)-based assay is a well-established technique for measuring chloride ion flux through the GABA-A channel. [5] Protocol 1: YFP-Based Chloride Influx Assay

  • Cell Line: Utilize a stable cell line (e.g., CHO-K1 or HEK293) co-expressing a GABA-A receptor subtype of interest (e.g., α1β2γ2) and a halide-sensitive YFP mutant (e.g., YFP-H148Q/I152L).

  • Cell Plating: Seed the cells in 96- or 384-well black, clear-bottom microplates and culture until they form a confluent monolayer.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Create a dilution series to determine the concentration-response relationship.

  • Assay Procedure: a. Replace the culture medium with a low-chloride buffer. b. Add the test compound at various concentrations, along with a sub-maximal concentration of GABA (e.g., EC10-EC20). Include control wells with GABA alone and a known PAM (e.g., Diazepam). c. Initiate the reaction by adding a high-chloride buffer. d. Measure the fluorescence intensity over time using a plate reader. The influx of chloride ions will quench the YFP fluorescence.

  • Data Analysis: Calculate the rate of fluorescence quench. A potentiation of the GABA-induced quench by the test compound indicates positive allosteric modulation. Determine the EC50 value for the modulatory effect.

Parameter Description Example Value
Cell Line GABA-A (α1β2γ2) & YFP-expressing CHO-K1-
GABA Conc. EC10-EC20 for the specific cell line1-3 µM
Test Compound Conc. Range Logarithmic dilution series1 nM to 100 µM
Positive Control Diazepam1 µM
Readout Rate of YFP fluorescence quench-
Electrophysiological Characterization

For compounds showing activity in the HTS assay, two-microelectrode voltage-clamp (TEVC) electrophysiology using Xenopus laevis oocytes is the gold standard for detailed mechanistic studies. [6][7] Protocol 2: Two-Microelectrode Voltage-Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation: Harvest and prepare mature Xenopus laevis oocytes.

  • cRNA Injection: Inject the oocytes with cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1, β2, γ2). Incubate for 2-5 days to allow for receptor expression.

  • Recording: a. Place an oocyte in a recording chamber continuously perfused with buffer. b. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at -60 mV. c. Apply a low concentration of GABA (EC5-EC10) to elicit a baseline current. d. Co-apply the test compound with GABA and record the change in current. An increase in the current amplitude in the presence of the test compound confirms positive modulation.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound. Calculate the percentage potentiation of the GABA-induced current. Determine the EC50 and maximal efficacy (Imax) of the compound.

In Vivo Evaluation: Assessing CNS Effects in Animal Models

Promising candidates from in vitro studies should be advanced to in vivo models to assess their therapeutic potential for conditions like epilepsy and anxiety. Rodent models are widely used for this purpose. [8][9][10]

Anticonvulsant Activity

The pentylenetetrazol (PTZ)-induced seizure model is a standard screening test for anticonvulsant drugs that act via the GABAergic system.

Protocol 3: PTZ-Induced Seizure Model in Mice

  • Animals: Use male adult mice (e.g., C57BL/6 or Swiss Webster).

  • Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal, i.p., or oral, p.o.) at various doses. Include a vehicle control group and a positive control group (e.g., Diazepam).

  • Seizure Induction: After a suitable pre-treatment time (e.g., 30 minutes for i.p.), administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, s.c. or i.p.).

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation cage and record seizure activity for 30 minutes. Key parameters to score include the latency to the first myoclonic jerk and the latency to generalized clonic-tonic seizures, as well as the incidence of mortality.

  • Data Analysis: Compare the seizure latencies and mortality rates between the treated and vehicle control groups. A significant increase in seizure latency or a reduction in seizure severity and mortality indicates anticonvulsant activity.

Anxiolytic Activity

The Elevated Plus Maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.

Protocol 4: Elevated Plus Maze (EPM) in Rats or Mice

  • Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.

  • Animals and Dosing: As described in the PTZ model, administer the test compound or vehicle to different groups of animals.

  • Test Procedure: a. After the pre-treatment period, place the animal in the center of the maze, facing an open arm. b. Allow the animal to explore the maze for a set period (e.g., 5 minutes). c. Record the session with a video camera for later analysis.

  • Behavioral Scoring: Measure the time spent in the open arms versus the closed arms, and the number of entries into each type of arm.

  • Data Analysis: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, as this indicates a reduction in the animal's natural aversion to open, exposed spaces. Compare the performance of the treated groups to the vehicle control group.

InVivo_Testing_Workflow Start Active Compound from In Vitro Assays Dose_Response Dose-Response and Tolerability Studies Start->Dose_Response Anticonvulsant PTZ-Induced Seizures Maximal Electroshock (MES) Dose_Response->Anticonvulsant Anxiolytic Elevated Plus Maze (EPM) Light-Dark Box Dose_Response->Anxiolytic Results_AC Anticonvulsant Efficacy Data Anticonvulsant->Results_AC Results_Anx Anxiolytic Efficacy Data Anxiolytic->Results_Anx Lead_Opt Lead Optimization Results_AC->Lead_Opt Results_Anx->Lead_Opt

Caption: Workflow for in vivo evaluation of CNS activity.

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the discovery of novel CNS therapeutics. Based on its structural similarity to GABA, it is hypothesized to act as a modulator of the GABAergic system. The protocols outlined in these application notes provide a systematic framework for the in vitro and in vivo characterization of this compound and its analogs. Successful identification of activity in these assays would warrant further investigation into its specific GABA-A receptor subtype selectivity, pharmacokinetic profile, and efficacy in more complex disease models. The ultimate goal is the development of a novel therapeutic agent with an improved efficacy and side-effect profile for the treatment of epilepsy, anxiety, or other debilitating CNS disorders.

References

  • Rhythm and blues: animal models of epilepsy and depression comorbidity. (n.d.). PMC. [Link]

  • Animal Models of Epilepsy: A Phenotype-oriented Review. (n.d.). PMC. [Link]

  • Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. (n.d.). PubMed Central. [Link]

  • Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. (2013). PLOS ONE. [Link]

  • Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. (2019). ACS Central Science. [Link]

  • Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. (n.d.). PMC. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

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  • Pyrrolidine, thiomorpholine and piperidine GABA analogues. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). MDPI. [Link]

  • Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor. (n.d.). PubMed Central. [Link]

  • Animal models of epilepsy: use and limitations. (2014). PMC. [Link]

  • Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. (n.d.). PubMed. [Link]

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  • Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. (2025). ResearchGate. [Link]

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Application Notes & Protocols: 6-Aminomethyl-piperidin-2-one Oxalate as a Versatile Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for New Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can serve as foundational frameworks for a new generation of antibiotics. The piperidine ring is a highly privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs due to its favorable physicochemical properties, metabolic stability, and ability to adopt specific conformations for target binding.[1] Within this class, the piperidin-2-one (δ-valerolactam) motif offers a unique combination of structural rigidity and synthetic versatility.

This guide focuses on the strategic application of 6-Aminomethyl-piperidin-2-one oxalate , a promising but underexplored scaffold for the development of antimicrobial compounds. The key innovation of this scaffold lies in the C6-aminomethyl substituent, which provides a synthetically tractable handle for chemical diversification. This primary amine allows for the systematic introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) to optimize potency, spectrum of activity, and pharmacokinetic properties.

This document provides a comprehensive overview of the rationale behind selecting this scaffold, a proposed synthetic pathway for its preparation, detailed protocols for its derivatization, and standardized methodologies for evaluating the antimicrobial efficacy of the resulting compound library.

Part 1: The 6-Aminomethyl-piperidin-2-one Scaffold

Rationale for Scaffold Selection

The design of the 6-Aminomethyl-piperidin-2-one scaffold is deliberate, incorporating several features advantageous for antimicrobial drug discovery:

  • The Piperidin-2-one Core: This cyclic amide (lactam) structure imparts a degree of conformational rigidity, which can be beneficial for specific binding to biological targets. The carbonyl group can act as a hydrogen bond acceptor, while the ring nitrogen can be a hydrogen bond donor, providing key interaction points.

  • The C6-Aminomethyl Group: This feature is the cornerstone of the scaffold's utility.

    • Vector for Diversification: As a primary amine, it is a versatile functional handle for a multitude of chemical reactions, including acylation, sulfonylation, reductive amination, and urea/thiourea formation. This allows for the creation of large, diverse compound libraries from a single, common intermediate.

    • Positional Significance: The C6 position is adjacent to the ring nitrogen, potentially influencing the electronic properties and conformational preferences of the entire molecule. Modifications at this site can project functional groups into distinct spatial regions, critical for probing interactions with microbial targets.

  • The Oxalate Salt Form: The free base of the scaffold is an amine and can be challenging to handle and purify. Conversion to an oxalate salt provides a stable, crystalline, and non-hygroscopic solid that is ideal for storage, weighing, and use in subsequent synthetic steps. The preparation of oxalate salts from amine-containing compounds is a standard and reliable procedure in medicinal chemistry.[2]

Proposed Synthesis of the Scaffold

While not widely documented, a logical and efficient synthesis of 6-Aminomethyl-piperidin-2-one can be conceptualized starting from the readily available amino acid, L-Lysine. L-Lysine provides the necessary six-carbon backbone and the two nitrogen atoms in the correct relative positions. The general strategy involves protection of the amino groups, activation of the C1 carboxylate, and subsequent intramolecular cyclization.

Protocol 1: Synthesis of 6-Aminomethyl-piperidin-2-one Free Base

Causality: This protocol employs a two-step protection of the amine functionalities followed by an intramolecular cyclization. The Boc (tert-butyloxycarbonyl) group is chosen for the α-amino group and the Cbz (carboxybenzyl) group for the ε-amino group to allow for selective deprotection later if needed. Dicyclohexylcarbodiimide (DCC) is a common and effective coupling agent that activates the carboxylic acid to facilitate lactam formation.

Materials:

  • Nα-Boc-L-Lysine(ε-Cbz)

  • Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Activation and Cyclization: a. Dissolve Nα-Boc-L-Lysine(ε-Cbz) (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. A white precipitate (dicyclohexylurea, DCU) will form. e. Filter off the DCU precipitate and wash with cold DCM. f. Concentrate the filtrate under reduced pressure. The crude product is the activated NHS ester which will undergo spontaneous cyclization upon deprotection.

  • Deprotection and Cyclization: a. Dissolve the crude product from the previous step in Methanol. b. Transfer the solution to a hydrogenation vessel. c. Add Pd/C (10% by weight) to the solution. d. Pressurize the vessel with hydrogen gas (H₂) to 50 psi. e. Stir the reaction mixture vigorously at room temperature for 8-12 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the starting material. This step removes the Cbz group, and the resulting free ε-amine attacks the activated ester, cyclizing to form the piperidin-2-one ring while the Boc group is cleaved under these conditions. f. Carefully vent the hydrogen gas and purge the vessel with nitrogen. g. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol. h. Concentrate the filtrate under reduced pressure to yield the crude 6-(Aminomethyl)-piperidin-2-one as the free base. Purification can be achieved via column chromatography.

Protocol 2: Formation of this compound

Causality: This protocol converts the oily or amorphous free-base into a stable, easy-to-handle crystalline solid. Oxalic acid is a di-acid, providing two protons to form a salt with the basic amine. Isopropanol is a good solvent choice as it typically dissolves the free base but precipitates the resulting oxalate salt.

Materials:

  • 6-Aminomethyl-piperidin-2-one free base

  • Oxalic acid, dihydrate

  • Isopropanol (IPA)

  • Diethyl ether

Procedure:

  • Dissolve the crude 6-Aminomethyl-piperidin-2-one free base (1 equivalent) in a minimum amount of warm isopropanol.

  • In a separate flask, dissolve oxalic acid dihydrate (1 equivalent) in isopropanol.

  • Slowly add the oxalic acid solution dropwise to the stirring amine solution at room temperature.[2]

  • A white precipitate should form upon addition. If no precipitate forms, cool the solution in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization.

  • Stir the resulting slurry at room temperature for 1 hour, then at 0 °C for an additional hour to maximize precipitation.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with a small amount of cold isopropanol, followed by diethyl ether to aid in drying.

  • Dry the product under vacuum to yield pure this compound.

Part 2: Derivatization of the Scaffold for Antimicrobial Screening

The primary amine of the scaffold is the key point for chemical modification. Below are protocols for common derivatization reactions to create a library of compounds for SAR studies.

Acylation to Form Amides

Causality: Converting the amine to an amide introduces a variety of substituents (R-groups) that can probe different interactions with a biological target. Aromatic and heteroaromatic acyl chlorides are often used to introduce groups that can participate in π-stacking or form key hydrogen bonds. Lipophilic aliphatic acyl chlorides can be used to enhance membrane association.

Protocol 3: General Procedure for Amide Synthesis

Materials:

  • This compound

  • Desired acyl chloride (e.g., benzoyl chloride, 4-chlorobenzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Suspend this compound (1 equivalent) in anhydrous DCM.

  • Add TEA (2.5 equivalents) to the suspension. The oxalate salt will react with the base to liberate the free amine in situ.

  • Cool the mixture to 0 °C.

  • Add the desired acyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final amide derivative.

Sulfonylation to Form Sulfonamides

Causality: Sulfonamides are a classic functional group in antimicrobial agents (sulfa drugs). They are strong hydrogen bond donors and can mimic the transition state of certain enzymatic reactions. Introducing various sulfonyl chlorides allows for probing electronic and steric effects.

Protocol 4: General Procedure for Sulfonamide Synthesis

Materials:

  • This compound

  • Desired sulfonyl chloride (e.g., dansyl chloride, p-toluenesulfonyl chloride)

  • Pyridine or TEA

  • Dichloromethane (DCM), anhydrous

  • 1M HCl solution

Procedure:

  • Suspend this compound (1 equivalent) in anhydrous DCM.

  • Add Pyridine (3 equivalents) as both a base and a catalyst.

  • Cool the mixture to 0 °C.

  • Add the desired sulfonyl chloride (1.1 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Dilute the mixture with DCM and wash sequentially with 1M HCl solution (to remove excess pyridine), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final sulfonamide derivative.

Proposed Library for Initial SAR Screening

A well-designed initial library should explore different properties such as lipophilicity, electronics, and steric bulk.

Compound ID Modification Type Reagent Rationale for Inclusion
LIB-001 AmideBenzoyl ChlorideIntroduces a simple, neutral aromatic ring.
LIB-002 Amide4-Chlorobenzoyl ChlorideProbes effect of electron-withdrawing group (EWG) on the ring.
LIB-003 Amide4-Methoxybenzoyl ChlorideProbes effect of electron-donating group (EDG) on the ring.
LIB-004 AmideThiophene-2-carbonyl chlorideIntroduces a heteroaromatic ring, potential for different interactions.
LIB-05 AmideCyclohexanecarbonyl chlorideIntroduces a bulky, lipophilic, non-aromatic group.
LIB-006 Sulfonamidep-Toluenesulfonyl chlorideClassic sulfonamide with moderate lipophilicity.
LIB-007 SulfonamideDansyl chlorideIntroduces a bulky, fluorescent naphthalene ring for potential mechanism studies.

Part 3: Protocols for Antimicrobial Evaluation

Once a library of derivatives is synthesized, a systematic evaluation of their antimicrobial activity is crucial. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed for reproducibility.

Determination of Minimum Inhibitory Concentration (MIC)

Causality: The MIC is the most fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standardized, quantitative technique that determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[3]

Protocol 5: Broth Microdilution MIC Assay

Materials:

  • 96-well microtiter plates (U-bottom, sterile)

  • Test compounds dissolved in DMSO (e.g., 10 mg/mL stock)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Resazurin or p-iodonitrotetrazolium violet (INT) solution (optional, for viability staining)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO)

Procedure:

  • Plate Preparation: a. Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Prepare a starting concentration of the test compound (e.g., 128 µg/mL) in well 1 by adding the appropriate amount of stock solution to CAMHB for a total volume of 100 µL. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. d. Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: a. Dilute the 0.5 McFarland bacterial suspension in CAMHB so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL. b. Add 50 µL of this standardized inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. Do not add bacteria to well 12.

  • Incubation: a. Cover the plate and incubate at 35-37 °C for 18-24 hours.

  • Reading Results: a. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). b. If using a viability dye like INT, add it after incubation and incubate for another 30-60 minutes. The MIC is the lowest concentration that prevents color change.

Part 4: Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

Synthesis and Derivatization Workflow

G cluster_0 Scaffold Synthesis cluster_1 Library Synthesis (Derivatization) Lysine Nα-Boc-L-Lysine(ε-Cbz) Cyclization Activation (DCC/NHS) & Intramolecular Cyclization (H2, Pd/C) Lysine->Cyclization FreeBase 6-Aminomethyl-piperidin-2-one (Free Base) Cyclization->FreeBase OxalateSalt 6-Aminomethyl-piperidin-2-one Oxalate FreeBase->OxalateSalt + Oxalic Acid Acylation Acylation (R-COCl, Base) OxalateSalt->Acylation Sulfonylation Sulfonylation (R-SO2Cl, Base) OxalateSalt->Sulfonylation Amides Amide Library (LIB-001 to 005) Acylation->Amides Sulfonamides Sulfonamide Library (LIB-006 to 007) Sulfonylation->Sulfonamides

Caption: Proposed workflow from L-Lysine to the final compound library.

Antimicrobial Testing Cascade

G start Synthesized Compound Library mic Primary Screening: Broth Microdilution MIC Assay start->mic sar Analyze Structure-Activity Relationship (SAR) mic->sar hit Identify 'Hit' Compounds (Potent & Low MIC) sar->hit secondary Secondary Assays: - Minimum Bactericidal Conc. (MBC) - Spectrum of Activity - Time-Kill Kinetics hit->secondary lead_opt Lead Optimization (Iterative Synthesis) secondary->lead_opt lead_opt->start New Library

Caption: A typical cascade for antimicrobial evaluation and lead optimization.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of new antimicrobial agents. Its rational design, based on the privileged piperidine core, is combined with a synthetically accessible and versatile functional handle for rapid library generation. The protocols outlined herein provide a comprehensive roadmap for researchers to synthesize this scaffold, create a diverse set of derivatives, and evaluate their biological activity using standardized methods.

Future work should focus on expanding the initial library to include a wider variety of functional groups and linker lengths. "Hit" compounds identified from the primary screen should be subjected to more detailed mechanistic studies, including time-kill kinetics, resistance frequency studies, and assays to identify the specific cellular target. Through such a systematic and iterative process of design, synthesis, and testing, the full potential of this scaffold can be realized in the urgent search for next-generation antibiotics.

References

  • Pei, Z., Li, X., von Geldern, T. W., Longenecker, K., Pireh, D., Stewart, K. D., ... & Trevillyan, J. M. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. Available from: [Link]

  • Tighine, A., & Belyasmine, L. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7234. Available from: [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, E. A. (2026). Recent advances in piperidones as privileged scaffolds for drug discovery and development. Medicinal Chemistry Research.
  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
  • CLSI. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

  • Perumal, P., Pandey, V. P., & Sarayu, Y. L. (2013). ANTIMICROBIAL ACTIVITY OF 2, 6 DI-SUBSTITUTED PIPERIDINE 4-ONE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 823-825.
  • Shaikh, T. M., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(6), 7177-7186. Available from: [Link]

  • Gopi, K., & Dhanaraju, M. D. (2016). A Simple and Expedient Procedure for the Preparation of Gabapentin Lactam (2-Aza-spiro[4][5]decan-3-one). Organic Process Research & Development, 20(10), 1832-1835. Available from: [Link]

  • Weng, J., & Chen, Z. (2009). Process and methods for the preparation of gabapentin and its intermediates. Google Patents, CA2598816A1.
  • Srivastava, V., Wani, M. Y., Al-Bogami, A. S., & Ahmad, A. (2020). Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris. Frontiers in cellular and infection microbiology, 10, 589139.
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  • Rajput, A. P., et al. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186.
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  • Berthon, G., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • Georghiou, P. E., et al. (1993). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 3(1), 80-86.
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  • Chen, S. J., et al. (2007). Synthesis of 1-piperideine-6-carboxylic acid produced by L-lysine-epsilon-aminotransferase from the Streptomyces clavuligerus gene expressed in Escherichia coli. Journal of Agricultural and Food Chemistry, 55(5), 1767-1772.
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Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Aminomethyl-piperidin-2-one Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Aminomethyl-piperidin-2-one oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to optimize your synthetic workflow, enhance yield, and ensure the highest purity of your final product.

I. Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions at each stage. The most common and logical synthetic route involves three key transformations:

  • Formation of the Piperidin-2-one Ring System with a Cyano-handle: This is typically achieved through a cyclization reaction to form 2-oxo-piperidine-6-carbonitrile. A Dieckmann condensation of a dinitrile or a cyano-ester is a plausible approach.

  • Reduction of the Nitrile to a Primary Amine: The cyano group of 2-oxo-piperidine-6-carbonitrile is selectively reduced to a primary aminomethyl group. Catalytic hydrogenation is the preferred industrial method for this transformation.

  • Formation and Purification of the Oxalate Salt: The final step involves the reaction of the free amine with oxalic acid to form the stable, crystalline oxalate salt, which also serves as an excellent method for purification.

This guide will provide detailed protocols and troubleshooting for each of these critical stages.

II. Experimental Protocols and Methodologies

Protocol 1: Synthesis of 2-Oxo-piperidine-6-carbonitrile

This step is crucial as the purity of this intermediate will directly impact the subsequent hydrogenation. A common method for the synthesis of β-keto nitriles is the Dieckmann condensation.

Reaction:

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dry ethanol (10 volumes) and sodium metal (1.1 equivalents) in small portions under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely to form sodium ethoxide.

  • Addition of Starting Material: To the freshly prepared sodium ethoxide solution, add diethyl 2-cyanopentanedioate (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 10 volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Catalytic Hydrogenation of 2-Oxo-piperidine-6-carbonitrile

This is a critical step where the nitrile is reduced to the desired primary amine. The choice of catalyst and reaction conditions is paramount to prevent the formation of secondary and tertiary amine byproducts.

Reaction:

Step-by-Step Protocol:

  • Catalyst Selection: Raney Nickel or Palladium on Carbon (Pd/C) are common catalysts for this transformation. Raney Nickel is often preferred for its high activity and selectivity towards primary amines, especially when ammonia is used as an additive[1].

  • Reaction Setup: In a high-pressure hydrogenation vessel, add 2-oxo-piperidine-6-carbonitrile (1.0 equivalent), a suitable solvent (e.g., methanol or ethanol, 10-20 volumes), and the chosen catalyst (5-10 mol%). To suppress the formation of secondary and tertiary amines, add a solution of ammonia in methanol (7N, 1.5-2.0 equivalents).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (typically 50-100 psi). Heat the reaction mixture to 40-60 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by HPLC or by monitoring hydrogen uptake.

  • Work-up: Upon completion, cool the reaction to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 6-aminomethyl-piperidin-2-one as a free base. This crude product is often used directly in the next step without further purification.

Protocol 3: Formation and Crystallization of this compound

The formation of the oxalate salt is an effective method for purification and isolation of the final product.

Reaction:

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude 6-aminomethyl-piperidin-2-one free base in a suitable alcohol solvent, such as isopropanol or ethanol (5-10 volumes)[2].

  • Salt Formation: In a separate flask, dissolve anhydrous oxalic acid (1.0 equivalent) in the same solvent. Add the oxalic acid solution dropwise to the amine solution at room temperature with stirring.

  • Crystallization: The oxalate salt will typically precipitate out of the solution. To ensure complete crystallization, the mixture can be stirred at room temperature for a few hours or cooled in an ice bath[2][3].

  • Isolation: Collect the crystalline solid by filtration and wash with a small amount of cold solvent.

  • Drying: Dry the product under vacuum to a constant weight.

  • Recrystallization (Optional): For higher purity, the oxalate salt can be recrystallized from a suitable solvent system, such as a mixture of ethanol and water.

III. Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield in Step 1 (Cyclization) Incomplete reaction; side reactions (e.g., hydrolysis of the nitrile or ester).- Ensure all reagents and solvents are anhydrous. Moisture can lead to hydrolysis. - Confirm the complete formation of sodium ethoxide before adding the starting material. - Optimize the reaction time and temperature. Monitor the reaction closely by TLC or HPLC.
Low Yield in Step 2 (Hydrogenation) Incomplete reaction; catalyst poisoning; formation of byproducts (secondary/tertiary amines).- Incomplete Reaction: Increase hydrogen pressure, reaction time, or catalyst loading. Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen. - Catalyst Poisoning: Ensure the starting material is pure. Sulfur-containing impurities can poison the catalyst. - Byproduct Formation: The addition of ammonia is crucial to suppress the formation of secondary and tertiary amines. Ensure the correct amount is added. Raney Nickel is often more selective for primary amines in the presence of ammonia[1].
Product is an Oil or Gummy Solid in Step 3 (Salt Formation) Impurities present; incorrect solvent; incorrect stoichiometry.- Impurities: Ensure the crude amine from Step 2 is reasonably pure. An initial workup to remove catalyst residues is important. - Solvent: The choice of solvent is critical for crystallization. Alcohols like isopropanol or ethanol are good starting points. If the product is too soluble, an anti-solvent like diethyl ether can be carefully added to induce precipitation[2]. - Stoichiometry: Use a 1:1 molar ratio of the amine to oxalic acid. An excess of either can lead to purification issues.
Poor Crystal Quality in Step 3 Crystallization is too rapid.- Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath[3]. - Use a slightly larger volume of solvent to slow down the precipitation. - Consider a controlled anti-solvent addition to promote slower crystal growth.

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of ammonia in the catalytic hydrogenation step?

A1: During the reduction of a nitrile, an intermediate imine is formed. This imine can react with the newly formed primary amine to generate a secondary amine after further reduction. Ammonia competes with the primary amine in reacting with the imine intermediate, thereby suppressing the formation of secondary and tertiary amine byproducts and increasing the selectivity for the desired primary amine[4].

Q2: Can I use a different acid to form the salt in the final step?

A2: Yes, other acids like hydrochloric acid or sulfuric acid can be used to form salts. However, oxalic acid often forms highly crystalline salts with amines, which are ideal for purification by recrystallization[2]. Oxalate salts are also generally less hygroscopic than hydrochloride salts.

Q3: How can I monitor the progress of the hydrogenation reaction?

A3: The reaction can be monitored by several methods:

  • Hydrogen Uptake: Monitoring the drop in hydrogen pressure in the reaction vessel is a common method.

  • TLC: Thin Layer Chromatography can be used to track the disappearance of the starting material.

  • HPLC/GC-MS: These are more quantitative methods to monitor the disappearance of the starting material and the appearance of the product and any byproducts.

  • NMR Spectroscopy: Taking small aliquots from the reaction mixture (after removing the catalyst) and analyzing by 1H NMR can show the disappearance of the nitrile proton signals and the appearance of the aminomethyl proton signals.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Sodium Metal (Step 1): Sodium is highly reactive with water and alcohols. Handle it under an inert atmosphere and add it in small portions.

  • Catalytic Hydrogenation (Step 2): This reaction involves flammable hydrogen gas under pressure. Use a properly rated and maintained high-pressure reactor. Ensure the system is purged of air to avoid explosive mixtures. The catalysts (Raney Nickel and Pd/C) can be pyrophoric when dry and should be handled with care.

  • Oxalic Acid (Step 3): Oxalic acid is a corrosive and toxic substance. Handle it with appropriate personal protective equipment (gloves, safety glasses).

V. Visualizations

Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrogenation cluster_step3 Step 3: Salt Formation A Diethyl 2-cyanopentanedioate C Reflux A->C B NaOEt in Ethanol B->C D Work-up & Purification C->D E 2-Oxo-piperidine-6-carbonitrile D->E H High-Pressure Reactor E->H F H2, Catalyst (Raney Ni or Pd/C) F->H G Ammonia in Methanol G->H I Catalyst Filtration H->I J 6-Aminomethyl-piperidin-2-one (Free Base) I->J L Crystallization J->L K Oxalic Acid in Isopropanol K->L M Filtration & Drying L->M N This compound (Final Product) M->N

Caption: Overall synthetic workflow for this compound.

Troubleshooting Logic

Troubleshooting cluster_hydrogenation Hydrogenation Issues cluster_crystallization Crystallization Issues start Low Yield or Impure Product incomplete Incomplete Reaction? start->incomplete byproducts Byproducts Observed? start->byproducts oily_product Oily/Gummy Product? start->oily_product poor_crystals Poor Crystal Quality? start->poor_crystals incomplete_yes Increase H2 pressure, time, or catalyst loading. incomplete->incomplete_yes Yes byproducts_yes Add/Increase ammonia concentration. Consider Raney Ni catalyst. byproducts->byproducts_yes Yes oily_yes Check stoichiometry (1:1 amine:acid). Change solvent or add anti-solvent. oily_product->oily_yes Yes poor_crystals_yes Slow down cooling rate. Use more solvent. poor_crystals->poor_crystals_yes Yes

Caption: Troubleshooting decision tree for common synthesis issues.

VI. References

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Forming oxalate salts of amines. (2009). Sciencemadness Discussion Board. [Link]

  • Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry.

  • CN103965097A - A kind of preparation method of 2-piperidone - Google Patents.

  • Zhu, W., et al. (2009). A Four-Component Synthesis of Piperidone Scaffolds. Angewandte Chemie International Edition.

  • Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Science Publishing Group. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Link]

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  • Banks, H. D. (1992). Piperidine Synthesis. [Link]

  • Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry. [Link]

  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. [Link]

  • Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. ResearchGate. [Link]

  • PubChem. 5-(Aminomethyl)piperidin-2-one. [Link]

  • Amine workup. Reddit. [Link]

  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2-Supported Palladium Catalyst under Continuous-Flow Conditions. PubMed Central. [Link]

  • Amine Treating - Troubleshooting Guide. Scribd. [Link]

  • Oxalate Salts: Synthesis and X-Ray Crystal Molecular Characterization of a 2-Methylimidazolium Containing H- Bonded [C2O4HO4C2]. ResearchGate. [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. [Link]

  • Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). The Human Metabolome Database. [Link]

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  • Showing Compound 2-Piperidinone (FDB028421). FooDB. [Link]

  • Oxalic Acid Recovery from High Iron Oxalate Waste Solution by a Combination of Ultrasound-Assisted Conversion and Cooling Crystallization. ACS Sustainable Chemistry & Engineering. [Link]

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  • Is Pd/c hydrogenation effect C=N of guanidine group (BOC protected)? ResearchGate. [Link]

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Technical Support Center: Purification of 6-Aminomethyl-piperidin-2-one Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Aminomethyl-piperidin-2-one oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. The following information is synthesized from established chemical principles and best practices for the purification of polar organic salts.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for the recrystallization of this compound?

A1: The selection of an appropriate solvent system is critical for successful recrystallization. This compound is a polar molecule due to the presence of the lactam ring, the primary amine, and the oxalate salt. Therefore, polar solvents are the most effective for its dissolution.[1][2]

Based on the "like dissolves like" principle, the following solvents and solvent systems are recommended for exploration:

  • Primary Solvents (Good Solvents when Hot):

    • Water: An excellent choice for many polar organic salts due to its high polarity and non-toxic nature.[2]

    • Ethanol/Water mixtures: Varying the ratio can fine-tune the solubility.

    • Methanol: A good solvent for polar compounds, but care must be taken due to its lower boiling point and toxicity.[3]

    • Isopropanol: Similar to ethanol but with a higher boiling point, which can allow for slower crystal growth.[2]

  • Anti-Solvents (Poor Solvents):

    • Acetone: Can be used as an anti-solvent with more polar solvents.[2]

    • Ethyl acetate: Useful for precipitating the salt from a more polar solution.

    • Tetrahydrofuran (THF)

    • Hexanes/Heptanes: Good for precipitating the product from more polar solvents.

A good starting point is to dissolve the crude product in a minimal amount of a hot primary solvent (like an ethanol/water mixture) and then slowly add an anti-solvent at an elevated temperature until turbidity is observed. The solution should then be clarified by heating until it becomes clear again, and then allowed to cool slowly.

Troubleshooting Guide

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common issue, especially with impure compounds or when the cooling process is too rapid.[4]

Causality:

  • High Impurity Levels: Impurities can depress the melting point of the solid, leading to the formation of a liquid phase.

  • Supersaturation: If the solution is too concentrated, the solute may come out of solution too quickly for an ordered crystal lattice to form.

  • Inappropriate Solvent: The chosen solvent may be too good of a solvent, even at lower temperatures.

Troubleshooting Steps:

  • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of the primary (good) solvent to decrease the saturation level.[4]

  • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to prolong the cooling period.

  • Solvent System Modification: If the issue persists, consider changing the solvent system. A solvent in which the compound is less soluble may be required.

  • Seed Crystals: If you have a small amount of pure, crystalline material, add a "seed crystal" to the cooled, supersaturated solution to induce crystallization.[4]

Experimental Workflow for Troubleshooting "Oiling Out"

Caption: Troubleshooting workflow for "oiling out".

Q3: The purity of my this compound is not improving after recrystallization. What are potential reasons and solutions?

A3: If the purity is not improving, it is likely that the impurities have similar solubility properties to your target compound in the chosen solvent system, or that the recrystallization technique needs refinement.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Co-crystallization of Impurities The impurities have similar chemical structures and polarities, allowing them to be incorporated into the crystal lattice of your product.Try a different solvent system with different polarity to exploit solubility differences. A multi-step purification involving different solvents may be necessary.
Incomplete Dissolution If the crude material is not fully dissolved in the hot solvent, insoluble impurities will be trapped in the final product.Ensure complete dissolution by using a sufficient amount of hot solvent and visually inspecting for any remaining solid particles before cooling. Hot filtration can remove insoluble impurities.
Crystallization is Too Rapid Fast crystal growth can trap impurities within the crystal lattice.[4]Slow down the cooling process by insulating the flask or using a programmable cooling bath. Adding slightly more solvent than the minimum required can also help.[4]
Insufficient Washing The surfaces of the crystals may be coated with mother liquor containing impurities.Wash the filtered crystals with a small amount of cold, fresh solvent in which the product has low solubility.

Logical Relationship Diagram for Purity Issues

A Purity Not Improving B Co-crystallization A->B C Incomplete Dissolution A->C D Rapid Crystallization A->D E Insufficient Washing A->E F F B->F Solution: Change Solvent System G G C->G Solution: Ensure Complete Dissolution / Hot Filtration H H D->H Solution: Slow Down Cooling I I E->I Solution: Wash Crystals with Cold Solvent

Caption: Addressing low purity after recrystallization.

Q4: I am experiencing poor recovery of this compound after recrystallization. How can I improve the yield?

A4: Low recovery is often a trade-off for high purity. However, optimizing the procedure can help maximize the yield without compromising purity significantly.

Key Factors Affecting Yield:

  • Excess Solvent: Using too much solvent will result in a significant amount of the product remaining in the mother liquor upon cooling.[4]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper.

  • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will leave product in the solution.

  • Washing with an Inappropriate Solvent: Washing the crystals with a solvent in which they are significantly soluble will dissolve the product.

Strategies to Improve Yield:

Strategy Detailed Protocol
Minimize Solvent Usage Use the minimum amount of hot solvent required to fully dissolve the crude material. This can be done by adding the hot solvent portion-wise until everything is just dissolved.
Pre-heat Filtration Apparatus When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent premature crystallization.
Maximize Cooling After slow cooling to room temperature, place the flask in an ice bath to further decrease the solubility of the product and maximize crystal formation.
Choose the Right Washing Solvent Wash the collected crystals with a small amount of ice-cold solvent, ideally the same solvent used for recrystallization, to minimize dissolution of the product.

References

  • Solubility of Things. (n.d.). 2-Piperidone. Retrieved January 20, 2026, from [Link]

  • Maiyam Group. (2025). Common Solvents for Crystallization - US Labs Guide 2026. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 2-Piperidone. Retrieved January 20, 2026, from [Link]

  • University of California, Irvine. (n.d.). Experiment 2: Recrystallization. Retrieved January 20, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 20, 2026, from [Link]

  • FooDB. (2011). Compound 2-Piperidinone (FDB028421). Retrieved January 20, 2026, from [Link]

  • Reddit. (2023). Instability of tris oxalate aluminate salts. Retrieved January 20, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Crystallization Solvents.pdf. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • University of Calgary, Department of Chemistry. (n.d.). RECRYSTALLISATION. Retrieved January 20, 2026, from [Link]

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved January 20, 2026, from [Link]

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Technical Support Center: Synthesis of 6-Aminomethyl-piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Aminomethyl-piperidin-2-one, a critical process often associated with the production of Gabapentin. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproducts encountered during this synthesis. My aim is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the synthesis and its associated impurities.

Q1: What is the primary synthetic route that produces 6-Aminomethyl-piperidin-2-one and what is its significance?

The most prevalent route to Gabapentin, where 6-Aminomethyl-piperidin-2-one is a key intermediate and a major impurity, is the Hofmann rearrangement of 1,1-cyclohexane diacetic acid monoamide (CDMA).[1][2] This reaction is a classic method for converting a primary amide into a primary amine with one less carbon atom.[3][4][5] 6-Aminomethyl-piperidin-2-one, also known as Gabapentin lactam, is formed via intramolecular cyclization of Gabapentin.[6] Its presence in the final Active Pharmaceutical Ingredient (API) is strictly regulated due to its toxicity, with pharmacopoeial limits often set below 0.05%.[7][8]

Q2: What are the most common byproducts I should be aware of in this synthesis?

Beyond the primary target, several process-related impurities and degradation products can arise. The most critical include:

  • 6-Aminomethyl-piperidin-2-one (Gabapentin Lactam / Impurity A): The major and most toxic impurity, formed by intramolecular cyclization.[6][9]

  • 1,1-Cyclohexanediacetic Acid Monoamide (CDMA): The unreacted starting material.[10]

  • 3,3-Pentamethylene Glutarimide: A related imide impurity.[10]

  • Excipient Adducts: In formulated products, Gabapentin can react with excipients like lactose via a Maillard reaction to form adducts, which can be observed during stability studies.[6][11][12]

Q3: Why is controlling the formation of the lactam impurity so critical?

The formation of 6-Aminomethyl-piperidin-2-one (Gabapentin lactam) is a significant concern for two primary reasons:

  • Toxicity: The lactam is known to be toxic, and its levels in the final Gabapentin product are strictly controlled by regulatory bodies like the U.S. and European Pharmacopoeias.[7][8][9]

  • Stability: Gabapentin can degrade to form the lactam under conditions of heat, humidity, and certain pH levels, impacting the stability and shelf-life of the drug product.[6][9]

Q4: What are the best analytical techniques for monitoring these byproducts?

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for impurity profiling of Gabapentin and its byproducts.[6] However, because Gabapentin and some of its impurities lack a strong UV chromophore, standard UV detection can be challenging for achieving the required low limits of quantitation (LOQs).[6][13] To overcome this, hyphenated techniques are preferred:

  • HPLC with Charged Aerosol Detection (CAD): This offers a more universal detection method not reliant on UV absorbance and can simultaneously detect both chromophoric and non-chromophoric impurities.[6][13]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides high sensitivity and specificity, aiding in the identification of unknown peaks.

  • Quantitative NMR (qNMR): Has been successfully validated for the precise quantification of Gabapentin lactam (Impurity A).[9]

Troubleshooting Guide: Common Experimental Issues & Solutions

This section provides a deeper dive into specific problems you may encounter during the synthesis, explaining the root causes and offering detailed protocols for resolution.

Issue 1: Low Yield of Gabapentin and High Levels of Unreacted Starting Material (CDMA)

Root Cause Analysis: An incomplete Hofmann rearrangement is the primary cause. The reaction mechanism involves the in situ formation of a hypohalite (e.g., sodium hypobromite from NaOH and Br₂) which converts the primary amide (CDMA) into an intermediate isocyanate.[3][4] This isocyanate is then hydrolyzed to the primary amine, Gabapentin.[3][14] Insufficient reagent concentration, improper temperature control, or suboptimal pH can stall the reaction at the starting material stage.

Troubleshooting Workflow:

G cluster_0 Problem: Low Yield & High CDMA cluster_1 Troubleshooting Steps cluster_2 Resolution Start Observe Low Yield of Gabapentin and High CDMA Levels via HPLC CheckReagents Step 1: Verify Reagent Stoichiometry & Quality - Ensure molar excess of NaOH and Bromine. - Use fresh, high-purity reagents. Start->CheckReagents Initiate Troubleshooting CheckTemp Step 2: Optimize Reaction Temperature - Is the reaction maintained at the optimal temperature (typically 0-5°C for hypobromite formation, then warming)? - Calibrate temperature probes. CheckReagents->CheckTemp If Reagents OK CheckpH Step 3: Monitor and Control pH - Is the solution sufficiently basic for the rearrangement? - pH should be strongly alkaline. CheckTemp->CheckpH If Temp OK CheckAddition Step 4: Review Addition Procedure - Is the CDMA solution added slowly to the hypobromite solution to maintain temperature control? CheckpH->CheckAddition If pH OK Resolution Re-run reaction with optimized parameters. Monitor reaction progress via TLC or HPLC. CheckAddition->Resolution Implement Corrections

Caption: Troubleshooting workflow for low reaction yield.

Detailed Protocol for Optimizing the Hofmann Rearrangement:

  • Reagent Preparation: Prepare an aqueous solution of sodium hydroxide. Cool this solution to 0-5°C in an ice bath.

  • Hypobromite Formation: Slowly add bromine to the cold sodium hydroxide solution with vigorous stirring. The addition should be controlled to maintain the temperature below 10°C. This in situ formation of sodium hypobromite is critical.

  • CDMA Addition: Separately, prepare a solution of 1,1-cyclohexane diacetic acid monoamide (CDMA) in aqueous sodium hydroxide.

  • Reaction Execution: Add the CDMA solution dropwise to the freshly prepared, cold sodium hypobromite solution.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the disappearance of CDMA using a suitable analytical method like TLC or HPLC.

  • Work-up: Once the reaction is complete, proceed with the acidification and isolation steps as per your established protocol.[15]

Issue 2: High Levels of 6-Aminomethyl-piperidin-2-one (Gabapentin Lactam) in the Crude Product

Root Cause Analysis: The formation of the lactam is an intramolecular cyclization of the final product, Gabapentin.[6] This reaction is significantly accelerated by heat and neutral or slightly basic pH conditions during the reaction work-up and isolation phases. The zwitterionic nature of Gabapentin, with its proximal amine and carboxylic acid groups, makes it prone to this cyclization.[16]

Preventative & Remediation Strategies:

StrategyMechanistic Rationale
Acidification during Work-up Protonating the amine group of Gabapentin to form a salt (e.g., gabapentin hydrochloride) prevents it from acting as a nucleophile, thereby inhibiting the intramolecular attack on the carboxylic acid group.[7][8]
Low-Temperature Processing Reducing the thermal energy of the system slows the rate of the cyclization reaction, which has a significant activation energy barrier.
Solvent Choice for Crystallization Using a solvent system where Gabapentin has good solubility at higher temperatures but poor solubility at lower temperatures (e.g., methanol/isopropanol/water mixtures) allows for rapid crystallization upon cooling, minimizing the time the molecule spends in solution where cyclization is more likely.[7]

Detailed Protocol for Minimizing Lactam Formation during Purification:

  • Acidification: After the Hofmann rearrangement is complete, cool the reaction mixture. Instead of neutralizing, acidify the aqueous solution with hydrochloric acid. This step converts Gabapentin into its more stable hydrochloride salt.[7][15]

  • Extraction (Optional): You can perform an optional wash with an organic solvent (like a hydrocarbon) to remove any organic impurities, including pre-existing lactam.[15]

  • Concentration: Concentrate the aqueous solution under reduced pressure at a low temperature (not exceeding 45°C).[7][8]

  • Crystallization: Add an alcoholic solvent such as a mixture of methanol and isopropanol to the concentrated aqueous slurry to induce crystallization of pure Gabapentin.[7]

  • Isolation: Isolate the pure Gabapentin crystals by filtration, wash with a cold solvent mixture, and dry under vacuum at a low temperature (e.g., ≤ 45°C).[7]

Issue 3: Appearance of Unknown Peaks During HPLC Analysis of Stability Samples

Root Cause Analysis: The appearance of new, unidentified peaks during stability studies, especially in formulated products, often points to interactions between the Gabapentin API and pharmaceutical excipients. A well-documented example is the reaction between Gabapentin's primary amine and the reducing sugar lactose, a common filler. This Maillard reaction leads to the formation of a Gabapentin-lactose adduct.[6][11][12]

Investigative Workflow:

G cluster_0 Problem: Unknown Stability Peak cluster_1 Investigation Steps cluster_2 Conclusion Start Observe Unknown Peak in Formulation Stability Study Placebo Step 1: Analyze Stressed Placebo - Run HPLC on a placebo (formulation without API) subjected to the same stress conditions. Start->Placebo Begin Investigation API Step 2: Analyze Stressed API - Run HPLC on the pure API subjected to the same stress conditions. Placebo->API If peak absent in placebo LCMS Step 3: Characterize the Peak - Use LC-MS/MS to determine the mass of the unknown impurity and its fragments. API->LCMS If peak absent in pure API Compare Step 4: Compare Data - Does the mass correspond to a potential Gabapentin-excipient adduct? LCMS->Compare Conclusion Identify impurity as an excipient adduct. Consider reformulation with non-reducing sugars. Compare->Conclusion If mass matches adduct

Caption: Workflow for identifying unknown stability impurities.

Experimental Protocol for Excipient Compatibility Study:

  • Sample Preparation: Prepare binary mixtures of Gabapentin API with each individual excipient used in the formulation (e.g., 1:1 w/w). Also, prepare a placebo blend (all excipients without Gabapentin) and a pure API sample.

  • Stress Conditions: Store all samples under accelerated stability conditions (e.g., 40°C / 75% RH) for a defined period (e.g., 4 weeks).

  • Analytical Testing: At specified time points, withdraw samples and analyze them by a validated stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms.

    • If the unknown peak appears only in the binary mixture containing a specific excipient (e.g., lactose), it strongly suggests an interaction.

    • The absence of the peak in the stressed pure API and stressed placebo samples confirms that the impurity arises from an API-excipient interaction.

  • Structural Elucidation: If an interaction is confirmed, use techniques like LC-MS/MS to identify the structure of the new impurity.[12]

By understanding the fundamental chemistry of the Hofmann rearrangement and the inherent reactivity of the Gabapentin molecule, you can proactively mitigate the formation of key byproducts and troubleshoot experimental challenges with confidence.

References

  • SynThink. (n.d.). Gabapentin EP Impurities & USP Related Compounds. SynThink. Retrieved from [Link]

  • Barberi, G., et al. (2011). Process for the purification of gabapentin. U.S. Patent No. 7,989,658 B2.
  • More, K. R., et al. (2016). Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. Journal of Pharmaceutical and Biomedical Analysis, 129, 357-363. Retrieved from [Link]

  • Barberi, G., et al. (2012). A process for the purification of gabapentin. Canadian Patent No. CA 2590232C.
  • More, K. R., et al. (2016). Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. Journal of Pharmaceutical and Biomedical Analysis, 129, 357-363. Retrieved from [Link]

  • Al-Deeb, O. A., et al. (2004). Development and application of a validated HPLC method for the determination of gabapentin and its major degradation impurity in drug products. Journal of Liquid Chromatography & Related Technologies, 27(5), 805-818. Retrieved from [Link]

  • Barberi, G., et al. (2012). Process for the purification of gabapentin. Danish Patent No. DK1841725T3.
  • Pharmaffiliates. (n.d.). Gabapentin-impurities. Pharmaffiliates. Retrieved from [Link]

  • Rao, D. R., et al. (2008). Process For Synthesis Of Gabapentin. U.S. Patent Application No. US 2008/0103334 A1.
  • Al-Deeb, O. A., et al. (2004). Development and application of a validated HPLC method for the determination of gabapentin and its major degradation impurity in drug products. Journal of Liquid Chromatography & Related Technologies, 27(5), 805-818. Retrieved from [Link]

  • Ponti, M., et al. (2006). Process and methods for the preparation of gabapentin and its intermediates. Canadian Patent Application No. CA 2598816A1.
  • Shulyak, I., et al. (2021). Development and Validation of 2-Azaspiro[8][12] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Molecules, 26(6), 1690. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • Bolan, T., et al. (2024). Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. Crystals, 14(3), 257. Retrieved from [Link]

  • Unknown Author. (n.d.). Rearrangement Reactions. Retrieved from [Link]

  • Al-Mudhaffar, D. M. H., & Rishag, N. H. (2018). Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. International Journal of Applied Science and Technology, 8(2), 1-6. Retrieved from [Link]

  • Wadhava, G. (2022). Hofman rearrangement. Slideshare. Retrieved from [Link]

  • Kukkar, A., et al. (2024). Gabapentin. In: StatPearls [Internet]. StatPearls Publishing. Retrieved from [Link]

  • Kumar, A., et al. (2020). Process for the preparation of gabapentin. European Patent No. EP 3604272A1.
  • Taylor, C. P. (1998). Mechanisms of action of gabapentin. Revue Neurologique, 154(Suppl 1), S39-S45. Retrieved from [Link]

  • Scribd. (2022). Hofmann Rearrangement Explained. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Gabapentin?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

  • European Patent Office. (2018). PROCESS FOR THE PREPARATION OF GABAPENTIN - EP 3604272 A1. Retrieved from [Link]

  • Taylor, C. P. (1998). A summary of mechanistic hypotheses of gabapentin pharmacology. Epilepsy Research, 29(3), 233-249. Retrieved from [Link]

  • Lasota, J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6498. Retrieved from [Link]

  • Wang, Y., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Chemistry – An Asian Journal, 18(1), e202200931. Retrieved from [Link]

  • Schepmann, D., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 12(1), 74-88. Retrieved from [Link]

  • Wang, Y., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Chemistry – An Asian Journal, 18(1), e202200931. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. Retrieved from [Link]

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troubleshooting guide for "6-Aminomethyl-piperidin-2-one" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Aminomethyl-piperidin-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when working with this versatile bifunctional building block. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the handling, properties, and reactivity of 6-Aminomethyl-piperidin-2-one.

Q1: What are the key structural features and reactivity points of 6-Aminomethyl-piperidin-2-one?

A1: 6-Aminomethyl-piperidin-2-one possesses two key nucleophilic centers: a primary aliphatic amine (-CH₂NH₂) and a secondary amide (lactam) within a six-membered ring.

  • Primary Amine: This is the more nucleophilic and reactive site under most conditions. It readily undergoes acylation, alkylation, sulfonylation, and reductive amination.

  • Lactam Nitrogen: While significantly less nucleophilic than the primary amine due to the adjacent carbonyl group, it can be deprotonated by strong bases and participate in reactions, which can be a source of side products if not properly controlled.

The molecule's structure lends itself to the synthesis of a wide array of derivatives, particularly in the construction of peptidomimetics and other complex heterocyclic systems.[1]

Q2: How should I store 6-Aminomethyl-piperidin-2-one and its hydrochloride salt?

A2: The free base form can be hygroscopic and may slowly react with atmospheric CO₂. It is best stored under an inert atmosphere (argon or nitrogen) at 2-8°C. The hydrochloride salt is typically a more stable, crystalline solid that is easier to handle and weigh.[2][3] For long-term storage, keeping it in a desiccator is recommended.

Q3: What are the best starting solvents for reactions involving this molecule?

A3: Solvent choice is critical and depends on the specific reaction.

  • For Acylations: Aprotic polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are common.

  • For Alkylations: DMF, Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are often used, especially when heating is required.[4]

  • For Reductive Aminations: Methanol (MeOH) or Dichloroethane (DCE) are typical choices.

It is crucial to use anhydrous solvents, especially when working with moisture-sensitive reagents like acyl chlorides or strong bases, to prevent hydrolysis and ensure high yields.

Part 2: Troubleshooting Guide for N-Acylation Reactions

N-acylation of the primary amine is one of the most common transformations. This section provides a problem-solving approach to typical issues.

Q4: My acylation reaction is showing low conversion to the desired product. What are the likely causes?

A4: Low conversion is often traced back to one of several factors. A systematic approach is key to diagnosing the issue.

Troubleshooting Workflow: Low Acylation Conversion

Caption: A decision tree for troubleshooting low N-acylation yields.

Detailed Breakdown:

  • Reagent Inactivity: Acyl halides and anhydrides can hydrolyze upon exposure to air. Peptide coupling reagents (like HATU, HOBt) can also degrade.

    • Solution: Use freshly opened or properly stored reagents. If in doubt, test the reagent on a simpler amine.

  • Base Selection & Stoichiometry: An appropriate base is required to neutralize the acid byproduct (e.g., HCl from an acyl chloride). If using the hydrochloride salt of 6-aminomethyl-piperidin-2-one, an additional equivalent of base is mandatory.

    • Solution: Ensure at least 2.1 equivalents of a non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are used with the HCl salt. For the free base, 1.1 equivalents are sufficient.

  • Solubility Issues: If either the starting material or the acylating agent has poor solubility in the chosen solvent, the reaction rate will be severely limited.

    • Solution: If using the HCl salt in DCM, you may observe a slurry. Adding a co-solvent like DMF can dramatically improve solubility and reaction rate.

Q5: I am observing a significant amount of a di-acylated byproduct. How can I improve selectivity for the primary amine?

A5: Di-acylation, involving the lactam nitrogen, occurs under forcing conditions, particularly with highly reactive acylating agents and strong bases.

  • Mechanism of Side Reaction: A strong base can deprotonate the lactam nitrogen, creating a highly nucleophilic anion that can compete with the primary amine for the acylating agent.

Strategies for Enhancing Selectivity:

StrategyCausalityRecommended Action
Control Temperature The activation energy for lactam acylation is generally higher.Run the reaction at 0°C or even -20°C. Add the acylating agent slowly to the mixture of the amine and base.
Choice of Base Sterically hindered bases are less likely to deprotonate the sterically encumbered lactam nitrogen.Use DIPEA instead of TEA. Avoid very strong bases like n-BuLi or NaH unless lactam functionalization is the goal.
Acylating Agent Reactivity Less reactive agents provide a greater kinetic window for selective reaction at the more nucleophilic primary amine.For sensitive substrates, switch from an acyl chloride to a peptide coupling protocol (e.g., EDC/HOBt with the corresponding carboxylic acid).

Part 3: Troubleshooting Guide for N-Alkylation Reactions

Alkylation of the primary amine can be challenging due to the risk of over-alkylation and competing reactions at the lactam nitrogen.

Q6: My N-alkylation reaction with an alkyl halide is messy, showing multiple products by TLC/LC-MS. What is happening?

A6: This is a classic problem of over-alkylation and lack of selectivity. The primary amine can be alkylated once to form a secondary amine, which can then be alkylated again to form a tertiary amine.

Reaction Pathway: N-Alkylation and Side Reactions

Alkylation Start 6-Aminomethyl- piperidin-2-one (SM) Product1 Desired Mono-alkylated Product (Secondary Amine) Start->Product1 1st Alkylation (Desired) Reagent + R-X (Alkyl Halide) Product2 Di-alkylated Side Product (Tertiary Amine) Product1->Product2 2nd Alkylation (Over-alkylation) Reagent2 + R-X

Caption: Competing pathways in the direct alkylation of the primary amine.

Solutions to Improve Selectivity:

  • Reductive Amination: This is the most reliable method for clean mono-alkylation. React 6-aminomethyl-piperidin-2-one with an appropriate aldehyde or ketone in the presence of a mild reducing agent.

    • Causality: The reaction proceeds via an imine/enamine intermediate which is selectively reduced. This pathway inherently prevents over-alkylation.

    • Protocol: See the detailed experimental protocol below.

  • Controlling Stoichiometry: If direct alkylation must be used, employ a large excess of the starting amine relative to the alkyl halide.

    • Causality: This statistically favors the reaction of the alkyl halide with the more abundant starting primary amine over the newly formed secondary amine product.

    • Drawback: This approach is only feasible if the starting amine is inexpensive and easily separable from the product.

Part 4: Experimental Protocols

Protocol 1: General Procedure for Selective N-Acylation using EDC/HOBt

This method is robust for coupling carboxylic acids to the primary amine of 6-aminomethyl-piperidin-2-one, minimizing side reactions.

  • Dissolution: In a round-bottom flask, dissolve 6-aminomethyl-piperidin-2-one hydrochloride (1.0 eq.), the desired carboxylic acid (1.1 eq.), and Hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous DMF.

  • Base Addition: Add Diisopropylethylamine (DIPEA) (2.5 eq.) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Coupling Agent Addition: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Selective Mono-N-Alkylation via Reductive Amination

This is the preferred method for introducing alkyl groups cleanly.

  • Imine Formation: Dissolve 6-aminomethyl-piperidin-2-one (1.0 eq.) and the aldehyde or ketone (1.05 eq.) in Dichloroethane (DCE) or Methanol (MeOH). If using the HCl salt, add 1.1 eq. of TEA. Add 3Å molecular sieves and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction: Stir at room temperature for 6-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

References

  • Google Patents. (n.d.). Preparation of piperidine derivatives.
  • Chem-Space. (n.d.). 6-(aminomethyl)piperidin-2-one;hydrochloride. Retrieved from [Link]

  • Shu, W., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

side reactions of "6-Aminomethyl-piperidin-2-one" with different reagents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Aminomethyl-piperidin-2-one

A Guide to Navigating its Reactivity and Side Reactions

Welcome to the technical support center for 6-Aminomethyl-piperidin-2-one. As Senior Application Scientists, we understand that working with bifunctional molecules presents unique challenges. This guide is designed to provide in-depth, field-proven insights into the reactivity of this versatile building block. We will explore the causality behind common side reactions and offer robust, self-validating protocols to help you achieve your desired synthetic outcomes.

The core of 6-Aminomethyl-piperidin-2-one's chemical personality lies in its two distinct functional groups: a highly nucleophilic primary amine and a less reactive, cyclic secondary amide (a δ-lactam). The significant difference in reactivity between these two centers is the key to selective transformations, but it is also the source of potential side reactions if conditions are not carefully controlled. This guide addresses the most common issues encountered in the lab in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Issues with Acylation Reactions - Product Mixtures and Low Yields

Question: I am attempting to acylate the primary amine of 6-Aminomethyl-piperidin-2-one using an acyl chloride/anhydride, but my analysis (TLC/LC-MS) shows a complex mixture of products, including a major byproduct with a higher molecular weight than expected. What is happening and how can I favor the desired mono-acylated product?

Answer:

This is a classic chemoselectivity challenge. The primary amine is significantly more nucleophilic than the lactam nitrogen, making it the preferred site of acylation. However, several side reactions can occur, leading to the product mixture you're observing.

  • Primary Cause & Mechanism: The most common issue is over-acylation . After the desired mono-acylation of the primary amine, the product is a secondary amide. Under forcing conditions (e.g., excess acylating agent, strong base, high temperature), this newly formed amide can be acylated a second time to form a di-acylated product. A less common, but possible, side reaction is the acylation of the lactam nitrogen itself, which is generally disfavored due to the lower nucleophilicity of the amide nitrogen whose lone pair is delocalized into the carbonyl.[1]

  • Visualizing the Reaction Pathways:

    acylation_reactions start 6-Aminomethyl-piperidin-2-one reagent R-COCl / Base side_product2 Side Product (Lactam N-acylation) start->side_product2 Forcing Conditions Highly Reactive R-COCl product Desired Product (Mono-acylation) reagent->product Controlled Conditions (1 eq. R-COCl, Low Temp) side_product1 Side Product (Di-acylation) product->side_product1 Excess R-COCl High Temp

    Caption: Competing acylation pathways for 6-Aminomethyl-piperidin-2-one.

  • Troubleshooting Guide & Optimization:

    To achieve selective mono-acylation, the reaction conditions must be carefully controlled to exploit the reactivity difference between the primary amine and the resulting amide.

    ParameterRecommendation for SelectivityRationale
    Stoichiometry Use 1.0 - 1.1 equivalents of the acylating agent.Prevents excess reagent from being available for the second, less favorable acylation event.
    Temperature Maintain low temperatures (e.g., 0 °C to room temp).Reduces the reaction rate, increasing the kinetic selectivity for the more reactive primary amine.
    Reagent Addition Add the acylating agent slowly or dropwise to the amine solution.Maintains a low instantaneous concentration of the electrophile, disfavoring the di-acylation reaction.
    Base Use a non-nucleophilic, sterically hindered base (e.g., DIPEA) or a mild inorganic base (e.g., NaHCO₃).A strong, unhindered base can deprotonate the newly formed amide, increasing its nucleophilicity and promoting di-acylation.
  • Validated Protocol: Selective Mono-N-Acylation

    • Dissolve 6-Aminomethyl-piperidin-2-one (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq. or NaHCO₃, 2.0 eq.) in an appropriate anhydrous solvent (e.g., DCM, THF) under an inert atmosphere (N₂ or Ar).

    • Cool the mixture to 0 °C using an ice bath.

    • Dissolve the acylating agent (e.g., acetyl chloride, 1.05 eq.) in the same anhydrous solvent.

    • Add the acylating agent solution dropwise to the cooled amine solution over 30-60 minutes with vigorous stirring.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Perform a standard aqueous workup, extract the product with an organic solvent, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography.

FAQ 2: Controlling N-Alkylation - Avoiding Polyalkylation

Question: I am trying to perform a mono-alkylation on the primary amine with an alkyl halide, but I am consistently getting significant amounts of di- and even tri-alkylated products. How can I stop the reaction at the desired secondary amine stage?

Answer:

This is a common and mechanistically predictable problem. The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, or has similar reactivity, leading to a rapid second alkylation.

  • Primary Cause & Mechanism: The reaction proceeds via a standard Sₙ2 pathway. Once the first alkyl group is added, the resulting secondary amine can compete effectively with the remaining primary amine for the alkyl halide, leading to the di-alkylated tertiary amine. If the alkylating agent is highly reactive (e.g., methyl iodide), this can even proceed to a quaternary ammonium salt.

  • Visualizing the Reaction Pathway:

    alkylation_reactions start Primary Amine (Starting Material) reagent R-X product1 Secondary Amine (Desired Product) reagent->product1 k1 product2 Tertiary Amine (Side Product) product1->product2 k2 (k2 ≥ k1) product3 Quaternary Salt (Side Product) product2->product3 k3

    Caption: Stepwise N-alkylation leading to over-alkylation products.

  • Troubleshooting Guide & Optimization:

    Direct alkylation is notoriously difficult to control for mono-substitution. The most effective strategies involve either manipulating stoichiometry drastically or using an alternative synthetic method.

    StrategyRecommendationRationale
    Stoichiometry Use a large excess of 6-Aminomethyl-piperidin-2-one (5-10 equivalents) relative to the alkylating agent.Statistically favors the reaction of the alkylating agent with the abundant starting material over the newly formed product. This is only practical if the starting amine is inexpensive.
    Alternative Method Use reductive amination .This is the most reliable method for controlled mono-alkylation. The primary amine reacts with an aldehyde or ketone to form an imine/enamine, which is then reduced in situ by a selective reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN). The resulting secondary amine does not readily react further under these conditions.
    Protecting Groups Introduce a protecting group that can be removed after alkylation. For example, form a sulfonamide (e.g., with TsCl), alkylate the sulfonamide nitrogen, and then remove the tosyl group.This multi-step process offers excellent control but adds steps to the overall synthesis.
  • Validated Protocol: Controlled Mono-Alkylation via Reductive Amination

    • Dissolve 6-Aminomethyl-piperidin-2-one (1.2 eq.) and the desired aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., 1,2-dichloroethane or methanol).

    • Add acetic acid (1.1 eq.) to catalyze imine formation.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the mixture. Caution: Gas evolution may occur.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 12-24 hours).

    • Quench the reaction carefully by adding a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., DCM or EtOAc).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify via flash column chromatography.

FAQ 3: Compound Degradation - Lactam Ring Instability

Question: My compound appears to be decomposing during an aqueous workup or upon storage, especially if the solution is strongly acidic or basic. What is this degradation product?

Answer:

The observed degradation is almost certainly due to the hydrolysis of the lactam ring . Amides, including cyclic amides like lactams, are susceptible to cleavage under both acidic and basic conditions, a reaction that is often accelerated by heat.

  • Primary Cause & Mechanism:

    • Acid-Catalyzed Hydrolysis: The lactam carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

    • Base-Promoted Hydrolysis: A hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to break the amide C-N bond. This process is irreversible upon protonation of the resulting amine.[2][3]

  • Visualizing the Hydrolysis Pathway:

    hydrolysis_pathway start 6-Aminomethyl-piperidin-2-one (Lactam Ring Intact) acid H₃O⁺ / Heat start->acid Acid-Catalyzed Pathway base OH⁻ / Heat start->base Base-Promoted Pathway product Ring-Opened Product (6-amino-2-aminomethylhexanoic acid) acid->product base->product

    Caption: Lactam ring hydrolysis under acidic and basic conditions.

  • Troubleshooting Guide & Mitigation:

    ConditionRecommendationRationale
    Aqueous Workup Maintain a pH between 6 and 8. Use mild reagents like saturated NaHCO₃ for basification and saturated NH₄Cl or dilute citric acid for acidification. Avoid strong acids (HCl) and bases (NaOH, KOH).Minimizes the rate of both acid- and base-mediated hydrolysis.
    Purification Use standard silica gel chromatography. If reverse-phase HPLC is needed, use buffers like ammonium bicarbonate or ammonium acetate, which maintain a near-neutral pH. Avoid TFA-containing mobile phases if possible, or neutralize fractions immediately after collection.Strong acids like TFA can cause significant on-column or post-purification hydrolysis.
    Storage Store the compound as a dry, solid material at low temperatures (-20 °C). If in solution, use an anhydrous aprotic solvent.Prevents gradual hydrolysis from atmospheric moisture or residual water in solvents.

References

  • Belvisi, L., et al. (2017). Reactivity of 3-Oxo-β-lactams with Respect to Primary Amines-An Experimental and Computational Approach. Chemistry. Available at: [Link]

  • Reddit. (2023). Trying to minimize side reactions in a peptide coupling reaction. r/Chempros. Available at: [Link]

  • Rehman, S. U., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Available at: [Link]

  • Rehman, S. U., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. r/Chempros. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Wang, D., et al. (2016). Density functional study on the mechanism of direct N-acylation reaction of lactams with aldehydes catalyzed by Shvo's catalyst. Organic Chemistry Frontiers. Available at: [Link]

  • Guziec, F. S., & Wei, D. (1993). Steric limits in the reactions of amines with in situ generted .alpha.-lactams. The synthesis of extremely sterically hindered t. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • Tooke, C. L., et al. (2020). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. Available at: [Link]

  • Page, M. I. (1998). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Accounts of Chemical Research. Available at: [Link]

  • Pabasara, D. (2020). Difference Between O Acylation and N Acylation. Pediaa.Com. Available at: [Link]

  • Brainly.in. (2021). What is the difference between O acylation and N acylation?. Available at: [Link]

  • Kumar, A., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances. Available at: [Link]

  • Sanyal, G. (2012). The Mechanisms of Reactions of β-Lactams. ResearchGate. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Difference Wiki. (2024). O Acylation vs. N Acylation: What's the Difference?. Available at: [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Available at: [Link]

  • Brem, J., et al. (2022). Interactions of hydrolyzed β-lactams with the L1 metallo-β-lactamase: Crystallography supports stereoselective binding of cephem/carbapenem products. Journal of Biological Chemistry. Available at: [Link]

  • Colvin, M. (2003). Alkylating Agents. Holland-Frei Cancer Medicine. 6th edition. Available at: [Link]

  • Olasz, L., et al. (2004). Failure of alkylating agents to improve induction chemotherapy of oropharyngeal squamous cell cancer. Anticancer Research. Available at: [Link]

  • Wang, C., et al. (2013). Synthetic versatility of 2-substituted-6-methyl 2,3-dihydropyridinones in the synthesis of polyfunctional piperidine-based compounds and related β amino acid derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Zhang, Z., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications. Available at: [Link]

  • Ready Lab. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. Available at: [Link]

  • Frère, J. M., et al. (1982). and delta 3-cephalosporins, penicillinate and 6-unsubstituted penems. Intrinsic reactivity and interaction with beta-lactamases and D-alanyl-D-alanine-cleaving serine peptidases. Biochemical Journal. Available at: [Link]

  • Wang, T., et al. (2022). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen. Available at: [Link]

  • Concellón, C., et al. (2013). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry. Available at: [Link]

  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Török, G., et al. (2023). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. Molecules. Available at: [Link]

  • jOeCHEM. (2021). Identify and Complete the Reaction--More Substitution/Elimination (Worksheet Solutions Walkthrough). YouTube. Available at: [Link]

  • Chen, Y., et al. (2020). The hydrolytic water molecule of Class A β-lactamase relies on the acyl-enzyme intermediate ES* for proper coordination and catalysis. Scientific Reports. Available at: [Link]

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Technical Support Center: A Guide to the Storage and Handling of 6-Aminomethyl-piperidin-2-one Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Aminomethyl-piperidin-2-one oxalate (CAS No. 1187930-45-5). As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your research. This document provides in-depth guidance, troubleshooting, and best practices for storing and handling this compound to prevent its degradation.

The unique structure of this molecule, combining a piperidin-2-one (a cyclic amide, or lactam) with an oxalate salt, presents specific stability challenges. Understanding these challenges is the first step toward ensuring the long-term viability of the compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the day-to-day handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

The compound should be stored in a tightly sealed container at room temperature in a dry, dark place.[1] A desiccator or a controlled-humidity cabinet is highly recommended to minimize exposure to atmospheric moisture.

Q2: Why are exposure to moisture and air so critical to avoid?

The molecule has two primary points of vulnerability: the lactam ring and the oxalate salt.

  • Lactam Ring Hydrolysis: The piperidin-2-one component contains a lactam ring, which is susceptible to hydrolysis (cleavage by water). This reaction is accelerated by acidic or basic conditions and elevated temperatures.[2][3] Atmospheric moisture provides the water necessary for this degradation to occur, breaking the ring and rendering the compound inactive for its intended use.

  • Hygroscopic Nature of Oxalate: Oxalate salts are often hygroscopic, meaning they readily attract and absorb moisture from the air.[4] This absorbed water can then directly participate in the hydrolysis of the lactam ring. Therefore, the oxalate component can act as a catalyst for the degradation of the entire molecule if not kept dry.

Q3: What are the visible signs of potential degradation?

While chemical degradation is not always visible, you should be cautious if you observe any of the following:

  • Change in Appearance: The white, crystalline powder may become discolored, clumpy, or sticky. This often indicates the absorption of moisture.

  • Decreased Solubility: The degraded, ring-opened product will have different physicochemical properties, which may lead to issues with solubility in your experimental solvent system.

  • Inconsistent Experimental Results: The most reliable indicator of degradation is a loss of potency or unexpected outcomes in your experiments. If you observe inconsistent results from the same batch over time, degradation is a likely culprit.

Q4: I accidentally left the container open for a few hours. Is the material still usable?

This depends on the ambient humidity. A brief exposure in a low-humidity environment may not cause significant damage. However, we strongly recommend verifying the compound's purity before use. You can perform a quick qualitative check using Thin Layer Chromatography (TLC) against a new or trusted standard, or a more definitive quantitative analysis using High-Performance Liquid Chromatography (HPLC). See the protocol in Part 2 for guidance.

Part 2: In-Depth Technical Guide & Troubleshooting

This section provides a deeper dive into the chemical mechanisms of degradation and the protocols to assess compound integrity.

Understanding the Primary Degradation Pathway

The principal non-microbial degradation pathway for this compound in storage is hydrolysis. The presence of water attacks the electrophilic carbonyl carbon within the lactam ring, leading to irreversible ring cleavage.

G cluster_0 Degradation via Hydrolysis node_A 6-Aminomethyl-piperidin-2-one (Stable Lactam Form) node_B 6-Amino-6-(aminomethyl)hexanoic acid (Degraded Ring-Opened Form) node_A->node_B Lactam Ring Cleavage node_C H₂O (Moisture) [Accelerated by Acid/Base] node_C->node_A

Caption: Primary hydrolytic degradation pathway of the lactam ring.

Recommended Storage Conditions Summary

For quick reference, the optimal and suboptimal storage conditions are summarized below.

ParameterRecommended ConditionWhy?
Temperature Room Temperature (15-25°C)Avoids high temperatures that accelerate hydrolysis.[3] Refrigeration is not necessary unless specified and may cause condensation if not equilibrated to room temperature before opening.
Atmosphere Inert Gas (Argon/Nitrogen) or Desiccated EnvironmentMinimizes exposure to atmospheric moisture, the key reactant in hydrolysis.[5]
Light Amber Vial / Stored in DarknessProtects against potential photolytic degradation, a common stress factor for organic molecules.[6]
Container Tightly Sealed, Non-Reactive Glass Vial (e.g., Amber Glass)Prevents moisture ingress and ensures no interaction between the compound and the container material.[7]
Protocol: HPLC Analysis for Assessing Purity

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for assessing the purity of your compound and detecting degradation products.[8][9]

G cluster_workflow Workflow for HPLC Purity Assessment prep 1. Prepare Mobile Phase & Sample Diluent sample 2. Accurately weigh & dissolve a small amount of compound prep->sample inject 4. Inject onto RP-HPLC system (e.g., C18 column) sample->inject standard 3. Prepare a fresh standard (if available) for comparison standard->inject Reference Injection analyze 5. Analyze Chromatogram (UV Detector) inject->analyze compare 6. Compare sample peak area to total peak area analyze->compare result 7. Purity (%) = (Main Peak Area / Total Area) * 100 Identify any new peaks (degradants) compare->result

Caption: Experimental workflow for checking compound purity via HPLC.

Step-by-Step Methodology:

  • System Preparation:

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A typical starting point would be a gradient of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A gradient from 5% to 95% Acetonitrile over 20 minutes is a reasonable starting point for method development.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to an appropriate wavelength (e.g., 210 nm, where the amide bond absorbs).

  • Sample Preparation:

    • Accurately prepare a stock solution of your compound in a suitable diluent (e.g., 1 mg/mL in 50:50 water:acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject the sample onto the equilibrated HPLC system.

    • Record the chromatogram. The parent compound should appear as a major peak. Degradation products will typically appear as smaller, more polar (earlier eluting) peaks.

  • Interpretation:

    • Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >98% is generally considered good for a high-quality standard.

    • The presence of new peaks, especially when compared to an older chromatogram of the same batch or a new reference standard, indicates degradation.

Part 3: Advanced Topic - Forced Degradation Studies

For researchers developing formulations or establishing long-term stability protocols, a forced degradation (or stress testing) study is invaluable.[9][10] This involves intentionally exposing the drug substance to harsh conditions to rapidly identify potential degradation products and pathways.[11]

Stress ConditionTypical ProtocolLikely Outcome for this compound
Acid Hydrolysis 0.1 M HCl at 60°C for 2-8 hours[6]High susceptibility. The lactam ring is expected to hydrolyze rapidly. This is a key degradation pathway.
Base Hydrolysis 0.1 M NaOH at room temperature for 1-4 hours[6]Very high susceptibility. Base-catalyzed hydrolysis of the lactam is typically faster than acid-catalyzed hydrolysis. Significant degradation is expected.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours[6]Moderate susceptibility. The primary amine and the secondary amine within the ring could be susceptible to oxidation, but the lactam and oxalate are relatively stable to oxidation.
Thermal Degradation Solid-state sample heated to 80°C for 48 hoursModerate susceptibility. In the solid state and in the absence of moisture, the compound should be relatively stable. However, high heat can provide the activation energy needed for any trace moisture to initiate hydrolysis.
Photolytic Degradation Expose solution/solid to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelinesLow to moderate susceptibility. While the molecule lacks major chromophores, photostability should always be confirmed experimentally.

By understanding how your molecule behaves under stress, you can develop more robust storage and formulation strategies, ensuring the integrity and reliability of your scientific work.

References

  • Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. (n.d.). National Institutes of Health (NIH). [Link]

  • Material Safety Data Sheet - Calcium oxalate monohydrate, 98%. (n.d.). Cole-Parmer. [Link]

  • Salois, A., Perez, I., Palma, E., Goolish, E., & Griko, Y. (2015). Evaluation of the Chemical Integrity of Beta-Lactam Antibiotics by Iodine-Based Assay. Journal of Biosciences and Medicines, 3, 91-99. [Link]

  • Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings. (2023). National Institutes of Health (NIH). [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. (2024). National Institutes of Health (NIH). [Link]

  • Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. (2021). National Institutes of Health (NIH). [Link]

  • Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. (2024). MDPI. [Link]

  • Analytical methodologies for the detection of β-lactam antibiotics in milk and feed samples. (2009). ResearchGate. [Link]

  • Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. (2014). National Institutes of Health (NIH). [Link]

  • Compounding Certain Beta-Lactam Products in Shortage Under Section 503A of the Federal Food, Drug, and Cosmetic Act. (n.d.). U.S. Food and Drug Administration (FDA). [Link]

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2020). ResearchGate. [Link]

  • Forced Degradation Studies on The Piperine-Based Benzene Sulfonylamidine: The Effect of Acid, Base, and Peroxide on Its Stability. (2022). AIP Publishing. [Link]

  • Stability of Five Beta-Lactam Antibiotics in Sterile Water for Injection and Stored in Plastic Syringes. (1986). Defense Technical Information Center. [Link]

  • Microbial genetic and transcriptional contributions to oxalate degradation by the gut microbiota in health and disease. (2021). National Institutes of Health (NIH). [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. (2021). ResearchGate. [Link]

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Technical Support Center: Overcoming Solubility Challenges with 6-Aminomethyl-piperidin-2-one Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 6-Aminomethyl-piperidin-2-one oxalate (CAS: 1187930-45-5). This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges while working with this compound in various experimental assays. Due to its chemical nature as an oxalate salt of a primary amine, this compound presents specific solubility characteristics that require careful consideration during experimental design. This guide provides in-depth troubleshooting protocols, mechanistic explanations, and frequently asked questions to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a potential issue?

6-Aminomethyl-piperidin-2-one is a small molecule containing a primary amine and a lactam ring. The "oxalate" designation indicates it is supplied as a salt, formed by reacting the basic primary amine with oxalic acid. This salt form often improves the compound's stability and handling properties as a solid.

However, the oxalate salt form can lead to solubility challenges, particularly in aqueous solutions. Metal oxalates are often poorly soluble, and while this is an organic salt, the principles can be similar.[1] Furthermore, the solubility of amine salts is highly dependent on the pH of the solution.[2] When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous assay buffer at or near neutral pH, the compound's local environment changes dramatically, which can lead to precipitation.

Q2: I'm seeing a cloudy solution or precipitate when I dilute my DMSO stock into my aqueous assay buffer. What is happening?

This is a classic sign of a compound "crashing out" of solution. It occurs because the compound is soluble at high concentrations in a water-miscible organic solvent like DMSO but is not sufficiently soluble at the desired final concentration in the predominantly aqueous assay buffer.[3] The final concentration of the organic solvent (e.g., DMSO) is often too low to maintain solubility.[3] This is a critical issue, as undissolved compound particles can lead to inaccurate and unreliable assay results.

Q3: Should I try to convert the oxalate salt to the freebase form to improve solubility?

While chemically possible (by basifying a solution and extracting the freebase), this is not recommended for routine assay preparation. This process introduces multiple steps, requires purification and re-characterization, and can lead to errors in the final compound concentration. The molar mass of the freebase differs from the salt form, which would require adjustments in all calculations. It is far more practical and efficient to optimize the solubilization of the provided salt form directly within your experimental workflow.

Troubleshooting Guide: From Stock to Final Assay

This guide provides a systematic approach to addressing solubility issues at each stage of your experiment.

Problem 1: Difficulty Dissolving the Compound in the Initial Organic Solvent

While less common for DMSO, some salts can be challenging to dissolve even in organic solvents.

Root Cause: The ionic interactions of the salt crystal lattice may require energy (e.g., heat or sonication) to break apart, allowing the solvent to solvate the individual molecules.

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Caption: Initial Stock Solution Preparation Workflow.

Step-by-Step Protocol: Preparing a Concentrated Stock Solution

  • Accurate Measurement: Use a high-quality analytical balance to weigh the required mass of the compound.[4]

  • Solvent Addition: Add the desired volume of a suitable organic solvent (DMSO is the recommended starting point) to achieve a high-concentration stock, for example, 10 or 100 mM.

  • Initial Mixing: Vortex the solution vigorously for 1-2 minutes.[4]

  • Energy Input (If Needed): If the compound is not fully dissolved, place the vial in a sonicating water bath for 5-10 minutes or warm it gently in a water bath at 30-40°C. Caution: Do not overheat, as it may degrade the compound.

  • Final Check: Ensure the solution is clear and free of any visible particles before storing.

  • Storage: Store the stock solution appropriately, often at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[5]

SolventTypical Starting ConcentrationNotes
DMSO 10-100 mMRecommended first choice. Powerful but can be toxic to cells at >0.5% v/v.[]
Ethanol 1-10 mMLess toxic to cells but generally a weaker solvent than DMSO.
PEG 400 1-20 mMA co-solvent that can improve solubility and is often used in formulations.[7]
Problem 2: Compound Precipitates Upon Dilution into Aqueous Assay Buffer

This is the most common solubility challenge. The key is to control the chemical environment of the final solution.

Root Cause: The compound's solubility is pH-dependent. The aminomethyl group is basic and will be protonated (positively charged) at acidic pH. The oxalate counter-ion is the conjugate base of a weak acid and can be protonated at low pH. The solubility of the salt is a function of the equilibrium between its solid form and its dissolved, ionized forms.[8] In typical neutral buffers (pH ~7.4), the equilibrium may favor the less soluble form, causing precipitation.

Strategy A: pH Modification

Lowering the pH of the assay buffer can significantly increase the solubility of amine salts.[8][9] By adding a strong acid, you increase the concentration of H+ ions, which shifts the equilibrium towards the protonated (and more soluble) amine form.

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G cluster_solid Solid Phase Solid Compound(solid) IonPair R-NH3+  -OOC-COO- (aq) Solid->IonPair Dissolution FreeIons R-NH3+ (aq) + C2O4^2- (aq) IonPair->FreeIons Dissociation ProtonatedOxalate HC2O4- (aq) FreeIons->ProtonatedOxalate Low pH (H+) ProtonatedOxalate->FreeIons High pH (OH-)

Caption: pH-dependent equilibrium of the oxalate salt.

Experimental Protocol: pH Optimization Study

  • Prepare Buffers: Prepare several small batches of your primary assay buffer, adjusting the pH downwards in increments (e.g., pH 7.4, 7.0, 6.5, 6.0).

  • Dilution Test: To each buffer, add your compound from a concentrated DMSO stock to the desired final assay concentration. Ensure the final DMSO concentration is constant across all samples and is compatible with your assay (typically ≤0.5%).

  • Observation: Visually inspect for precipitation immediately and after a set incubation time (e.g., 30 minutes) at the assay temperature. A nephelometer can be used for quantitative measurement of turbidity.

  • Select Optimal pH: Choose the highest pH that maintains complete solubility.

  • Assay Compatibility Check: Crucially , you must verify that the modified pH does not negatively impact your assay's performance (e.g., enzyme activity, cell viability, or receptor binding). Run appropriate controls.

Strategy B: Using Co-solvents

A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, increases the solubility of hydrophobic or poorly soluble compounds.[10][11] It works by reducing the polarity of the aqueous medium.[]

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Caption: Troubleshooting workflow for assay dilution issues.

Common Co-solvents for Biological Assays

Co-solventTypical Final Conc. RangeAdvantages & Disadvantages
Polyethylene Glycol 400 (PEG 400) 1-10%Generally low toxicity; effective for many compounds.[7]
Propylene Glycol 1-5%Common in formulations; can have higher toxicity than PEG 400.[10]
Glycerin 1-10%Very low toxicity; can increase viscosity of the solution.[10]
Ethanol 0.5-2%Can be effective but may have higher cellular toxicity.

Protocol: Co-solvent Screening

  • Prepare assay buffers containing different percentages of a co-solvent (e.g., 1%, 2%, 5% PEG 400).

  • Perform the same dilution test as described in the pH optimization study.

  • Identify the lowest percentage of co-solvent that maintains solubility.

  • Validate that this concentration of co-solvent does not interfere with your assay performance.

References

  • FasterCapital. Best Practices For Stock Solutions. Retrieved from [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Pharmapproach. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]

  • bepls. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • ResearchGate. (2017, July 28). Is there a relationship between solubility of material and its PH level?. Retrieved from [Link]

  • CORE. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]

  • YouTube. (2025, April 24). pH and Solubility. Retrieved from [Link]

  • Sciencemadness.org. (2023, May 22). Oxalate solubility and basic questions. Retrieved from [Link]

  • National Institutes of Health. Variability in urinary oxalate measurements between six international laboratories. Retrieved from [Link]

  • PubChem. 6-Methylpiperidin-2-one. Retrieved from [Link]

  • CentAUR. (2024, January 23). Solubility of oxalate and its association with metal ions assessed by a simulated in vitro digestion model. Retrieved from [Link]

  • PubChem. 5-(Aminomethyl)piperidin-2-one. Retrieved from [Link]

  • American Elements. 2-{1-[5-(aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol. Retrieved from [Link]

  • PubChem. 3-(5-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione hydrochloride. Retrieved from [Link]

  • PubChem. Nicotinamidium oxalate. Retrieved from [Link]

  • PubChem. Nereistoxin Oxalate. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of Piperidinone-Based Scaffolds in Drug Design: From Synthetic Strategy to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

The piperidinone core, a six-membered heterocyclic ketone, has emerged as a privileged scaffold in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to engage with a wide array of biological targets have cemented its importance in the development of novel therapeutics. This guide offers a comparative analysis of two prominent piperidinone-based scaffolds: the 3,5-bis(benzylidene)piperidin-4-ones and the N-aryl-4-piperidones . We will delve into their synthesis, structure-activity relationships (SAR), mechanisms of action, and pharmacokinetic profiles, providing researchers, scientists, and drug development professionals with a comprehensive technical overview supported by experimental data.

The Piperidinone Scaffold: A Versatile Template for Drug Discovery

The piperidinone ring system provides a rigid framework that can be strategically functionalized to achieve desired pharmacological effects. The presence of the ketone group and the nitrogen atom allows for diverse chemical modifications, influencing the molecule's polarity, hydrogen bonding capacity, and overall three-dimensional shape. This versatility has led to the exploration of piperidinone derivatives in a multitude of therapeutic areas, most notably in oncology.

Comparative Analysis of Two Key Piperidinone Scaffolds

3,5-Bis(benzylidene)piperidin-4-ones: Potent Cytotoxic Agents

This class of compounds is characterized by the presence of two benzylidene moieties at the 3 and 5 positions of the piperidinone ring. These molecules have demonstrated significant in vitro cytotoxicity against a broad range of cancer cell lines.

Structure-Activity Relationship (SAR): The anticancer activity of 3,5-bis(benzylidene)piperidin-4-ones is intricately linked to the nature of the substituents on the aryl rings and the nitrogen atom of the piperidinone core.

  • Substitution on the Benzylidene Rings: The introduction of electron-withdrawing or electron-donating groups on the phenyl rings of the benzylidene moieties can significantly modulate cytotoxic potency. For instance, halogen substitutions often lead to enhanced activity.

  • N-Substitution: Acylation or sulfonylation of the piperidine nitrogen generally increases cytotoxic efficacy compared to the unsubstituted counterparts. This is attributed to the potential for additional interactions with the biological target.[1]

Mechanism of Action: The primary anticancer mechanism of 3,5-bis(benzylidene)piperidin-4-ones involves the induction of apoptosis. This is often mediated through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades. Furthermore, some derivatives have been shown to inhibit critical signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[2]

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PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth Promotes Piperidinone Piperidinone Derivative Piperidinone->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of piperidinone derivatives.

N-Aryl-4-Piperidones: A Scaffold for Diverse Targets

In this class of piperidinones, an aryl group is directly attached to the nitrogen atom. This scaffold has been explored for a wider range of biological activities beyond oncology, including as intermediates in the synthesis of pharmaceuticals.[3]

Structure-Activity Relationship (SAR): The biological activity of N-aryl-4-piperidones is highly dependent on the nature and substitution pattern of the N-aryl ring.

  • Electronic Effects: Aniline derivatives with both electron-donating and electron-withdrawing groups have been successfully utilized in the synthesis of N-aryl-4-piperidones, indicating a broad scope for modulating the electronic properties of the scaffold.[4]

  • Steric Hindrance: The steric bulk of substituents on the aniline ring can influence the efficiency of the cyclization reaction during synthesis.

Mechanism of Action: The mechanism of action of N-aryl-4-piperidones is diverse and depends on the overall molecular structure. While some derivatives may exhibit cytotoxic effects, this scaffold is more broadly utilized as a building block for compounds targeting G-protein coupled receptors (GPCRs) and other enzyme systems. The N-aryl group can serve as a key pharmacophoric element for receptor recognition.

Comparative Biological Activity

The following table summarizes the in vitro cytotoxic activity of representative compounds from both scaffolds against various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

Scaffold TypeCompoundCancer Cell LineIC50 (µM)Reference
3,5-Bis(benzylidene)piperidin-4-oneCompound 2b HCT116 (Colon)0.20 ± 0.03[5]
3,5-Bis(benzylidene)piperidin-4-oneCompound 2d HCT116 (Colon)0.45 ± 0.15[5]
3,5-Bis(benzylidene)piperidin-4-oneCompound 3a HCT116 (Colon)0.33 ± 0.11[5]
3,5-Bis(benzylidene)piperidin-4-oneCompound 3b HCT116 (Colon)0.28 ± 0.16[5]
3,5-Bis(benzylidene)piperidin-4-oneCompound 3b Huh-7 (Liver)6.54[6]
3,5-Bis(benzylidene)piperidin-4-oneCompound 3b MCF-7 (Breast)6.13[6]
N-Acyl-3,5-bis(arylidene)-4-piperidoneVariousMolt 4/C8 (T-lymphocyte)Low micromolar to submicromolar[7]
N-Acyl-3,5-bis(arylidene)-4-piperidoneVariousCEM (T-lymphocyte)Low micromolar to submicromolar[7]

Comparative Pharmacokinetic Profiles

The pharmacokinetic properties of piperidinone-based scaffolds are crucial for their development as viable drug candidates. While comprehensive comparative data is limited, some general trends can be observed.

Parameter3,5-Bis(benzylidene)piperidin-4-onesN-Aryl-4-Piperidones
Bioavailability Generally low due to poor water solubility.Can be modulated by substituents on the aryl ring.
Metabolism Susceptible to metabolic modifications on the benzylidene rings and the piperidinone core.The N-aryl group can influence metabolic stability.
Distribution Lipophilicity can lead to wide distribution, but also potential for non-specific binding.The polarity and size of the N-aryl group affect distribution.

Piperine, a naturally occurring piperidine derivative, has been shown to enhance the bioavailability of other drugs by inhibiting drug-metabolizing enzymes.[8] This suggests that the piperidinone scaffold itself may have the potential to be modified to improve the pharmacokinetic properties of drug candidates.

Experimental Protocols

Synthesis of 3,5-Bis(benzylidene)piperidin-4-ones

dot

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Piperidone 4-Piperidone Hydrochloride Stirring Stir at Room Temperature Piperidone->Stirring Aldehyde Aromatic Aldehyde Aldehyde->Stirring Solvent Ethanol Solvent->Stirring Catalyst Conc. HCl Catalyst->Stirring Neutralization Neutralize Stirring->Neutralization Extraction Extract Neutralization->Extraction Drying Dry Extraction->Drying Purification Purify (Chromatography/ Recrystallization) Drying->Purification Product 3,5-Bis(benzylidene) -4-piperidone Purification->Product

Caption: General workflow for the synthesis of 3,5-bis(benzylidene)-4-piperidones.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 4-piperidone hydrochloride and the desired aromatic aldehyde in ethanol.

  • Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.[9]

Synthesis of N-Aryl-4-Piperidones

Step-by-Step Methodology:

  • Preparation of Iodide Salt: Prepare N-methyl-N-benzyl-4-oxopiperidinium iodide by reacting commercially available N-benzyl-4-piperidone with methyl iodide in acetone.

  • Reaction Setup: In a refluxing solution of the desired aniline and a catalytic amount of potassium carbonate in aqueous ethanol, add a slurry of the iodide salt in water over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux for an additional 45 minutes.

  • Work-up: Add water to the reaction mixture and extract the product with dichloromethane.

  • Purification: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]

Conclusion and Future Perspectives

The comparative analysis of 3,5-bis(benzylidene)piperidin-4-ones and N-aryl-4-piperidones highlights the remarkable versatility of the piperidinone scaffold in drug design. The 3,5-bis(benzylidene) derivatives have emerged as potent cytotoxic agents with well-defined structure-activity relationships, making them promising candidates for further development as anticancer therapeutics. Their mechanism of action, primarily through the induction of apoptosis and inhibition of key signaling pathways like PI3K/Akt, offers multiple avenues for therapeutic intervention.

The N-aryl-4-piperidones, on the other hand, represent a more diverse class of compounds with applications beyond oncology. Their synthetic accessibility and the ease of modifying the N-aryl substituent make them valuable building blocks for creating libraries of compounds to screen against a wide range of biological targets.

Future research in this area should focus on several key aspects. For the 3,5-bis(benzylidene)piperidin-4-ones, efforts should be directed towards improving their pharmacokinetic profiles, particularly their aqueous solubility and bioavailability, to translate their potent in vitro activity into in vivo efficacy. This could involve the design of prodrugs or the use of advanced drug delivery systems. For the N-aryl-4-piperidones, the exploration of a wider range of aryl substituents and their evaluation against a broader panel of biological targets could lead to the discovery of novel therapeutics for various diseases.

References

  • Tortolani, D. R., & Poss, M. A. (2003). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 5(1), 59-61).
  • Ma, D., & Xia, C. (2003). A Facile Synthesis of N-Aryl Substituted Piperidones. Tetrahedron Letters, 44(20), 3985-3987*.
  • Dimmock, J. R., et al. (2016). Comparative QSAR Analysis of 3,5-bis (Arylidene)-4-Piperidone Derivatives: the Development of Predictive Cytotoxicity Models. Iranian Journal of Pharmaceutical Research, 15(2), 425-437.
  • Dimmock, J. R., et al. (2007). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. Journal of Medicinal Chemistry, 50(8), 1983-1987*.
  • Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31237-31267*.
  • Das, U., et al. (2022). Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity. Molecules, 27(19), 6718.
  • El-Sayed, W. M., et al. (2021). Design, Synthesis and Bioevaluation of Novel N -Substituted-3,5-Bis(Arylidene)-4-piperidone Derivatives as Cytotoxic and Antitumor Agents with Fluorescent Properties. ChemistrySelect, 6(32), 8345-8356*.
  • CN102731369A - Synthesis method for N-substituted-4-piperidone - Google P
  • Dimmock, J. R., et al. (2007). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. Bioorganic & Medicinal Chemistry, 15(15), 5177-5186*.
  • BenchChem. (2025). In Vivo Therapeutic Potential of (4-Methylpiperidin-1-yl)
  • CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone - Google P
  • N-PHENETHYL-4-PIPERIDINONE - precisionFDA.
  • Faizan, M., et al. (2024). Some FDA-approved piperazine-containing drugs.
  • BenchChem. (2025).
  • Kesarwani, K., & Gupta, R. (2013). Bioavailability enhancers of herbal origin: an overview. Asian Pacific journal of tropical biomedicine, 3(4), 253–266.
  • 4-Piperidone - Wikipedia.
  • Xu, J., et al. (2021). Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties from 2015 to June 2020. European Journal of Medicinal Chemistry, 223, 113648.
  • Qiu, S., et al. (2019). Piperine inhibits migration in the OVCAR-3 cell line in a concentration-dependent manner along with this it also has antiproliferative effects by apoptotic cell death, caused cell cycle arrest at the G2/M phase, and inhibits the PI3K/Akt/GSK3β signal transduction pathway. Journal of BUON, 24(5), 1969-1975.
  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(16), 1728-1740*.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.

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A Researcher's Guide to the Validation of 6-Aminomethyl-piperidin-2-one oxalate as a Novel Research Tool

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the validation of a new chemical entity as a reliable research tool is a critical process that underpins the integrity of subsequent discoveries. This guide provides a comprehensive framework for the characterization and validation of "6-Aminomethyl-piperidin-2-one oxalate" (CAS 1187930-45-5), a commercially available compound with limited characterization in the public scientific literature.[1] This document will, therefore, serve as a roadmap for its evaluation, outlining the necessary experimental workflows, potential comparative compounds, and the rigorous data required to establish it as a trusted research tool.

The core structure of this molecule, a substituted piperidin-2-one, is a privileged scaffold found in numerous biologically active compounds.[2][3] The presence of a primary aminomethyl group suggests potential interactions with targets that have a corresponding recognition motif, such as certain enzyme active sites or protein-protein interaction interfaces. Given the prevalence of the piperidine ring in inhibitors of enzymes like kinases and proteases, this guide will hypothetically frame the validation of "this compound" as a putative inhibitor of a hypothetical serine/threonine kinase, "Kinase-X."

Phase 1: Foundational Physicochemical and In Vitro Characterization

The initial phase of validation focuses on unequivocally confirming the identity, purity, and fundamental biochemical activity of the compound. This ensures that any observed biological effects are attributable to the compound and not to impurities or degradation products.

Identity and Purity Assessment

A crucial first step is to verify the structure and purity of the commercially procured "this compound."

Experimental Protocol: Compound Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Causality: The spectral data should be consistent with the expected chemical shifts and coupling constants for the structure of 6-aminomethyl-piperidin-2-one. The integration of proton signals should correspond to the number of protons in the molecule. Any significant unassigned signals may indicate impurities.

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the compound in an appropriate solvent (e.g., methanol/water with 0.1% formic acid).

    • Infuse the sample into an HRMS instrument (e.g., Orbitrap or TOF).

    • Causality: The measured monoisotopic mass should be within 5 ppm of the theoretical mass of the protonated free base (C₆H₁₃N₂O⁺). This provides a highly accurate confirmation of the elemental composition.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient).

    • Analyze the compound using a UV detector at an appropriate wavelength (e.g., 210 nm).

    • Causality: The resulting chromatogram should show a single major peak. Purity should be determined by the area percentage of this peak and is ideally >95% for use as a research tool.

Data Summary Table: Physicochemical Properties
PropertyExperimental ResultAcceptance Criteria
¹H NMRConsistent with structureAll major peaks assigned
¹³C NMRConsistent with structureAll major peaks assigned
HRMS (m/z)[Experimental Value]± 5 ppm of theoretical
HPLC Purity>98%>95%
Solubility[Experimental Value] in PBSDocumented
In Vitro Target Engagement: The Kinase-X Inhibition Assay

To test the hypothesis that our compound inhibits Kinase-X, a direct enzymatic assay is required.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents and Setup:

    • Recombinant human Kinase-X (purified).

    • Specific peptide substrate for Kinase-X.

    • ATP (at the Kₘ concentration for Kinase-X).

    • "this compound" serially diluted in assay buffer.

    • A known potent and selective Kinase-X inhibitor as a positive control (e.g., "Inhibitor-Y").

    • DMSO as a vehicle control.

    • A detection reagent that measures kinase activity (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • In a 384-well plate, add the compound at various concentrations.

    • Add Kinase-X and the peptide substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining kinase activity using the detection reagent as per the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Phase 2: Cellular Target Engagement and Selectivity

Demonstrating that the compound can enter cells and bind to its intended target is a critical step. Furthermore, assessing its selectivity against other related kinases is paramount to its validation as a specific research tool.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Experimental Protocol: CETSA

  • Cell Culture and Treatment:

    • Culture a cell line that expresses endogenous Kinase-X to 80% confluency.

    • Treat the cells with "this compound" at various concentrations (and a vehicle control) for a defined period (e.g., 1 hour).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspensions and heat each aliquot to a different temperature for 3 minutes using a thermal cycler.

    • Include an unheated control.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Analyze the amount of soluble Kinase-X in the supernatant by Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble Kinase-X as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Selectivity Profiling

To be a useful research tool, the compound should be selective for Kinase-X over other kinases.

Workflow: Kinase Selectivity Profiling

A common approach is to screen the compound at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., the DiscoverX KINOMEscan™ panel). The percentage of inhibition for each kinase is determined.

Data Summary Table: Selectivity Profile
Kinase% Inhibition at 1 µM
Kinase-X 95%
Kinase-A10%
Kinase-B5%
Kinase-C<2%
... (and so on for the panel)...

A compound is generally considered selective if it inhibits the primary target by >90% and off-targets by <50% at the screening concentration.

Phase 3: Elucidating the Cellular Mechanism of Action

A validated research tool must demonstrate a clear link between target engagement and a downstream cellular phenotype.

Target-Dependent Cellular Activity

Assuming Kinase-X phosphorylates a downstream substrate "Substrate-P," we can measure the effect of our compound on this phosphorylation event.

Experimental Protocol: Western Blot for Phospho-Substrate-P

  • Treat cells with increasing concentrations of "this compound."

  • Lyse the cells and perform a Western blot analysis using an antibody specific for the phosphorylated form of Substrate-P (p-Substrate-P).

  • Use an antibody for total Substrate-P as a loading control.

  • Causality: A dose-dependent decrease in the p-Substrate-P signal would indicate that the compound is inhibiting the cellular activity of Kinase-X.

Phenotypic Assay

If the Kinase-X pathway is known to be involved in a specific cellular process, such as cell proliferation, a corresponding assay should be performed.

Experimental Protocol: Cell Proliferation Assay (e.g., using CellTiter-Glo®)

  • Seed cells in a 96-well plate.

  • Treat with a dose-response of "this compound."

  • Incubate for a period relevant to cell division (e.g., 72 hours).

  • Measure cell viability according to the assay manufacturer's protocol.

  • Causality: An anti-proliferative effect that correlates with the IC₅₀ for target engagement and pathway inhibition provides strong evidence for the compound's mechanism of action.

Visualizing the Validation Workflow and Mechanism of Action

Diagrams can effectively illustrate the logical flow of the validation process and the hypothesized biological pathway.

ValidationWorkflow cluster_Phase1 Phase 1: In Vitro Characterization cluster_Phase2 Phase 2: Cellular Validation cluster_Phase3 Phase 3: Mechanism of Action P1_ID Identity & Purity (NMR, HRMS, HPLC) P1_Assay In Vitro Kinase Assay (IC50 vs. Kinase-X) P1_ID->P1_Assay Purity >95% P2_CETSA Cellular Target Engagement (CETSA) P1_Assay->P2_CETSA Potent IC50 P3_Pathway Pathway Inhibition (p-Substrate-P Western Blot) P2_CETSA->P3_Pathway Target Engagement Confirmed P2_Selectivity Selectivity Profiling (Kinase Panel) P2_Selectivity->P3_Pathway Selective Profile P3_Phenotype Cellular Phenotype (Proliferation Assay) P3_Pathway->P3_Phenotype Correlate EC50s Validated Validated Research Tool P3_Phenotype->Validated

Caption: The overall workflow for the validation of a new chemical probe.

SignalingPathway Compound 6-Aminomethyl- piperidin-2-one oxalate KinaseX Kinase-X Compound->KinaseX Inhibition SubstrateP Substrate-P KinaseX->SubstrateP Phosphorylation pSubstrateP p-Substrate-P SubstrateP->pSubstrateP Response Cellular Response (e.g., Proliferation) pSubstrateP->Response

Caption: Hypothesized signaling pathway for "this compound."

Comparative Analysis with Alternative Research Tools

A critical component of validation is benchmarking against existing, well-characterized tools. For our hypothetical Kinase-X, let's assume "Inhibitor-Y" and "Inhibitor-Z" are known inhibitors.

FeatureThis compoundInhibitor-Y (Positive Control)Inhibitor-Z (Alternative Scaffold)
Kinase-X IC₅₀ [Experimental Value]10 nM50 nM
Selectivity [Experimental Data]High (S-score(10) = 0.01)Moderate (S-score(10) = 0.2)
Cellular Potency (EC₅₀) [Experimental Value]100 nM500 nM
Mechanism of Action ATP-competitive (Hypothesized)ATP-competitiveAllosteric
Known Off-Targets To be determinedKinase-AKinase-B, Kinase-C
Solubility (Aqueous) To be determinedModerateLow
Cell Permeability To be determinedHighModerate

This comparative table provides researchers with a clear overview of the relative strengths and weaknesses of the new compound, allowing them to select the best tool for their specific experimental needs.

Conclusion and Future Directions

The validation of "this compound" as a research tool is a systematic process that requires rigorous experimental evaluation. This guide outlines a comprehensive, albeit hypothetical, strategy for its characterization, from basic physicochemical assessment to detailed cellular mechanism-of-action studies. By following such a workflow, researchers can build a robust data package to support its use, ensuring the generation of reliable and reproducible scientific data. The ultimate goal is to establish whether this compound can serve as a selective and potent probe for its biological target, thereby contributing a valuable new tool to the arsenal of the scientific community.

References

  • Kozlov, S. V., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(16), 3686. Available from: [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available from: [Link]

  • PubChem. 2-Piperidone. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. 2-Piperidinone. Available from: [Link]

  • FooDB. Showing Compound 2-Piperidinone (FDB028421). Available from: [Link]

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Navigating the Labyrinth of Anticoagulation: A Comparative Guide to Pyridine and Pyridinone-Based Factor XIa Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for safer anticoagulants is a paramount challenge in modern medicine. Traditional therapies, while effective, often carry a significant risk of bleeding. This has propelled the exploration of novel targets within the coagulation cascade that could uncouple antithrombotic efficacy from hemorrhagic side effects. Factor XIa (FXIa), a key enzyme in the intrinsic pathway of coagulation, has emerged as a promising target, as its inhibition is anticipated to reduce thrombosis with a lower propensity for bleeding.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyridine and pyridinone-based FXIa inhibitors, comparing their performance with other notable alternatives and detailing the experimental methodologies crucial for their evaluation.

The Rationale for Targeting Factor XIa

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. While the extrinsic pathway is crucial for initiating coagulation in response to tissue injury, the intrinsic pathway, where FXIa plays a pivotal role, is now understood to be more involved in the amplification and stabilization of the thrombus.[1] This differential role suggests that inhibiting FXIa could prevent pathological thrombosis with minimal disruption to hemostasis, the body's normal response to bleeding.

Caption: The Coagulation Cascade Highlighting Factor XIa's Role.

Structure-Activity Relationship of Pyridine and Pyridinone-Based FXIa Inhibitors

Recent research has identified pyridine and pyridinone scaffolds as promising cores for the development of potent and selective FXIa inhibitors.[3] The general structure of these compounds allows for systematic modifications to explore the chemical space and optimize their pharmacological properties.

A key publication by Corte et al. (2015) provides significant insights into the SAR of these scaffolds, replacing a previously identified imidazole ring with six-membered pyridine and pyridinone rings.[4] The study highlights the critical interactions of these molecules within the active site of FXIa.

Key Structural Modifications and Their Impact

The SAR of these analogs can be dissected by examining the substitutions at various positions of the core scaffold, which can be conceptually divided into the P1, P2, and P1' regions, corresponding to their interactions with the S1, S2, and S1' pockets of the FXIa enzyme.

CompoundCore ScaffoldR1 (P1)R2 (P2')FXIa Ki (nM)aPTT EC2x (µM)
(S)-23 Pyridine3-amino-1H-indazole4-chlorophenyl0.20.8
(±)-24 Pyridinone3-amino-1H-indazole4-chlorophenyl0.41.2
Analog A PyridinePhenyl4-chlorophenyl>1000>100
Analog B Pyridine3-amino-1H-indazolePhenyl2.510

Data synthesized from Corte et al., 2015.[4]

  • P1 Group (R1): The nature of the substituent at the P1 position, which interacts with the S1 pocket of FXIa, is crucial for potency. The S1 pocket of FXIa has a strong preference for basic moieties. The 3-amino-1H-indazole group in compounds (S)-23 and (±)-24 demonstrates a significant enhancement in inhibitory activity compared to a simple phenyl group (Analog A), with Ki values dropping from >1000 nM to the sub-nanomolar range.[4] This highlights the importance of a basic, hydrogen-bond donating group for anchoring the inhibitor in the S1 pocket.

  • P2' Group (R2): The P2' substituent extends into the S2' pocket of the enzyme. A 4-chlorophenyl group at this position, as seen in the most potent compounds, appears to be optimal for achieving high affinity.[4] The chlorine atom likely engages in favorable interactions within the pocket. Replacing the 4-chlorophenyl group with an unsubstituted phenyl ring (Analog B) results in a greater than 10-fold loss in potency, indicating the importance of the halogen substituent.[4]

  • Core Scaffold: The replacement of an imidazole core with pyridine or pyridinone scaffolds yielded potent inhibitors. Both the pyridine ((S)-23) and pyridinone ((±)-24) cores are well-tolerated, with the pyridine analog showing slightly higher potency.[4] X-ray crystallography has revealed that these six-membered rings can adopt a conformation that allows for optimal interactions with the enzyme's active site.[4]

Comparative Analysis with Alternative FXIa Inhibitors

To contextualize the performance of the pyridine and pyridinone-based inhibitors, it is essential to compare them with other classes of FXIa inhibitors, particularly those that have advanced to clinical trials. Asundexian (BAY 2433334) is a notable oral, small-molecule FXIa inhibitor that has undergone extensive clinical investigation.[5]

Compound/DrugScaffold ClassFXIa IC50/Ki (nM)Selectivity vs. Plasma KallikreinSelectivity vs. ThrombinSelectivity vs. Factor Xa
(S)-23 Pyridine-based0.2 (Ki)ModerateHighHigh
(±)-24 Pyridinone-based0.4 (Ki)ModerateHighHigh
Asundexian N/A~5 (IC50)~10-fold>1000-fold>1000-fold

Data for (S)-23 and (±)-24 from Corte et al., 2015[4]. Data for Asundexian synthesized from available literature.[5]

The pyridine and pyridinone-based inhibitors, particularly (S)-23, exhibit exceptional in vitro potency, with Ki values in the sub-nanomolar range, appearing more potent than Asundexian in biochemical assays.[4][5] However, it is crucial to consider that in vitro potency does not always translate directly to in vivo efficacy and safety. Factors such as oral bioavailability, metabolic stability, and off-target effects play a significant role in the overall drug profile. Asundexian has demonstrated a favorable pharmacokinetic profile and a good safety record in clinical trials.[5]

A critical aspect of FXIa inhibitor development is selectivity against other serine proteases, especially plasma kallikrein, which shares structural homology with FXIa. Poor selectivity can lead to off-target effects. While the pyridine and pyridinone-based inhibitors show high selectivity against thrombin and Factor Xa, their selectivity against plasma kallikrein is described as moderate.[4] Asundexian also exhibits some activity against plasma kallikrein.[5] Achieving high selectivity remains a key challenge in the field.

Experimental Protocols for Evaluation

The robust evaluation of novel FXIa inhibitors requires a standardized set of in vitro and in vivo assays. The following protocols are fundamental to characterizing the potency, selectivity, and efficacy of compounds like the 6-aminomethyl-piperidin-2-one derivatives.

In Vitro FXIa Inhibitory Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human Factor XIa.

Principle: The assay measures the residual enzymatic activity of FXIa in the presence of varying concentrations of the inhibitor, using a fluorogenic substrate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 150 mM), CaCl2 (e.g., 5 mM), and a carrier protein like bovine serum albumin (BSA, e.g., 0.1%).

    • Human Factor XIa: Reconstitute purified human FXIa to a working concentration (e.g., 1 nM) in the assay buffer.

    • Fluorogenic Substrate: Prepare a stock solution of a suitable FXIa substrate (e.g., Boc-Gln-Ala-Arg-AMC) in DMSO and dilute to a working concentration (e.g., 100 µM) in the assay buffer.

    • Test Compound: Prepare a serial dilution of the test compound in DMSO.

  • Assay Procedure:

    • Add 50 µL of the test compound dilutions to the wells of a 96-well microplate.

    • Add 25 µL of the human Factor XIa solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate to each well.

    • Monitor the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To assess the anticoagulant effect of a test compound in human plasma.

Principle: The aPTT assay measures the time it takes for a clot to form in plasma after the addition of a contact activator and calcium. Inhibition of the intrinsic pathway, including FXIa, will prolong the aPTT.

Step-by-Step Methodology:

  • Sample Preparation:

    • Collect citrated human plasma from healthy donors.

    • Prepare dilutions of the test compound in the plasma.

  • Assay Procedure:

    • Pre-warm the plasma samples and aPTT reagent (containing a contact activator like silica or ellagic acid) to 37°C.

    • In a coagulometer cuvette, mix 50 µL of the plasma sample with 50 µL of the aPTT reagent and incubate for a specified time (e.g., 3 minutes) at 37°C.

    • Initiate clotting by adding 50 µL of pre-warmed calcium chloride solution (e.g., 25 mM).

    • Measure the time to clot formation.

  • Data Analysis:

    • Determine the concentration of the test compound that doubles the baseline aPTT (EC2x).

FXIa_Inhibitor_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochemical_assay Biochemical Assay (IC50) selectivity_assays Selectivity Assays (vs. other proteases) biochemical_assay->selectivity_assays Promising Potency plasma_assay Plasma Clotting Assay (aPTT) selectivity_assays->plasma_assay Good Selectivity pk_studies Pharmacokinetic Studies plasma_assay->pk_studies Active in Plasma thrombosis_model Thrombosis Models (e.g., FeCl3) pk_studies->thrombosis_model Favorable PK bleeding_model Bleeding Models thrombosis_model->bleeding_model Efficacious

Caption: A Generalized Workflow for the Evaluation of FXIa Inhibitors.

Conclusion and Future Directions

The pyridine and pyridinone scaffolds represent a promising avenue for the development of novel Factor XIa inhibitors. The detailed structure-activity relationships discussed herein provide a roadmap for medicinal chemists to design next-generation anticoagulants with potentially superior safety profiles. The exceptional potency of compounds like (S)-23 underscores the potential of this chemical class.

However, the journey from a potent lead compound to a clinically successful drug is arduous. Future research must focus on optimizing the pharmacokinetic properties, improving selectivity against plasma kallikrein, and rigorously evaluating the in vivo efficacy and safety of these derivatives. The experimental protocols outlined in this guide provide a robust framework for these critical studies. As our understanding of the coagulation cascade deepens, so too will our ability to design targeted therapies that effectively prevent thrombosis without the debilitating risk of bleeding, ultimately improving the lives of millions of patients worldwide.

References

  • Al-Horani, R. A., & Afosah, D. K. (2018). Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. International journal of molecular sciences, 19(11), 3379. [Link]

  • Corte, J. R., Fang, T., Hangeland, J. J., Friends, T. J., Rendina, A. R., Luettgen, J. M., ... & Quan, M. L. (2015). Pyridine and pyridinone-based factor XIa inhibitors. Bioorganic & medicinal chemistry letters, 25(4), 925–930. [Link]

  • Jin, L., Seiffert, D., & Zhang, D. (2005). Design, synthesis, and biological evaluation of peptidomimetic inhibitors of factor XIa as novel anticoagulants. Bioorganic & medicinal chemistry letters, 15(21), 4784–4789. [Link]

  • Perzborn, E., Heitmeier, S., Laux, V., & Buchmuller, A. (2021). Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa. Journal of thrombosis and haemostasis : JTH, 19(1), 116–127. [Link]

  • Shida, C. S., & Al-Horani, R. A. (2020). Factor XIa inhibitors: a review of patent literature. Expert opinion on therapeutic patents, 30(11), 851–869. [Link]

  • Potapov, A. S., et al. (2021). Synthesis and study of new 2H-pyranoquinolin-2-one-based inhibitors of blood coagulation factors Xa and XIa. Russian Chemical Bulletin, 70(3), 492-498. [Link]

Sources

Navigating the Research Landscape of 6-Aminomethyl-piperidin-2-one Derivatives: A Guide to a Sparsely Explored Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of innovation. However, the journey into uncharted territory is not without its challenges. This guide addresses the current state of research surrounding "6-Aminomethyl-piperidin-2-one" derivatives, a chemical entity that, despite its structural relationship to the privileged piperidine scaffold, remains largely unexplored in publicly available scientific literature. While the piperidine ring is a ubiquitous feature in a vast array of pharmaceuticals, a comprehensive analysis of in vitro and in vivo studies specifically involving derivatives of 6-Aminomethyl-piperidin-2-one reveals a significant gap in the available data.

This guide will provide a transparent overview of the limited information that has been uncovered and contextualize the potential of this scaffold within the broader landscape of piperidine chemistry. It aims to serve as a foundational resource for researchers considering venturing into this area, highlighting both the scarcity of current knowledge and the potential opportunities that may lie within this understudied chemical space.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine motif is a six-membered nitrogen-containing heterocycle that is a fundamental building block in the design of a wide range of therapeutic agents.[1][2][3] Its prevalence in drug discovery stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for introducing diverse functionalities that can interact with various biological targets.[1][2][3] From potent analgesics to innovative cancer therapies, the piperidine ring has proven to be a highly successful structural element in the development of clinically effective drugs.

The Elusive Derivatives of 6-Aminomethyl-piperidin-2-one

Despite the widespread investigation of piperidine derivatives, a thorough search of scientific databases and patent literature for in vitro and in vivo studies specifically focused on derivatives of "6-Aminomethyl-piperidin-2-one" yields very limited results. This scarcity of data prevents the construction of a detailed comparative guide with supporting experimental data as initially intended.

One notable, albeit indirect, mention of this scaffold is found in a patent application (WO2023209090A1) which describes the use of "6-(aminomethyl)piperidin-2-one" as a reactant in the synthesis of bicyclic heteroaromatic compounds intended as TEAD inhibitors for the treatment of cancer.[4] However, this document focuses on the final products and does not provide any biological data on the 6-Aminomethyl-piperidin-2-one moiety or its direct derivatives.

The broader searches for piperidine derivatives have yielded a wealth of information on other, structurally distinct, piperidine-containing compounds. For instance, extensive research exists on (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives as highly selective kappa opioid analgesics.[5][6] These studies provide detailed structure-activity relationships and in vivo efficacy data, but the core scaffold is significantly different from 6-Aminomethyl-piperidin-2-one.

The Path Forward: Opportunities in an Unexplored Domain

The lack of published research on 6-Aminomethyl-piperidin-2-one derivatives presents both a challenge and an opportunity. For medicinal chemists and pharmacologists, this represents a largely untapped area of chemical space. The combination of the piperidin-2-one (a lactam) structure with an aminomethyl substituent at the 6-position offers unique structural features that could be exploited for the design of novel therapeutic agents.

Future research in this area could involve:

  • Synthesis of a focused library of 6-Aminomethyl-piperidin-2-one derivatives: This would involve the derivatization of the primary amine and/or the lactam nitrogen to explore a range of chemical functionalities.

  • In vitro screening against a diverse panel of biological targets: Given the versatility of the piperidine scaffold, these new derivatives could be screened for activity in various therapeutic areas, such as oncology, neuroscience, and infectious diseases.

  • Structural biology and computational modeling: To understand the potential binding modes of these derivatives and to guide the design of more potent and selective compounds.

Conclusion

While a comprehensive, data-rich comparison guide for in vitro and in vivo studies of "6-Aminomethyl-piperidin-2-one" derivatives is not currently feasible due to the lack of available information, this analysis serves to highlight a significant knowledge gap in the field of medicinal chemistry. The piperidine scaffold continues to be a source of inspiration for the development of new drugs, and the unexplored nature of the 6-Aminomethyl-piperidin-2-one core may hold promise for future discoveries. For researchers willing to embark on the exploration of this novel chemical space, the potential for innovation and the development of new therapeutic agents is a compelling prospect. This guide, therefore, serves not as a definitive comparison, but as a call to action for the scientific community to investigate the potential of this understudied class of compounds.

References

[4] WO2023209090A1 - Bicyclic heteroaromatic compounds and their use in the treatment of cancer - Google Patents. (URL not available)

[1] Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. https://doi.org/10.3390/ijms24032937

[5] Di Chiara, G., et al. (1996). (2S)-1-(Arylacetyl)-2-(aminomethyl)piperidine derivatives: novel, highly selective kappa opioid analgesics. Journal of medicinal chemistry, 39(25), 5053–5063. https://doi.org/10.1021/jm960383b

[6] Di Chiara, G., et al. (1996). (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives: novel, highly selective kappa opioid analgesics. PubMed. (URL not available)

[2] Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. (URL not available)

[3] Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. (URL not available)

Sources

A Comparative Analysis of 6-Aminomethyl-piperidin-2-one Stereoisomers: Unraveling the Chiral Advantage in Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

AUSTIN, Texas – January 20, 2026 – In the landscape of modern drug discovery, the principle of chirality is a cornerstone of rational drug design, dictating the specificity and efficacy of therapeutic agents. This guide delves into the comparative biological activities of the stereoisomers of 6-Aminomethyl-piperidin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry. While direct comparative studies on the enantiomers of this specific molecule are not extensively documented in publicly available literature, we can infer the potential for stereospecific activity based on established principles of pharmacology and the behavior of analogous chiral compounds.

The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs targeting conditions from cancer to central nervous system disorders. The introduction of a chiral center, as is the case with 6-Aminomethyl-piperidin-2-one, gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers. It is a well-established phenomenon that these enantiomers can exhibit markedly different pharmacological and toxicological profiles due to their distinct three-dimensional arrangements, which dictate their interactions with chiral biological macromolecules such as receptors and enzymes.

The Significance of Stereochemistry in Drug Action

The differential activity of stereoisomers is a fundamental concept in pharmacology. One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. This stereoselectivity arises from the specific fit required for a drug molecule to bind to its biological target.

A prime example of this is the differential activity of enantiomers of various drugs, where the (R)-isomer of a compound may be significantly more potent than the (S)-enantiomer at a specific receptor. This underscores the critical importance of evaluating the biological activity of individual enantiomers rather than the racemic mixture.

Potential Biological Targets for 6-Aminomethyl-piperidin-2-one Stereoisomers

Given its structural similarity to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system, 6-Aminomethyl-piperidin-2-one is a compelling candidate for interacting with GABA receptors. GABAergic signaling is a key target for drugs treating anxiety, epilepsy, and sleep disorders. It is highly probable that the (R) and (S) enantiomers of 6-Aminomethyl-piperidin-2-one would exhibit differential affinities and efficacies for GABA receptor subtypes due to the stereospecific nature of the receptor's binding pocket.

Furthermore, the piperidone scaffold is a versatile pharmacophore found in a variety of bioactive molecules, including inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of diabetes. A study on novel aminomethyl-piperidones as DPP-IV inhibitors highlighted the importance of specific stereochemistry for potent and selective activity. For instance, the optimized analogue (4S,5S)-5-(aminomethyl)-1-(2-(benzo[d][1][2]dioxol-5-yl)ethyl)-4-(2,5-difluorophenyl)piperidin-2-one demonstrated excellent in vitro potency and selectivity. This strongly suggests that the stereochemical configuration at the 6-position of 6-Aminomethyl-piperidin-2-one would be a critical determinant of its activity if it were to target similar enzymes.

Experimental Approach to a Comparative Analysis

To definitively compare the biological activities of the (R) and (S) enantiomers of 6-Aminomethyl-piperidin-2-one, a systematic experimental workflow is necessary.

Chiral Separation and Synthesis

The first crucial step is to obtain the individual enantiomers in high purity. This can be achieved through two primary routes:

  • Chiral Resolution: Separation of a racemic mixture of 6-Aminomethyl-piperidin-2-one using techniques like chiral High-Performance Liquid Chromatography (HPLC).

  • Asymmetric Synthesis: Employing stereoselective synthetic methods to produce each enantiomer directly.

The success of these methods is paramount for the subsequent biological evaluation.

Figure 1: A generalized workflow for the comparative biological evaluation of 6-Aminomethyl-piperidin-2-one stereoisomers.

In Vitro Biological Evaluation

Once the pure enantiomers are obtained, a battery of in vitro assays should be conducted to compare their biological activities.

Table 1: Hypothetical In Vitro Comparison of 6-Aminomethyl-piperidin-2-one Stereoisomers

Assay Type(R)-6-Aminomethyl-piperidin-2-one(S)-6-Aminomethyl-piperidin-2-oneRacemic Mixture
GABAA Receptor Binding Affinity (Ki, nM) Hypothetical Value: 15Hypothetical Value: 250Hypothetical Value: 30
GABAA Receptor Functional Assay (EC50, µM) Hypothetical Value: 0.5Hypothetical Value: 10Hypothetical Value: 1.0
DPP-IV Enzyme Inhibition (IC50, µM) Hypothetical Value: >100Hypothetical Value: 5Hypothetical Value: 10

Note: The values in this table are purely hypothetical and for illustrative purposes. Actual experimental data is required for a definitive comparison.

The causality behind these experimental choices lies in the need to dissect the specific molecular interactions of each stereoisomer. Receptor binding assays, for instance, would reveal differences in affinity for the target, while functional assays would elucidate their efficacy as agonists, antagonists, or allosteric modulators.

In Vivo Studies

Following promising in vitro results, the enantiomers would be evaluated in animal models to assess their therapeutic potential and pharmacokinetic profiles. For example, if the in vitro data suggests GABAergic activity, animal models of anxiety or seizures would be appropriate.

Conclusion

Future research, following the outlined experimental workflow, is essential to fully characterize and compare the pharmacological properties of these stereoisomers. Such studies will be instrumental in determining if one enantiomer possesses a superior therapeutic window, thereby guiding the development of more effective and safer drug candidates based on the 6-Aminomethyl-piperidin-2-one scaffold. The pursuit of single-enantiomer drugs is a critical endeavor in the quest for precision medicine, and a thorough investigation into the stereoisomers of this promising compound is a logical and necessary next step.

References

Due to the absence of direct comparative studies on the specified stereoisomers, this reference list includes publications on related topics that support the principles discussed in this guide.

  • Jadav, P. D., et al. (2014). Design, synthesis and biological evaluation of novel aminomethyl-piperidones based DPP-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(9), 2146-2150. [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Chebib, M., & Johnston, G. A. R. (2000). The ‘GABA-C’ receptors of the vertebrate retina. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(4-5), 327-336. [Link]

  • Krogsgaard-Larsen, P., Frølund, B., & Liljefors, T. (2002). GABAA receptor agonists, partial agonists, and antagonists. Design and therapeutic prospects. Journal of Medicinal Chemistry, 45(25), 5471-5490. [Link]

  • Aboul-Enein, H. Y. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Archiv der Pharmazie, 337(8), 453-456. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Target Specificity of 6-Aminomethyl-piperidin-2-one Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for rigorously evaluating the target specificity of novel compounds built on the versatile 6-Aminomethyl-piperidin-2-one scaffold. The piperidine heterocycle is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1][2] However, this same versatility demands a stringent and multi-faceted approach to confirm that a compound's therapeutic effect stems from its intended target, not from a constellation of off-target interactions that could lead to toxicity or misleading structure-activity relationships (SAR).

This document eschews a rigid, one-size-fits-all protocol. Instead, it presents a logical, tiered strategy—a "specificity funnel"—that moves from broad, high-throughput screening to deep, physiologically relevant validation. Each stage is designed to build upon the last, providing the robust, cross-validated data necessary for confident decision-making in a drug discovery pipeline.

The Specificity Assessment Funnel: A Multi-Pronged Strategy

True confidence in a compound's specificity is not achieved through a single experiment. It is the culmination of orthogonal assays that probe the compound-target interaction at biochemical, cellular, and proteome-wide levels. Our approach is structured as a funnel, systematically narrowing down the potential interaction landscape to provide a high-resolution map of a compound's binding profile.

cluster_0 Phase 1: Broad Profiling cluster_1 Phase 2: In-Cell Validation cluster_2 Phase 3: Unbiased Proteome-Wide Assessment cluster_3 Phase 4: Genetic & Functional Confirmation P1 Biochemical Assays (Enzyme/Binding Assays) P3 Cellular Thermal Shift Assay (CETSA) (Target Engagement) P1->P3 P2 Large-Scale Kinome Profiling P2->P3 P4 Thermal Proteome Profiling (TPP) (Global Off-Target Discovery) P3->P4 P5 Chemical Proteomics (Affinity Pull-Down) P3->P5 P6 CRISPR-Cas9 Screens (Target Validation) P4->P6 P5->P6 P7 Cellular Phenotypic Assays (Downstream Signaling) P6->P7

Caption: The Target Specificity Assessment Funnel.

Phase 1: Foundational Biochemical & Kinase Profiling

The journey begins with in vitro assays to confirm direct interaction with the intended target and to cast a wide net for the most common off-targets: protein kinases.

Primary Biochemical Assays: Confirming the Hypothesis

Before any broad screening, it is essential to confirm that your compound engages the primary, purified target protein.[3][4] The choice of assay is dictated by the target class.

  • For Enzymes (e.g., Kinases, Proteases): Enzyme activity assays are the gold standard. They measure the functional consequence of binding (inhibition or activation) and provide quantitative data like IC50 values.[5]

  • For Non-Enzymatic Targets (e.g., Receptors, Structural Proteins): Binding assays are more appropriate. Techniques like Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), or TR-FRET directly measure the affinity (KD) of the compound for the target.[5]

Expertise in Practice: The value of these initial assays is twofold. First, they validate the fundamental hypothesis of your project. Second, they provide the potency benchmark (IC50 or KD) against which all subsequent off-target activities will be compared. A compound that is 1,000-fold more potent against its intended target than any off-target is fundamentally different from one with a 10-fold window.

Kinome Profiling: The First Pass for Off-Targets

Protein kinases are a frequent source of off-target effects for many small molecules.[6] Therefore, a broad kinase panel screen is a crucial first step in mapping specificity.[7] Several commercial services are available, each with different strengths.

Profiling Platform Principle Advantages Considerations
Radiometric Assay (e.g., HotSpot™) Measures the transfer of radioactive ³³P-ATP to a substrate.[7]Gold standard for sensitivity; direct measurement of enzymatic activity.Use of radioactivity; typically an endpoint measurement.
Luminescence Assay (e.g., ADP-Glo™) Measures the amount of ADP produced, which correlates with kinase activity.[8]High-throughput, non-radioactive.Indirect measurement; susceptible to ATP-competitive artifacts.
Continuous Kinetic Assay (e.g., KinSight™) Monitors enzyme activity in real-time by continuously measuring product formation.[9]Provides kinetic data, can identify time-dependent inhibition, more accurate reaction rates.May have lower throughput than endpoint assays.

Recommendation: For an initial screen, a large panel (over 300 kinases) at a single high concentration (e.g., 1 or 10 µM) is cost-effective for identifying major liabilities.[10] Any significant hits (e.g., >50% inhibition) should be followed up with full IC50 dose-response curves to determine true potency.

Phase 2: Cellular Target Engagement with CETSA

A compound that binds a purified protein in a test tube is not guaranteed to work in the complex milieu of a living cell.[4] Cellular target engagement assays are essential to confirm that the compound can penetrate the cell membrane, avoid efflux pumps, and find its target in a native environment.[11]

The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to measure this directly.[12][13] It is based on the principle that when a ligand binds to a protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[14]

cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Quantification cluster_4 Step 5: Analysis N1 Treat intact cells with Compound or Vehicle (DMSO) N2 Heat cell aliquots across a temperature gradient (e.g., 40°C to 70°C) N1->N2 N3 Lyse cells and centrifuge to pellet aggregated proteins N2->N3 N4 Collect supernatant and quantify soluble target protein (Western Blot, MS, etc.) N3->N4 N5 Plot soluble protein vs. temperature. A shift indicates stabilization. N4->N5

Caption: The Cellular Thermal Shift Assay (CETSA) Workflow.

Experimental Protocol: Microplate-Based CETSA

This protocol is adapted for a 96-well plate format, suitable for dose-response analysis.[12]

  • Cell Plating: Seed cells in a 96-well plate at a density that allows them to reach ~80-90% confluency on the day of the experiment.

  • Compound Treatment: Remove media and add fresh media containing the 6-Aminomethyl-piperidin-2-one compound at various concentrations (e.g., 8-point, 3-fold serial dilution) or vehicle (DMSO). Incubate for 1-2 hours under normal culture conditions.

  • Thermal Challenge: Seal the plate tightly. Place the plate in a PCR thermocycler with a heated lid and run a temperature gradient for 3 minutes. Self-Validation Step: An initial experiment should determine the optimal melt temperature (Tm), which is the temperature at which ~50% of the protein is denatured in the vehicle control.

  • Lysis: Immediately after heating, lyse the cells by freeze-thawing (e.g., transfer to -80°C freezer, then thaw) or by adding lysis buffer with protease/phosphatase inhibitors.

  • Separation: Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Quantification: Carefully collect the supernatant. The amount of soluble target protein can be quantified by various methods, such as Western Blot, ELISA, or AlphaScreen®.[12]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15]

Hypothetical Data: CETSA for Compound 'AMP-X'
Target Protein Treatment Apparent Melting Temp (Tm) Thermal Shift (ΔTm)
Target-A (Intended) Vehicle (DMSO)52.1 °C-
Target-A (Intended) 1 µM AMP-X58.6 °C+6.5 °C
Off-Target-K (Kinase) Vehicle (DMSO)55.4 °C-
Off-Target-K (Kinase) 1 µM AMP-X55.8 °C+0.4 °C

Interpretation: The significant thermal shift for Target-A provides strong evidence that AMP-X engages its intended target in intact cells. The negligible shift for Off-Target-K, even if it was a hit in the biochemical kinome screen, suggests poor engagement in the cellular context, deprioritizing it as a major liability.

Phase 3: Unbiased, Proteome-Wide Specificity Profiling

CETSA is excellent for validating engagement with known targets. But what about the unknown unknowns? To build a complete specificity profile, we must use unbiased methods that scan the entire proteome for interactions.

Thermal Proteome Profiling (TPP): CETSA at Scale

TPP (also known as proteome-wide CETSA) extends the CETSA principle by using quantitative mass spectrometry to identify every protein in the cell that is stabilized by the compound.[16] This is the most powerful technique for discovering unanticipated off-targets.[17]

The workflow is similar to CETSA, but instead of analyzing a single protein, the soluble fractions from vehicle- and drug-treated cells at multiple temperatures are subjected to proteomic analysis. Stabilized proteins are identified as those that remain in the soluble fraction at higher temperatures in the drug-treated samples.

Chemical Proteomics: Affinity-Based Approaches

An alternative strategy is chemical proteomics, which uses a modified version of the compound as a "bait" to "fish" for its binding partners in a cell lysate.[18][19]

  • Principle: The 6-Aminomethyl-piperidin-2-one compound is synthesized with a reactive group or a tag (like biotin) attached via a linker.[20] This "probe" is incubated with cell lysate, and the probe-protein complexes are captured (e.g., on streptavidin beads). The captured proteins are then identified by mass spectrometry.[20]

  • Causality and Controls: This method is powerful but requires careful validation. The key is to demonstrate that the binding is specific. A competition experiment, where the lysate is co-incubated with the probe and an excess of the original, untagged compound, is a critical control. A true target will be captured by the probe in the absence of the competitor but not in its presence.

Expertise in Practice: TPP is often preferred as it assesses the native, unmodified compound in intact cells, avoiding potential artifacts from adding linkers and tags.[18] However, affinity-based methods can be invaluable when TPP is not feasible or to validate TPP hits through an orthogonal method.[20]

Phase 4: Genetic Validation with CRISPR

The ultimate proof of a target's relevance is to show that its presence is required for the compound's activity. CRISPR-based genetic screens are a definitive way to establish this link.[21]

  • Principle: A library of cells is created where each cell has a different gene knocked out via CRISPR-Cas9. This population is then treated with the 6-Aminomethyl-piperidin-2-one compound at a concentration that inhibits cell growth.

  • Logic of the Screen:

    • If a cell has the true target gene knocked out, the compound will have nothing to bind to, and that cell will survive and proliferate.

    • By sequencing the surviving cell population, we can identify the genes whose knockout confers resistance. The top hit should be the intended target.

  • Self-Validation: This method provides a functional, unbiased validation of the on-target activity and can simultaneously uncover resistance mechanisms or essential pathway partners.[21]

N1 Generate cell pool with genome-wide CRISPR knockouts N2 Treat cell pool with inhibitory concentration of compound N1->N2 N3 Most cells die N2->N3 On-target effect N4 Cells with target gene knocked out survive N2->N4 Resistance N5 Sequence surviving cells to identify enriched gene knockouts (the target) N4->N5

Caption: Logic of a CRISPR-Cas9 screen for target validation.

Comparative Guide: 'AMP-X' vs. 'Alternative-Y'

To contextualize the data, it is essential to compare your compound's specificity profile against a relevant alternative, such as a known clinical candidate or a tool compound targeting the same protein.

Parameter Compound AMP-X (6-Aminomethyl-piperidin-2-one) Compound Alternative-Y (Different Scaffold) Interpretation
On-Target Potency (IC50) 5 nM8 nMBoth compounds are potent against the primary target.
Kinome Scan (S10 @ 1µM) ¹0.050.21AMP-X is significantly more kinase-selective.
Cellular Target Engagement (ΔTm) +6.5 °C+5.9 °CBoth compounds effectively engage the target in cells.
TPP Off-Targets (>2°C shift) 2 (Target-B, Target-C)15 (including multiple kinases and transporters)AMP-X has a much cleaner off-target profile in an unbiased assay.
CRISPR Screen Top Hit Target-A (p < 1e-10)Target-A (p < 1e-9)Both compounds' primary activity is confirmed to be via Target-A.

¹Selectivity Score (S10) is the fraction of kinases inhibited by >90% at a given concentration. A lower score is better.

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A Comparative Guide to Cross-Reactivity Profiling of 6-Aminomethyl-piperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the selective modulation of a biological target is the cornerstone of therapeutic efficacy. However, the journey from a promising lead compound to a safe and effective drug is fraught with challenges, chief among them being the potential for off-target interactions. This guide provides an in-depth comparison of the cross-reactivity profiles of novel 6-Aminomethyl-piperidin-2-one derivatives, a chemical scaffold of significant interest in medicinal chemistry.[1][2] We will explore the methodologies for assessing selectivity, present comparative data, and delve into the mechanistic rationale behind the experimental strategies, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The piperidine moiety is a privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs targeting a diverse range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels.[1][2][3] The 6-Aminomethyl-piperidin-2-one core represents a versatile platform for the synthesis of novel therapeutic agents. However, its inherent structural features also present a potential for interactions with multiple proteins, necessitating a thorough evaluation of its cross-reactivity profile early in the drug development process to mitigate the risk of adverse drug reactions.[4][5][6]

Comparative Cross-Reactivity Profiling

To illustrate the importance of comprehensive cross-reactivity profiling, we present a comparative analysis of three hypothetical 6-Aminomethyl-piperidin-2-one derivatives: Compound A , Compound B , and a well-characterized Reference Compound . These compounds were screened against a panel of 44 key off-target proteins, including kinases, GPCRs, ion channels, and transporters, to provide an early assessment of their safety liabilities.[4][6]

Table 1: Comparative Off-Target Profiling of 6-Aminomethyl-piperidin-2-one Derivatives (% Inhibition at 10 µM)

Target ClassTargetCompound ACompound BReference Compound
Kinases ABL1583
AURKA12159
EGFR8106
PI3Kα652518
ROCK1201815
GPCRs α1A Adrenergic151210
β2 Adrenergic975
D2 Dopamine552012
H1 Histamine481510
M1 Muscarinic1086
Ion Channels hERG45108
Nav1.5181512
Cav1.21085
KCNQ1/minK1297
Transporters DAT35129
NET28107
SERT2586
Other PDE3A151210
COX-2864

Analysis of Comparative Data:

The data presented in Table 1 highlights the critical importance of early and comprehensive off-target screening. Compound A exhibits significant off-target activity against PI3Kα, the D2 dopamine receptor, the H1 histamine receptor, and the hERG ion channel. These interactions could lead to a range of adverse effects, including metabolic dysregulation, neurological side effects, and cardiotoxicity.[7] In contrast, Compound B demonstrates a much cleaner off-target profile, with only modest activity against PI3Kα and the D2 dopamine receptor. This improved selectivity suggests that Compound B is a more promising candidate for further development. The Reference Compound , a well-optimized drug, shows minimal off-target binding, as expected.

This comparative analysis underscores the value of systematic cross-reactivity profiling in identifying and mitigating potential safety risks early in the drug discovery pipeline.[4][5][6]

Key Experimental Methodologies for Cross-Reactivity Profiling

A multi-faceted approach employing a combination of in vitro biochemical and cell-based assays is essential for a thorough assessment of a compound's selectivity.[8] Below, we detail two widely used and robust methodologies.

Kinase Profiling using a Mobility Shift Assay

Rationale: Kinases are a large family of enzymes that play a central role in cellular signaling, and off-target inhibition of kinases is a common source of drug toxicity.[9][10] The Mobility Shift Assay is a sensitive and high-throughput method for measuring kinase activity and inhibition.[8]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the kinase of interest and its specific fluorescently labeled peptide substrate in kinase buffer.

    • Prepare an ATP solution in kinase buffer.

    • Prepare a stop buffer (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 0.2% coating reagent, 50 mM EDTA).

  • Assay Procedure:

    • Serially dilute the test compound in DMSO.

    • In a 384-well plate, add the diluted compound, the kinase/substrate solution, and the ATP solution.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Add the stop buffer to terminate the reaction.

    • Analyze the plate on a microfluidic capillary electrophoresis instrument. The instrument measures the amount of phosphorylated and unphosphorylated substrate, allowing for the calculation of percent inhibition.

Data Interpretation: The percentage of inhibition is calculated for each compound concentration. An IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, can then be determined to quantify the compound's potency against each kinase.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Rationale: CETSA® is a powerful technique for verifying direct target engagement in a cellular context.[11][12][13] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[14] This method can be used to confirm on-target activity and to identify off-target interactions within the complex environment of a living cell.

Experimental Protocol:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO).

    • Incubate the cells for a sufficient time to allow for compound entry and target binding.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures using a thermal cycler.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing or other appropriate methods.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.[13]

Data Interpretation: A shift in the melting curve of the target protein in the presence of the compound compared to the vehicle control indicates target engagement. The magnitude of the thermal shift can be used to rank the binding affinity of different compounds.

Visualizing the Scientific Rationale

To better understand the context of cross-reactivity profiling, we provide the following diagrams.

Signaling Pathway Modulation

The piperidine scaffold is known to interact with various signaling pathways.[15][16] The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR pathway, a common target for piperidine-containing compounds, and a pathway often implicated in off-target effects.[17]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth promotes CompoundA Compound A (Off-Target) CompoundA->PI3K inhibits

Caption: Off-target inhibition of the PI3K/Akt/mTOR pathway by Compound A.

Experimental Workflow for Cross-Reactivity Profiling

The following diagram outlines a typical workflow for assessing the cross-reactivity of a novel compound.

Cross_Reactivity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Elucidation cluster_2 Phase 3: In-depth Profiling cluster_3 Phase 4: Data Analysis & Decision Making PrimaryScreening Primary Screening (e.g., Kinase Panel) DoseResponse Dose-Response Studies (IC50/EC50 Determination) PrimaryScreening->DoseResponse GPCRScreening GPCR Panel Screening GPCRScreening->DoseResponse IonChannelScreening Ion Channel Panel Screening IonChannelScreening->DoseResponse CETSA Cellular Thermal Shift Assay (Target Engagement) DoseResponse->CETSA AffinityChrom Affinity Chromatography (Binding Specificity) CETSA->AffinityChrom PhenotypicScreening Phenotypic Screening (Cell-based Assays) CETSA->PhenotypicScreening DataAnalysis Data Analysis & SAR Generation AffinityChrom->DataAnalysis PhenotypicScreening->DataAnalysis LeadSelection Lead Candidate Selection DataAnalysis->LeadSelection

Caption: A streamlined workflow for comprehensive cross-reactivity profiling.

Conclusion

The development of selective small molecule therapeutics is a paramount objective in drug discovery. The 6-Aminomethyl-piperidin-2-one scaffold holds considerable promise, but its successful translation into the clinic is contingent upon a thorough understanding and mitigation of its off-target liabilities. The integration of comprehensive cross-reactivity profiling, utilizing a suite of robust biochemical and cell-based assays, is not merely a regulatory requirement but a fundamental scientific necessity. By embracing a systematic and data-driven approach to selectivity assessment, researchers can de-risk their drug discovery programs, enhance the quality of their lead candidates, and ultimately increase the probability of developing safe and effective medicines.

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Comparative Benchmarking Guide: 6-Aminomethyl-piperidin-2-one oxalate as a Putative Prolyl Oligopeptidase (POP) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the inhibitory potential of the novel compound, 6-Aminomethyl-piperidin-2-one oxalate, against prolyl oligopeptidase (POP). We will benchmark its performance against a well-characterized, classic POP inhibitor, Z-Pro-prolinal, providing the scientific rationale, detailed experimental protocols, and illustrative data to guide researchers in the field of drug discovery and neuropharmacology.

Introduction: The Therapeutic Potential of Prolyl Oligopeptidase Inhibition

Prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP), is a cytosolic serine protease that plays a significant role in the metabolism of proline-containing neuropeptides and peptide hormones.[1][2] This enzyme is implicated in a variety of physiological and pathological processes. Altered POP activity has been linked to neurodegenerative disorders such as Alzheimer's and Parkinson's diseases, as well as inflammation and neuropsychiatric conditions.[1][3][4][5] Consequently, the inhibition of POP has emerged as a promising therapeutic strategy for these conditions.[1][6]

The majority of potent POP inhibitors developed to date are substrate-like peptidic molecules, often incorporating a proline-like scaffold.[7] The compound of interest, this compound, possesses a piperidin-2-one core structure which can be considered a proline mimetic. This structural similarity forms the basis of our hypothesis that it may act as a POP inhibitor. This guide will outline the necessary steps to test this hypothesis by comparing its inhibitory activity against that of Z-Pro-prolinal, a widely recognized POP inhibitor.[7]

Signaling Pathways and Experimental Rationale

POP is a serine protease that specifically cleaves peptide bonds on the carboxyl side of proline residues within small peptides (typically less than 30 amino acids).[3] Its activity can be modulated by small molecule inhibitors that bind to its active site. The core of our investigation is to determine if this compound can effectively inhibit the enzymatic activity of POP.

cluster_0 POP Catalytic Cycle cluster_1 Inhibitory Mechanism Proline-containing Peptide Proline-containing Peptide POP (Active) POP (Active) Proline-containing Peptide->POP (Active) Substrate Binding Cleaved Peptides Cleaved Peptides POP (Active)->Cleaved Peptides Peptide Bond Cleavage POP (Inhibited) POP (Inhibited) This compound This compound This compound->POP (Active) Putative Inhibition Z-Pro-prolinal Z-Pro-prolinal Z-Pro-prolinal->POP (Active) Known Inhibition

Caption: POP Inhibition Pathway.

Experimental Protocol: Fluorogenic Prolyl Oligopeptidase Inhibition Assay

To quantitatively assess the inhibitory potential of this compound, a continuous kinetic fluorogenic assay is employed. This method is highly sensitive and suitable for high-throughput screening.[2][8][9]

Rationale for Method Selection: This assay utilizes a synthetic peptide substrate, Z-Gly-Pro-AMC (N-carbobenzyloxy-glycyl-prolyl-7-amino-4-methylcoumarin), which is non-fluorescent. Upon cleavage by POP at the proline residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The rate of increase in fluorescence is directly proportional to the POP enzymatic activity. The presence of an inhibitor will decrease this rate.

Materials:

  • Purified recombinant human prolyl oligopeptidase (POP)

  • Fluorogenic substrate: Z-Gly-Pro-AMC

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT

  • Test Compound: this compound

  • Reference Inhibitor: Z-Pro-prolinal

  • DMSO (for dissolving compounds)

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~460 nm)

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition prep_inhibitors 1. Prepare serial dilutions of 'this compound' and Z-Pro-prolinal in DMSO. add_inhibitor 4. Add 2 µL of diluted inhibitor (or DMSO vehicle) to wells. prep_inhibitors->add_inhibitor prep_enzyme 2. Dilute POP enzyme in Assay Buffer. add_enzyme 5. Add 50 µL of diluted POP enzyme to each well. prep_enzyme->add_enzyme prep_substrate 3. Prepare Z-Gly-Pro-AMC substrate solution in Assay Buffer. add_substrate 7. Initiate reaction by adding 50 µL of substrate solution. prep_substrate->add_substrate add_inhibitor->add_enzyme incubate 6. Incubate for 15 minutes at 37°C (Enzyme-Inhibitor Pre-incubation). add_enzyme->incubate incubate->add_substrate read_plate 8. Immediately measure fluorescence kinetically for 30 minutes at 37°C. add_substrate->read_plate

Caption: POP Inhibition Assay Workflow.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and Z-Pro-prolinal in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 nM).

  • Assay Plate Setup:

    • To each well of a 96-well black microplate, add 2 µL of the serially diluted test compound, reference inhibitor, or DMSO for the vehicle control (100% activity) and no-enzyme control (background).

    • Add 50 µL of diluted POP enzyme solution to each well, except for the no-enzyme control wells (add 50 µL of Assay Buffer instead).

  • Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes. This step allows the inhibitors to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the Z-Gly-Pro-AMC substrate solution to all wells. The final substrate concentration should be at or near its Km value for POP to ensure competitive inhibition can be accurately measured.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader. Measure the fluorescence intensity every minute for 30 minutes.

Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Subtract the background fluorescence rate (no-enzyme control) from all other rates.

  • Normalize the data by expressing the remaining enzyme activity as a percentage of the vehicle control (100% activity).

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Comparative Data Summary

The following table presents hypothetical data from the POP inhibition assay, comparing the performance of this compound with the reference inhibitor, Z-Pro-prolinal.

CompoundIC50 (nM)Hill SlopeMaximum Inhibition (%)
This compound 7501.198%
Z-Pro-prolinal 151.099%

Mechanism of Action & Comparative Insights

Based on our hypothetical data, this compound demonstrates inhibitory activity against prolyl oligopeptidase, albeit with a significantly lower potency (IC50 = 750 nM) compared to the well-established inhibitor Z-Pro-prolinal (IC50 = 15 nM). The Hill slope for both compounds is approximately 1, suggesting a 1:1 binding stoichiometry with the enzyme under these assay conditions.

The lower potency of this compound may be attributed to several factors. While its piperidin-2-one core mimics the proline scaffold, the aminomethyl substituent at the 6-position may not be optimal for interaction with the S1 subsite of the POP active site. In contrast, the prolinal structure of Z-Pro-prolinal contains an aldehyde functional group which can form a covalent, yet reversible, bond with the catalytic serine residue in the POP active site, contributing to its high potency.[10]

Despite its lower potency, the inhibitory activity of this compound is a significant finding. The piperidine scaffold is a privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties.[11] This suggests that this compound could serve as a valuable starting point for a medicinal chemistry campaign. Structure-activity relationship (SAR) studies could be conducted to modify the substituents on the piperidine ring to enhance potency and selectivity.

Conclusion and Future Directions

This guide has established a clear scientific and methodological framework for evaluating this compound as a putative prolyl oligopeptidase inhibitor. Our comparative analysis, using Z-Pro-prolinal as a benchmark, provides a robust approach for characterizing its inhibitory potential.

Future research should focus on:

  • Enzyme Kinetics: Determining the mode of inhibition (e.g., competitive, non-competitive) through detailed kinetic studies.

  • Selectivity Profiling: Assessing the selectivity of this compound against other serine proteases and proline-specific peptidases to understand its off-target effects.[12]

  • Cell-based Assays: Validating the inhibitory activity in a cellular context to assess cell permeability and engagement with intracellular POP.[6]

  • Structural Biology: Obtaining a co-crystal structure of POP with this compound to elucidate the precise binding mode and guide further optimization.

By following the protocols and rationale outlined in this guide, researchers can effectively benchmark novel compounds like this compound and contribute to the development of new therapeutics targeting prolyl oligopeptidase.

References

  • Szeltner, Z., Polgár, L. (2023). The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Critical Reviews in Food Science and Nutrition.
  • Tarragó, T., et al. (2006).
  • Lawandi, J., et al. (2010). Inhibitors of Prolyl Oligopeptidases for the Therapy of Human Diseases. ACS Medicinal Chemistry Letters.
  • Minkiewicz, P., et al. (2023). The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Taylor & Francis Online.
  • Natunen, T., et al. (2022).
  • Myöhänen, T.T., et al. (2019). New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases.
  • García-Horsman, J.A. (2020). The role of prolyl oligopeptidase, understanding the puzzle.
  • Benek, O., et al. (2017). Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors. Future Medicinal Chemistry.
  • Williams, R.S.B., et al. (2009). Prolyl oligopeptidase binds to GAP-43 and functions without its peptidase activity. Molecular and Cellular Neuroscience.
  • Svarcbahs, R., et al. (2023).
  • BenchChem. (2025).
  • BPS Bioscience. (n.d.). POP Assay Kit. BPS Bioscience.
  • United States Biological. (n.d.). P9052-55Y Prolyl Oligopeptidase, BioAssay™ Kit (POP).
  • Svarcbahs, R., et al. (2021). Inhibition of prolyl oligopeptidase. Diva-Portal.org.
  • Zhelev, Z., et al. (2021). In Vitro and In Silico Assessment of the Anticancer Potential of Ethyl Acetate/Water Extract from the Leaves of Cotinus coggygria Scop.
  • Łowicki, D., Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Aminomethyl-piperidin-2-one Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in the vanguard of drug discovery and scientific research, the integrity of our work is intrinsically linked to the safety of our practices. The proper management of chemical reagents, from initial handling to final disposal, is a non-negotiable cornerstone of laboratory excellence and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Aminomethyl-piperidin-2-one oxalate, moving beyond simple instruction to explain the critical reasoning behind each procedural choice.

Hazard Identification and Risk Assessment: A Proactive Approach

  • Piperidine and its Derivatives: The piperidine moiety is a well-characterized heterocyclic amine. Compounds in this class are often flammable, corrosive, and can be toxic if inhaled, ingested, or absorbed through the skin.[1][2] The piperidinone structure retains many of these hazardous characteristics.

  • Oxalate Salts: Oxalic acid and its salts are recognized as toxic.[3] Ingestion can lead to severe health effects due to the precipitation of insoluble calcium oxalate, and they are classified as hazardous waste.[4][5]

Based on these structural analogs, this compound must be handled as a hazardous substance with the presumed risks outlined in the table below.

Hazard CategoryPresumed Risk based on Structural AnalogsRationale and Key Precautions
Acute Toxicity Harmful or toxic if swallowed, inhaled, or in contact with skin.[6]Avoid generating dust or aerosols. All handling must be performed in a chemical fume hood. Prevent all direct contact with skin, eyes, and clothing.
Skin Corrosion/Irritation May cause skin irritation or severe chemical burns.[7][8]Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and full-face protection. An emergency safety shower and eyewash station must be immediately accessible.
Eye Damage/Irritation May cause serious eye irritation or permanent eye damage.[7]Chemical safety goggles and a face shield are mandatory during handling.
Environmental Hazard Potentially harmful to aquatic life.Do not allow the chemical or its waste to enter drains or waterways.[9] All waste must be collected and disposed of as hazardous chemical waste.

The Regulatory Imperative: Compliance with Hazardous Waste Regulations

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] Your institution is assigned a generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—based on the volume of hazardous waste produced monthly.[11] This status dictates specific requirements for waste accumulation time limits and storage volumes.[11][12] Regardless of your facility's status, the fundamental principles of proper waste segregation, labeling, and containment apply universally.

Core Disposal Protocol: A Step-by-Step Workflow for Waste Management

This protocol outlines the primary and safest method for disposal: collection and removal by a licensed hazardous waste management service. On-site chemical neutralization is NOT recommended for this compound, as it can generate unpredictable byproducts and may be more hazardous than the original substance.[3]

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.[2]

  • Eye and Face Protection: Chemical safety goggles and a full-face shield.

  • Hand Protection: Chemically resistant gloves (nitrile rubber is a suitable choice).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: All handling and waste consolidation must occur inside a certified chemical fume hood.

Step 2: Select a Compatible Waste Container

The integrity of the waste containment system is paramount.

  • Choose a container made of a material compatible with organic amines and acidic salts, such as a high-density polyethylene (HDPE) or coated glass bottle.[13]

  • Ensure the container has a secure, leak-proof screw cap.

  • Crucially, do not use metal containers , as corrosive properties could compromise the container's integrity.[13]

Step 3: Proper Labeling of Hazardous Waste

Accurate and compliant labeling is a strict regulatory requirement and is essential for the safety of all personnel who may handle the container.[10][11]

  • Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[13][14]

  • Clearly write the full chemical name: "This compound ".

  • List all constituents and their approximate percentages if it is a mixed waste stream.

  • Indicate the primary hazards: "Toxic ," "Corrosive ," and "Irritant ."

Step 4: Waste Accumulation in a Satellite Accumulation Area (SAA)

The SAA is the designated location within your laboratory for storing hazardous waste at the point of generation.[11][14]

  • Store the sealed waste container in your designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[15]

  • The SAA should be in a well-ventilated area, away from heat sources, and within secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[16]

  • Keep the waste container closed at all times except when adding waste.[13]

Step 5: Arranging for Final Disposal

Once the container is full or has been accumulating for the maximum time allowed by your institution's policy (often up to 12 months in an SAA, provided volume limits are not exceeded), it is ready for disposal.[14][15]

  • Do not dispose of this chemical down the drain. [9]

  • Contact your institution's Environmental Health & Safety (EHS) department to request a hazardous waste pickup.[14]

  • Follow your institution's specific procedures for waste transfer. Trained EHS personnel will then manage the waste for final disposal by a licensed and certified hazardous waste vendor.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is vital to mitigate risks.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is in a solution with a flammable solvent, extinguish all nearby flames and potential ignition sources.

  • Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 3.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.[17] For liquid spills, cover with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Waste: Carefully collect the absorbent material and place it into a compatible, sealable container. Label the container as "Hazardous Waste" with the chemical name and the absorbent material used.[4][17]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[17]

  • Dispose: Arrange for the disposal of the spill cleanup waste through your EHS department.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generation check_container Is a compatible waste container available? start->check_container obtain_container Obtain new, compatible container from stock check_container->obtain_container No select_container Select clean, compatible container with secure cap check_container->select_container Yes obtain_container->select_container label_container Affix 'Hazardous Waste' label. Write full chemical name and hazards. select_container->label_container add_waste Add waste to container in a chemical fume hood label_container->add_waste store_saa Securely cap and store container in designated Satellite Accumulation Area (SAA) with secondary containment add_waste->store_saa check_full Is container full or accumulation time limit reached? store_saa->check_full check_full->add_waste No, continue accumulation request_pickup Contact EHS/Safety Office to schedule a waste pickup check_full->request_pickup Yes final_disposal Trained personnel transport waste for final disposal via licensed vendor request_pickup->final_disposal

Caption: Decision workflow for compliant laboratory waste disposal.

References

  • Laboratory Waste Management: The New Regulations. MedicalLab Management.[Link]

  • Regulation of Laboratory Waste. American Chemical Society.[Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.[Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.[Link]

  • Safety Data Sheet - Sodium oxalate. Vector SDS and Chemical Management.[Link]

  • Material Safety Data Sheet. Valent.[Link]

  • Thread: oxalic acid disposal. BikeForums.[Link]

  • Safety Data Sheet - Piperidine. AAPPTec.[Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.[Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.[Link]

  • 2-(Aminomethyl)piperidine. Chemwatch.[Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG.[Link]

  • Hazardous Substance Fact Sheet - Ammonium Oxalate. New Jersey Department of Health.[Link]

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Personal protective equipment for handling 6-Aminomethyl-piperidin-2-one oxalate

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 6-Aminomethyl-piperidin-2-one oxalate. Moving beyond a simple checklist, this document delves into the "why" behind each safety protocol, empowering you to work with confidence and precision.

Understanding the Hazard Profile

The piperidine moiety, found in many biologically active compounds, can be a skin and eye irritant.[1][2][3] The oxalate component is known to be harmful if swallowed and can cause serious eye irritation.[4][5] Ingestion of oxalates can lead to systemic toxicity.[4][5] Therefore, it is prudent to treat this compound as a substance that is harmful if swallowed and a skin and eye irritant.

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Toxicity, Oral Harmful if swallowed.Ingestion
Serious Eye Irritation Causes serious eye irritation.Eyes
Skin Irritation May cause skin irritation.[4][5]Skin
Respiratory Irritation May cause respiratory tract irritation.[5]Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical safety goggles with side shields or a face shield.Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1][5]
Hands Nitrile or butyl rubber gloves.Choose gloves that are tested against chemicals and have a sufficient breakthrough time. Always inspect gloves for tears or punctures before use. Double-gloving is recommended for enhanced protection.[1][6]
Body Laboratory coat.A fully buttoned lab coat made of a suitable material protects against minor spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or a chemical fume hood.This minimizes the inhalation of any dust or aerosols.[5][7][8] For larger quantities or when generating dust, a NIOSH-approved respirator may be necessary.[2]

Step-by-Step Handling Procedures

Adherence to a strict, methodical workflow is critical for minimizing exposure risk.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep Don appropriate PPE Area Ensure work area is clean and decontaminated Prep->Area Hood Verify chemical fume hood is operational Area->Hood Weigh Weigh the required amount in the fume hood Hood->Weigh Dissolve Dissolve the compound in the appropriate solvent Weigh->Dissolve Transfer Transfer the solution to the reaction vessel Dissolve->Transfer Decon Decontaminate all surfaces and equipment Transfer->Decon Waste Dispose of waste in a labeled hazardous waste container Decon->Waste Doff Doff PPE in the correct order Waste->Doff Wash Wash hands thoroughly Doff->Wash Emergency_Response cluster_spill Chemical Spill cluster_exposure Personal Exposure Spill Small Spill Evacuate_Spill Evacuate immediate area Spill->Evacuate_Spill Absorb Cover with an inert absorbent material Evacuate_Spill->Absorb Collect Collect residue and place in hazardous waste container Absorb->Collect Clean_Spill Clean the spill area with soap and water Collect->Clean_Spill Exposure Exposure Event Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Ingestion Ingestion Exposure->Ingestion Inhalation Inhalation Exposure->Inhalation Rinse_Skin Remove contaminated clothing and rinse skin with water for 15 minutes Skin->Rinse_Skin Rinse_Eyes Immediately flush eyes with water for at least 15 minutes, holding eyelids open Eyes->Rinse_Eyes Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->Rinse_Mouth Fresh_Air Move to fresh air Inhalation->Fresh_Air Seek_Medical Seek immediate medical attention Rinse_Skin->Seek_Medical Rinse_Eyes->Seek_Medical Rinse_Mouth->Seek_Medical Fresh_Air->Seek_Medical

Caption: Decision-making flowchart for emergency situations.

In the event of an emergency, rapid and correct response is crucial.

  • Skin Contact: Immediately remove any contaminated clothing. [9]Flush the affected area with copious amounts of water for at least 15 minutes. [5]Seek medical attention if irritation persists. [10]* Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. [5][9]Remove contact lenses if present and easy to do so. Seek immediate medical attention. [9]* Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. [10][11]Seek immediate medical attention. [9]* Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [5][9]* Spill: For a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. [1]Clean the spill area thoroughly. For a large spill, evacuate the area and contact your institution's environmental health and safety department. [4][7]

Disposal Plan

All waste containing this compound, including contaminated consumables and rinse solutions, must be disposed of as hazardous chemical waste. [12]

  • Waste Container: Use a designated, properly labeled, and sealed container for all waste.

  • Labeling: The label should clearly state "Hazardous Waste" and list the chemical constituents.

  • Collection: Follow your institution's procedures for hazardous waste collection. Do not pour any amount of this chemical or its solutions down the drain. By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while ensuring a safe working environment for yourself and your colleagues.

References

  • Santa Cruz Biotechnology. (n.d.). Sodium oxalate [Safety Data Sheet].
  • Sigma-Aldrich. (2024). [A representative piperidine derivative] [Safety Data Sheet].
  • Santa Cruz Biotechnology. (n.d.). Oxalate standard for IC [Safety Data Sheet].
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Calcium oxalate monohydrate, 98%.
  • Santa Cruz Biotechnology. (n.d.). 4-Piperidinopiperidine [Safety Data Sheet].
  • Benchchem. (n.d.). Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperidine.
  • Carl ROTH. (2025). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. Piperidine ≥99 %, for synthesis.
  • Loba Chemie. (2024). PIPERIDINE FOR SYNTHESIS [Safety Data Sheet].
  • Valent. (2012). Material Safety Data Sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperidine solution.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - Ammonium oxalate, monohydrate.
  • AAPPTec. (n.d.). Safety Data Sheet - Pipiridine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(5-Methylpyridin-2-yl)piperazine.
  • Fluorochem. (2024). Safety Data Sheet - 6-(AMINOMETHYL)-1-METHYL-2-PIPERIDINONE HCL.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - (S)-1-N-BOC-3-(Aminomethyl)piperidine.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Ammonium Oxalate.
  • Milton Keynes University Hospital NHS Foundation Trust. (n.d.). Instructions for patients collecting urine samples for Oxalate.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Jubilant Ingrevia. (n.d.). 2-(Aminomethyl)piperidine Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.